Ziagen

Catalog No.
S516705
CAS No.
188062-50-2
M.F
C28H38N12O6S
M. Wt
670.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ziagen

CAS Number

188062-50-2

Product Name

Ziagen

IUPAC Name

[(1S,4R)-4-[2-amino-6-(cyclopropylamino)purin-9-yl]cyclopent-2-en-1-yl]methanol;sulfuric acid

Molecular Formula

C28H38N12O6S

Molecular Weight

670.7 g/mol

InChI

InChI=1S/2C14H18N6O.H2O4S/c2*15-14-18-12(17-9-2-3-9)11-13(19-14)20(7-16-11)10-4-1-8(5-10)6-21;1-5(2,3)4/h2*1,4,7-10,21H,2-3,5-6H2,(H3,15,17,18,19);(H2,1,2,3,4)/t2*8-,10+;/m11./s1

InChI Key

WMHSRBZIJNQHKT-FFKFEZPRSA-N

SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O

solubility

In water, 77,000 mg/l @ 25 °C

Synonyms

(1S,4R)-4-(2-amino-6-(cyclopropylamino)-9H-purin-9-yl)-2-cyclopentene-1-methanol, 1592U89, abacavir, abacavir succinate, abacavir sulfate, Ziagen

Canonical SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)C4CC(C=C4)CO.OS(=O)(=O)O

Isomeric SMILES

C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.C1CC1NC2=C3C(=NC(=N2)N)N(C=N3)[C@@H]4C[C@@H](C=C4)CO.OS(=O)(=O)O

Comprehensive Technical Analysis of Abacavir Sulfate's Mechanism of Reverse Transcriptase Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Drug Overview and Clinical Significance

Abacavir sulfate is a potent nucleoside reverse transcriptase inhibitor (NRTI) used in combination antiretroviral therapy for HIV-1 infection. As a carbocyclic synthetic nucleoside analogue, it represents a distinct class of NRTIs characterized by its synthetic carbocyclic ring structure that replaces the natural sugar moiety of conventional nucleosides. The drug is formulated as sulfate salt to enhance solubility and bioavailability, with clinical formulations including single-agent tablets (300 mg) and fixed-dose combinations with other antiretrovirals such as lamivudine and dolutegravir. [1]

The clinical significance of abacavir stems from its potent antiviral activity against HIV-1, with an EC₅₀ (50% effective concentration) ranging from 3.7 to 5.8 μM against the HIV-1IIIB strain and 0.07 to 1.0 μM against the HIV-1BaL strain. [1] Its pharmacokinetic profile supports twice-daily or once-daily dosing regimens, with excellent oral bioavailability of approximately 83% for tablet formulations. [1] Abacavir demonstrates favorable distribution characteristics, including penetration across the blood-brain barrier, which is particularly important for targeting HIV reservoirs in the central nervous system. [2]

Table 1: Clinical Pharmacokinetic Profile of Abacavir

Parameter Value Comments
Bioavailability 83% (tablet) Minimally affected by food
Time to Peak Concentration 0.7-1.7 hours Slightly delayed with food
Protein Binding ~50% Concentration-independent
Volume of Distribution 0.86 ± 0.15 L/kg Indicates extensive tissue distribution
Elimination Half-life 1.54 ± 0.63 hours Intracellular triphosphate half-life is longer
Renal Excretion of Unchanged Drug 1.2% Minor route of elimination
Metabolic Pathways Alcohol dehydrogenase, glucuronosyltransferase Not significantly metabolized by CYP450 enzymes

Metabolic Activation Pathway

The antiviral activity of abacavir is entirely dependent on its intracellular conversion to active metabolites through a phosphorylation cascade. This metabolic activation process transforms the parent drug into its therapeutically active form through sequential enzymatic steps:

G Abacavir Abacavir CarbovirMonophosphate CarbovirMonophosphate Abacavir->CarbovirMonophosphate Initial phosphorylation CarbovirDiphosphate CarbovirDiphosphate CarbovirMonophosphate->CarbovirDiphosphate Second phosphorylation CarbovirTriphosphate CarbovirTriphosphate CarbovirDiphosphate->CarbovirTriphosphate Final phosphorylation

Abacavir Intracellular Metabolic Activation Pathway

The initial conversion of abacavir to carbovir monophosphate represents the rate-limiting step in this activation pathway, after which cellular kinases efficiently convert it to the diphosphate and finally to the active carbovir triphosphate form. [1] [3] This triphosphate analogue serves as the actual pharmacologically active compound that inhibits HIV reverse transcriptase. The intracellular half-life of carbovir triphosphate is substantially longer than the plasma half-life of the parent drug, which contributes to the sustained antiviral activity observed with abacavir therapy and supports its once-daily dosing regimen. [1]

Molecular Mechanism of Action

The antiviral activity of abacavir is mediated through its active metabolite, carbovir triphosphate, which functions as a competitive substrate inhibitor and chain terminator of HIV reverse transcriptase. The mechanism operates through two complementary biochemical processes:

Competitive Inhibition

Carbovir triphosphate structurally mimics the natural substrate deoxyguanosine-5'-triphosphate (dGTP), enabling it to compete for binding at the reverse transcriptase active site. [1] [3] The drug exhibits high binding affinity for the enzyme, with molecular interactions involving multiple amino acid residues in the nucleotide binding pocket including Leu100, Val106, Val179, Ile180, Tyr181, Tyr188, Phe227, Leu234, and Tyr318. [3] The binding energy derived from these extensive hydrophobic interactions and specific hydrogen bonding (particularly between the abacavir amino group and Lys101 residue) allows carbovir triphosphate to effectively compete with endogenous dGTP pools. [3]

DNA Chain Termination

Following incorporation into the growing DNA chain, abacavir causes premature chain termination due to the critical structural modification in its carbocyclic ring. Unlike natural nucleosides that contain a 3'-hydroxyl group essential for forming phosphodiester bonds with subsequent nucleotides, abacavir lacks this functional group. [1] [3] This absence prevents the formation of the 5' to 3' phosphodiester linkage necessary for DNA chain elongation, thereby halting DNA synthesis and preventing completion of the viral cDNA. [1] This chain termination mechanism is particularly effective during the reverse transcription process where the virus converts its RNA genome into double-stranded DNA for integration into the host genome.

Table 2: Key Molecular Interactions in Reverse Transcriptase Inhibition

Interaction Type Residues/Components Involved Functional Significance
Hydrophobic Interactions Tyr74, Val97, Asp114, Gly217, Ser116 Stabilize inhibitor positioning in binding pocket
Hydrogen Bonding Lys101 (with -NH group of abacavir) Enhances binding specificity and affinity
Conformational Flexibility Cyclopentyl ring rotations, cyclopropyl variations Enables adaptation to mutant RT variants
Steric Hindrance Pseudosugar ring conformation Precludes proper positioning of incoming nucleotides

Structural Biology and Binding Interactions

Structural analyses of HIV-1 reverse transcriptase in complex with substrates and inhibitors have revealed critical insights into abacavir's mechanism at the atomic level. Reverse transcriptase exists as a heterodimeric enzyme composed of p66 and p51 subunits, with the p66 subunit containing the polymerase active site characterized by the conserved catalytic aspartate residues (D110, D185, and D186). [4] [5] The enzyme undergoes significant conformational dynamics during catalysis, transitioning between "open" and "closed" states during nucleotide incorporation. [5]

The binding of carbovir triphosphate occurs at the active site of the RT polymerase domain, where it mimics natural dNTP binding. Structural studies show that the carbocyclic ring of abacavir adopts a conformation that positions the base for proper pairing with the template nucleotide. [3] A key feature of abacavir's binding is its conformational flexibility - the cyclopentene ring exhibits translational motion and free rotations, while the cyclopropyl group shows conformational variability in its interactions with Val97 and Ser116 residues. [3] This structural adaptability may contribute to maintained efficacy against some RT mutants that develop resistance to other NRTIs.

The polymerization pathway of RT follows an ordered sequential mechanism: (1) template/primer binding induces thumb subdomain opening; (2) dNTP binding at the N site; (3) rate-limiting conformational change that aligns the 3'-OH primer with the dNTP α-phosphate; (4) chemical bond formation; and (5) release of pyrophosphate followed by translocation. [5] Abacavir incorporation occurs during this catalytic cycle, but the subsequent inability to form the next phosphodiester bond results in stable enzyme-DNA-drug complexes that effectively sequester the enzyme.

Resistance Mechanisms and Clinical Implications

Resistance to abacavir develops through distinct mechanisms that affect drug activation and incorporation:

Clinical Resistance Patterns

HIV-1 develops resistance to abacavir primarily through the selection of specific mutations in the reverse transcriptase gene. The most common resistance pathway involves the accumulation of multiple mutations including M184V/I, K65R, L74V, and Y115F, which collectively reduce the drug's antiviral activity. [1] The M184V mutation, while conferring resistance to abacavir, paradoxically increases the fidelity of reverse transcriptase and reduces viral replication capacity, creating a complex clinical profile. [1]

The molecular basis for NRTI resistance involves two primary mechanisms: (1) enhanced phosphorolytic excision of the chain-terminating inhibitor from the primer strand (mediated by mutations like M184V, D67N, K70R, T215Y/F, K219Q/E), and (2) decreased incorporation of the NRTI triphosphate into the growing DNA chain (mediated by mutations like K65R, L74V, Q151M). [5] These mutations typically emerge under selective drug pressure and can confer cross-resistance within the NRTI class.

Experimental Insights into Resistance

Recent structural studies have provided insights into resistance mechanisms at the atomic level. Fragment-based screening approaches have identified novel allosteric sites on RT that could be exploited to overcome resistance, including the Incoming Nucleotide Binding, Knuckles, and NNRTI Adjacent sites. [6] The discovery of these alternative inhibitory sites suggests possibilities for designing next-generation RT inhibitors that could maintain activity against abacavir-resistant strains.

The conformational flexibility of certain RT inhibitors has been shown to be crucial for maintaining efficacy against drug-resistant variants. Studies of diarylpyrimidine NNRTIs revealed that torsional flexibility ("wiggling") and the ability to reposition within the binding pocket ("jiggling") enable inhibitors to adapt to mutation-induced changes in the binding pocket. [7] While abacavir itself does not exhibit this degree of flexibility, these principles inform broader strategies for combating RT drug resistance.

Experimental Methods for Mechanism Analysis

The molecular mechanism of abacavir has been characterized using diverse experimental approaches that provide complementary information:

Structural Biology Techniques

X-ray crystallography has been the primary method for elucidating the structural basis of abacavir's inhibition mechanism. High-resolution structures (better than 2 Å) of RT complexes have been obtained using crystal engineering approaches, with stabilization by NNRTIs like rilpivirine enabling robust fragment screening. [6] Advanced soaking protocols with additives like L-arginine (for fragment solubility) and trimethylamine N-oxide (for crystal stability) have facilitated the identification of novel binding sites. [6]

More recently, single-particle cryogenic electron microscopy (cryo-EM) has emerged as a powerful alternative for structural studies of RT complexes that have proven challenging for crystallography. [4] This technique has enabled determination of structures of NNRTI-inhibited HIV-1 RT initiation and elongation complexes, providing new insights into inhibition mechanisms. [4]

Biochemical and Biophysical Assays

Kinetic analyses of RT enzymatic activity have quantified abacavir's inhibition parameters. The dual activity monitor (JDAM) assay simultaneously measures polymerase and RNase H activities using a molecular beacon approach that detects newly synthesized DNA through fluorescence dequenching. [6]

Binding interaction studies using techniques like surface plasmon resonance and isothermal titration calorimetry have characterized the affinity and thermodynamics of abacavir binding to RT. These approaches have revealed the central role of conformational flexibility in maintaining binding affinity against resistant RT variants. [7]

Molecular dynamics simulations have complemented experimental approaches by modeling the flexibility of abacavir in the RT binding pocket and quantifying the contributions of specific interactions to binding energy. These computational studies have identified key conformational variations in the cyclopropyl ring interactions with Val97 and Ser116. [3]

Immunopeptidome Analysis

For understanding abacavir's hypersensitivity mechanism related to HLA-B57:01, sophisticated peptide loading assays have been developed to study how abacavir binding alters the HLA-B57:01 immunopeptidome. [8] These approaches involve:

  • Culture of HLA-B*57:01+ cell lines with abacavir (typically 35 μM)
  • Isolation of HLA-peptide complexes by immunoprecipitation
  • Acid elution and purification of bound peptides
  • Mass spectrometric analysis of peptide repertoire
  • Assessment of tapasin dependency in peptide loading

These studies have revealed that abacavir binding induces presentation of novel self-peptides with altered C-terminal anchor residues, explaining the drug-specific T-cell response in susceptible individuals. [8]

Conclusion

References

pharmacokinetics and metabolism of abacavir sulfate

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters of Abacavir

The table below summarizes the fundamental pharmacokinetic parameters of abacavir, which provide the quantitative foundation for its dosing regimens.

Parameter Value Notes / Variability
Bioavailability 83% For both tablet and oral solution; absorption is rapid and extensive [1] [2] [3].
Tmax ~1.0 hour Time to reach maximum plasma concentration [1].
Cmax 3.0 ± 0.89 μg/mL Peak plasma concentration after a 300 mg twice-daily dose [1] [2].
AUC (0-12h) 6.02 ± 1.73 μg•hr/mL Area under the curve for a 300 mg twice-daily dose [1] [2].
Volume of Distribution 0.86 ± 0.15 L/kg Indicates extensive tissue distribution [1] [2].
Plasma Protein Binding ~50% Binding is independent of plasma concentration [1] [2].
Elimination Half-Life 1.54 ± 0.63 hours Plasma half-life [1] [2].
Metabolic Pathway Alcohol dehydrogenase & Glucuronyl transferase Primary route of metabolism [1] [2] [3].
Excretion (Urine) ~83% Comprises ~1.2% unchanged abacavir, with the rest as metabolites [2] [3].
Excretion (Feces) ~16% [2] [3]
Clearance 0.80 ± 0.24 L/hr/kg In asymptomatic, HIV-1 infected adults [2].

Metabolism and Mechanism of Action

Abacavir is a carbocyclic nucleoside reverse transcriptase inhibitor (NRTI). Its antiviral activity depends on intracellular metabolic activation to its active form [1] [2].

  • Mechanism of Action: After entering cells, abacavir is phosphorylated by cellular enzymes to its active metabolite, carbovir triphosphate (CBV-TP) [2] [3]. CBV-TP competes with the natural substrate deoxyguanosine-5'-triphosphate (dGTP) for incorporation into the growing viral DNA chain by HIV-1 reverse transcriptase. Once incorporated, it acts as a chain terminator because it lacks a 3'-OH group, which is essential for forming the next phosphodiester bond, thereby halting viral DNA synthesis and replication [2] [3].

  • Metabolic Pathway: The primary metabolic route of abacavir is hepatic, and it does not significantly involve the cytochrome P450 enzyme system [1] [2]. The diagram below illustrates the key metabolic and activation pathways.

G Abacavir Abacavir ADH Alcohol Dehydrogenase Abacavir->ADH Metabolism UGT UGT Enzymes Abacavir->UGT Metabolism Phosphorylation Intracellular Phosphorylation Abacavir->Phosphorylation Activation Carboxylate 5'-Carboxylic Acid (Inactive) ADH->Carboxylate Glucuronide 5'-Glucuronide (Inactive) UGT->Glucuronide CBV_TP Carbovir Triphosphate (CBV-TP, Active) Phosphorylation->CBV_TP

Key Experimental Protocols and Methodologies

For researchers, understanding the established experimental models and clinical assessment methods is critical.

  • In Vitro Antiviral Assay:

    • Purpose: To determine the concentration of abacavir required to inhibit HIV replication by 50% (EC₅₀).
    • Typical Protocol: Human T-lymphoid cell lines (e.g., MT-4) are infected with laboratory strains of HIV-1 (e.g., IIIB or BaL). Cells are cultured in the presence of serial dilutions of abacavir. After a multi-day incubation period (e.g., 5 days), viral replication is quantified using methods like a p24 antigen ELISA or a tetrazolium-based assay (XTT) to measure cell viability. The EC₅₀ is calculated from the dose-response curve [2].
  • Clinical Pharmacokinetic Studies:

    • Study Design: Typically single- and multiple-dose studies in HIV-1 infected patients or healthy volunteers.
    • Dosing: Standard doses include 300 mg twice daily or 600 mg once daily [4] [5].
    • Sample Collection: Intensive blood sampling is performed over a dosing interval (e.g., pre-dose, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 10, 12, and 24 hours post-dose) [1].
    • Bioanalysis: Plasma concentrations of abacavir are typically determined using validated high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).
    • Data Analysis: Non-compartmental analysis is used to calculate key parameters (Cmax, Tmax, AUC, half-life). Population PK modeling can be applied to sparse data from larger clinical trials to identify sources of variability [6].

Critical Clinical and Developmental Considerations

  • HLA-B*57:01 Screening: A mandatory pretreatment screening for the HLA-B*57:01 allele is required. Patients with this allele are at high risk for a serious and sometimes fatal hypersensitivity reaction. Abacavir is contraindicated in positive individuals [4] [7].

  • Drug Interactions:

    • Ethanol: Concomitant use can increase abacavir plasma levels by competing for the metabolic enzyme alcohol dehydrogenase. Patients should be advised to avoid alcohol [1] [3].
    • Methadone: Abacavir can decrease methadone plasma concentrations. Patients on methadone maintenance therapy should be monitored for signs of opioid withdrawal [3] [5].
    • Strong UGT Inducers: Drugs like mitapivat that induce UGT1A1 may decrease abacavir concentrations, requiring caution [5].
    • Orlistat: There are post-marketing reports of decreased absorption of antiretrovirals, potentially leading to loss of virologic control. HIV RNA levels should be monitored closely [3] [5].
  • Impact of Patient Factors:

    • Hepatic Impairment: Abacavir is primarily metabolized in the liver. The dose must be reduced to 200 mg twice daily in patients with mild hepatic impairment (Child-Pugh class A). It is contraindicated in patients with moderate or severe hepatic impairment (Child-Pugh class B or C) [4] [5].
    • Renal Impairment: No dose adjustment is necessary, as renal excretion of unchanged drug is minimal [1] [5].

This guide synthesizes the established pharmacokinetic and metabolic profile of abacavir sulfate. The field of pharmacokinetics is advancing with the integration of machine learning and automated population PK modeling, which can help identify optimal model structures from clinical data more efficiently than traditional manual methods [6].

References

HLA-B*57:01 allele abacavir hypersensitivity reaction mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanistic Model: Altered Peptide Repertoire

Extensive research has established that the primary mechanism is not based on the hapten or p-i concepts [1]. Instead, the process involves several key stages:

  • Drug Binding: Abacavir binds non-covalently and specifically to the peptide-binding groove of the HLA-B57:01 molecule [2]. Crystallographic studies show it binds in the cleft, interacting with residues that form the F-pocket, a specificity that explains why closely related alleles like HLA-B57:03 and HLA-B*58:01 are not affected [1].
  • Altered Peptide Presentation: This binding alters the chemical environment of the peptide-binding groove. Normally, HLA-B57:01 strongly prefers peptides with Tryptophan at their C-terminal anchor position. With abacavir bound, the groove shows a marked preference for peptides with Isoleucine, Leucine, or Valine at this position [1]. This change means that in the presence of abacavir, up to 25% of the total peptides presented by HLA-B57:01 are novel self-peptides not seen under normal conditions [1].
  • Immune Activation: This new array of self-peptides is perceived as "foreign" by the immune system. This triggers a polyclonal activation of CD8+ T cells utilizing diverse T-cell receptors (TCRs), launching an inflammatory cascade that manifests as the systemic hypersensitivity syndrome [1].

The diagram below illustrates this specific molecular interaction and its immunologic consequences.

G ABC Abacavir (ABC) Complex ABC-HLA-Peptide Complex ABC->Complex Binds F-pocket (Alters anchor preference) HLA HLA-B*57:01 Protein HLA->Complex Pep Endogenous Peptide Repertoire Pep->Complex Altered repertoire (C-terminal Trp → Ile/Leu/Val) TCR T-Cell Receptor (TCR) Complex->TCR Presents novel peptide array Immune Polyclonal CD8+ T-Cell Activation TCR->Immune Recognizes as foreign Symptom Hypersensitivity Reaction Immune->Symptom

Molecular mechanism of HLA-B57:01-mediated abacavir hypersensitivity.*

Key Experimental Evidence and Protocols

The altered peptide repertoire model is supported by robust structural, biophysical, and immunologic evidence.

1. Structural Analysis via Crystallography

  • Objective: Determine the atomic-level interaction between abacavir and the HLA-B*57:01 protein.
  • Methodology:
    • HLA-B*57:01 protein is co-crystallized with abacavir and various co-binding peptides [3].
    • X-ray diffraction data is collected and structures are solved to visualize the binding site.
  • Key Findings: Abacavir binds non-covalently to a specific site near the F-pocket of the antigen-binding cleft, involving crucial residues like Ser-116. This binding distorts the geometry of the cleft, changing its peptide-binding preferences [1] [3].

2. Peptide Elution and Mass Spectrometry

  • Objective: Characterize the specific changes in the repertoire of peptides presented by HLA-B*57:01.
  • Methodology:
    • Cells expressing HLA-B*57:01 are cultured with and without abacavir [1].
    • HLA molecules are immunoaffinity purified from cell surfaces.
    • Bound peptides are acid-eluted, separated by liquid chromatography, and identified by mass spectrometry [1].
  • Key Findings: A significant shift (up to 25%) in the peptide repertoire was observed, with a definitive change in C-terminal anchor residue preference from Tryptophan to Isoleucine, Leucine, and Valine [1].

3. Computational Molecular Docking

  • Objective: Predict and analyze drug-HLA binding interactions in silico.
  • Methodology:
    • The 3D structure of HLA-B*57:01 (from crystallography) is prepared for docking.
    • Abacavir and other test drugs are docked into the antigen-binding cleft using software like Glide [3].
    • Docking is performed both with and without an endogenous peptide present to assess the peptide's stabilizing role.
  • Key Findings: Docking scores are significantly stabilized (by ~2 kcal/mol) when a peptide is present. The model can discriminate drugs with known HLA-B*57:01 liability from inactives [3].

4. In Vitro T-Cell Activation Assays

  • Objective: Confirm the immunogenic potential of the abacavir-induced peptide alterations.
  • Methodology:
    • T-cells from HLA-B*57:01-positive donors are co-cultured with antigen-presenting cells and abacavir.
    • T-cell activation is measured via proliferation assays, cytokine release (e.g., IFN-γ), or surface activation markers [2].
  • Key Findings: Abacavir induces a broad, polyclonal CD8+ T-cell response in HLA-B*57:01-positive donors, but not in those lacking the allele [1] [2].

Immunological Basis and Tolerance

Not all HLA-B*57:01 carriers develop hypersensitivity, indicating the mechanism involves a breach of immune tolerance.

  • Preexistent T-Cell Repertoire: Drug-naive HLA-B*57:01-positive individuals possess T-cells with T-cell receptors capable of recognizing the abacavir-altered HLA/peptide complex [2].
  • Role of CD4+ T-cells and Tolerance: Transgenic mouse models demonstrate that CD4+ T-cells are critical for maintaining tolerance. Depletion of CD4+ T-cells allows CD8+ T-cells to become effectors and cause inflammation, particularly in the skin. In intact hosts, CD4+ T-cells likely suppress dendritic cell maturation, preventing a full-blown reaction [2].
  • Requirement for Costimulation: The activation of abacavir-reactive T-cells depends on B7 costimulatory molecules (CD80/CD86) on antigen-presenting cells. Blocking this costimulation can prevent T-cell activation [2].

Clinical and Epidemiological Impact

The translation of this mechanistic knowledge into clinical practice is a landmark achievement in precision medicine.

Table 1: HLA-B57:01 Allele Frequency and Hypersensitivity Risk Across Populations*

Population Approx. Allele Frequency Risk of ABC HSR in Carriers Clinical Screening Recommendation
Caucasian 5-8% [4] [5] ~55% [2] Mandatory [4] [6]
Saudi Arabian 1.7% [5] Information Missing Recommended [5]
African American 2-3% [4] Information Missing Mandatory [4]
Peruvian Very Low (<1%) [7] Information Missing To be reevaluated per local policy [7]
Asian ~1% [5] Information Missing Mandatory [4]

Table 2: Clinical and Diagnostic Features of Abacavir Hypersensitivity

Feature Description
Typical Onset Within first 6 weeks of therapy (median 9-11 days) [4] [6].
Key Symptoms Multisystem involvement: fever, rash, gastrointestinal symptoms (nausea, vomiting), respiratory symptoms (dyspnea, cough), constitutional symptoms (fatigue) [4] [6].
Diagnostic Gold Standard (Clinical) 100% Negative Predictive Value of HLA-B*57:01 screening [6]. Immunologically confirmed HSR is virtually exclusive to allele carriers [4].
Diagnostic Confirmation Test Epicutaneous Patch Test: Used post-reaction for confirmation. A palpable cutaneous response to 1% or 10% abacavir in petrolatum is positive [6].
Critical Action Immediate and permanent discontinuation of abacavir. Rechallenge is contraindicated and can cause life-threatening anaphylaxis [4] [6].

Research and Development Applications

For drug development professionals, this mechanistic understanding provides a framework for mitigating HLA-mediated adverse drug reactions.

  • Preclinical Risk Assessment: Implement in silico molecular docking screens against high-frequency HLA alleles like HLA-B*57:01 to identify compounds with potential binding liability early in development [3].
  • Investigating Idiosyncratic Reactions: The altered peptide repertoire model serves as a paradigm for investigating other HLA-linked adverse drug reactions, such as carbamazepine-induced Steven-Johnson syndrome (HLA-B15:02) and flucloxacillin-induced liver injury (HLA-B57:01) [1] [3].

The elucidation of the HLA-B*57:01-abacavir hypersensitivity mechanism demonstrates the power of pharmacogenetics. It underscores the importance of moving beyond a "one-size-fits-all" drug development and prescription model towards a more personalized approach that integrates genetics, immunology, and structural biology to enhance patient safety.

References

abacavir sulfate synthesis and novel derivatives research

Author: Smolecule Technical Support Team. Date: February 2026

Synthesis and Physicochemical Properties

The synthesis of abacavir sulfate involves complex organic chemistry to achieve the correct stereochemistry, which is critical for its antiviral activity.

  • Key Synthetic Route: A primary method is an enantioselective synthesis featuring a palladium-catalyzed coupling reaction. The process begins with a chiral auxiliary for stereocontrol and proceeds through a ring-closing metathesis to form the cyclopentene core. The final step is the coupling of this carbocyclic intermediate with a chloropurine derivative to form the abacavir base, which is subsequently converted to the sulfate salt [1].
  • Physicochemical Profile: The table below summarizes key properties of abacavir sulfate.
Property Specification / Value
CAS Number 188062-50-2 [2]
Molecular Formula C₁₄H₂₀N₆O₅S [2]
Molecular Weight 384.41 g/mol [2]
Melting Point 222-225 °C [2]
Optical Rotation [α]/D -30 to -40° (c=0.5 in methanol) [2]
Water Solubility ≥77 mg/mL (as free base) [3]
BCS Class Class III (High solubility, low permeability) [2]
pKa ~5.01 (for the free base) [3]

Analytical Characterization and Quality Control

Robust analytical methods are essential for quality control. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a standard technique.

  • Analytical Quality by Design (AQbD): A modern approach employs an Analytical Quality by Design (AQbD) framework for method development. This involves using a Box-Behnken experimental design to model and optimize critical method parameters, ensuring robustness and reliability [4].
  • Optimized HPLC Parameters: The table below outlines an AQbD-optimized method for simultaneously analyzing Abacavir (ABA), Lamivudine (LAMI), and Zidovudine (ZIDO) [4].
Parameter Optimized Condition
Column Inertsil ODS, C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase Methanol:Acetonitrile:Potassium Dihydrogen Phosphate buffer (pH 3.5) (65:20:15 % v/v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 280 nm
Retention Time (ABA) 4.12 minutes
Retention Time (LAMI) 6.71 minutes
Retention Time (ZIDO) 9.25 minutes
Linearity Range (ABA) 10–60 µg/mL
Linearity Range (LAMI) 5–30 µg/mL
Linearity Range (ZIDO) 10–60 µg/mL

The following workflow diagram illustrates the key stages of the AQbD-based HPLC method development process:

f start Define Analytical Target Profile (ATP) step1 Risk Assessment & Variable Selection start->step1 step2 Design of Experiments (DoE): Box-Behnken Design step1->step2 step3 Method Optimization & Model Building step2->step3 step4 Establish Design Space step3->step4 step5 Method Validation & Control Strategy step4->step5

AQbD workflow for robust HPLC method development.

Novel Derivatives and Research Directions

Current research aims to overcome limitations of abacavir, particularly its hypersensitivity risk and thermal instability.

  • HLA-B*57:01 Hypersensitivity: A major safety concern is a severe hypersensitivity reaction strongly linked to the HLA-B*57:01 allele. Pre-therapy genetic screening is mandatory, and research focuses on derivatives that bypass this immunogenicity [5] [3].
  • Stability and Prodrug Strategies: Abacavir is reported to have thermal stability issues. Recent research explores synthesizing novel derivatives, such as those using Schiff base chemistry, to create more stable molecules or prodrugs that could improve the therapeutic profile [6].
  • Solid Form Screening: Research into novel crystalline forms (polymorphs) of abacavir sulfate is another strategy. A 2011 study screened and characterized seven different crystalline forms recrystallized from various organic solvents to find forms with improved physical properties [7].

Mechanism of Action and Pharmacokinetics

Understanding the biological pathway of abacavir is key for researchers.

  • Intracellular Activation and Mechanism: Abacavir is a prodrug that requires intracellular activation to exert its antiviral effect. The following diagram details this pathway and its mechanism:

f ABC Abacavir (Prodrug) Oral Administration ABC_TP Carbovir Triphosphate (Active Metabolite) ABC->ABC_TP Intracellular Phosphorylation Incorporation Incorporation into growing Viral DNA ABC_TP->Incorporation Competes with dGTP Termination Chain Termination (Lacks 3'-OH group) Incorporation->Termination Inhibition Inhibition of Viral Replication Termination->Inhibition

Abacavir's intracellular activation pathway and mechanism of action [8] [1] [5].

  • Key Pharmacokinetic Parameters: The table below summarizes the drug's absorption, distribution, metabolism, and excretion (ADME) properties [8].
PK Parameter Characteristics
Absorption High oral bioavailability (~83%); not significantly affected by food.
Distribution Volume of distribution: ~0.86 L/kg; plasma protein binding: ~50%.
Metabolism Metabolized primarily by alcohol dehydrogenase and glucuronosyltransferase (not CYP450).
Excretion Renal excretion (~82%, mostly as metabolites); fecal excretion (~16%).
Half-life (Parent) ~1.5 hours (active carbovir-triphosphate has a long half-life of >20 hours).

Key Takeaways for Researchers

  • Synthetic Challenge: The synthesis is stereospecific, requiring careful control to produce the active (1S,4R) enantiomer. Newer routes leverage catalytic methods like ring-closing metathesis for efficiency [1].
  • Modern Analytical Tools: Implement AQbD principles from the start for more robust and regulatory-friendly analytical methods, moving beyond traditional one-factor-at-a-time approaches [4].
  • Focus on Safety and Stability: The future of abacavir derivatives lies in addressing the HLA-B*57:01-linked hypersensitivity and intrinsic stability issues through structural modification and prodrug approaches [6].

References

Intracellular Metabolic Activation of Abacavir to Carbovir Triphosphate

Author: Smolecule Technical Support Team. Date: February 2026

The activation of abacavir is a multi-step enzymatic process within host cells. Unlike many drugs, abacavir is not metabolized by cytochrome P450 enzymes but by cytosolic enzymes and kinases [1]. The pathway is stereoselective, leading specifically to the pharmacologically active (–)-enantiomer of CBV-TP [1].

The diagram below illustrates the complete intracellular metabolic pathway of abacavir to its active form.

G ABC Abacavir (ABC) ABC_MP Abacavir 5’-Monophosphate ABC->ABC_MP  Initial Phosphorylation CBV_MP (–)-Carbovir 5’-Monophosphate ABC_MP->CBV_MP  Deamination ADK Adenosine Phosphotransferase (ADK) ABC_MP->ADK CBV_DP (–)-Carbovir 5’-Diphosphate CBV_MP->CBV_DP  Second Phosphorylation Unknown Cytosolic Deaminase CBV_MP->Unknown CBV_TP (–)-Carbovir 5’-Triphosphate (CBV-TP) (Active Metabolite) CBV_DP->CBV_TP  Final Phosphorylation GUK1 Guanylate Kinase (GUK1) CBV_DP->GUK1 Kinases Cellular Kinases (CKs, PKs, NMEs, PGK1, PCK1) CBV_TP->Kinases

Intracellular metabolic pathway of abacavir to carbovir triphosphate.

Quantitative Pharmacokinetic Data

Understanding the intracellular pharmacokinetics of CBV-TP is critical for predicting the drug's efficacy. The table below summarizes key pharmacokinetic parameters for CBV-TP from a clinical study [2].

Parameter Geometric Mean Ratio (GMR) with DRV/r (90% CI) Geometric Mean Ratio (GMR) with RAL (90% CI)
AUC 0.88 (0.72, 1.07) 0.96 (0.76, 1.20)
C~trough~ 0.68 (0.48, 0.95) 0.57 (0.33, 1.00)
C~max~ 0.98 (0.79, 1.23) 1.07 (0.85, 1.35)

Note: Data are presented as Geometric Mean Ratios (GMR) comparing CBV-TP exposure (ABC + DRV/r or RAL) versus ABC alone. A GMR < 1 indicates a decrease in CBV-TP. GMR for ABC plasma exposure with DRV/r were: AUC 0.73, C~trough~ 0.62, C~max~ 0.78. ABC exposure was unchanged with RAL [2].

Key findings from this data include:

  • High Inter-individual Variability: CBV-TP concentrations exhibit significant variation between individuals [2].
  • Impact of Coadministered Drugs: The observed decrease in CBV-TP C~trough~ suggests a potential interaction that requires monitoring [2].

Experimental Protocols for Studying CBV-TP

Researchers employ specific protocols to measure intracellular CBV-TP concentrations and study its interaction with HIV reverse transcriptase (RT).

Intracellular Pharmacokinetic Study Protocol

A standard clinical study design to assess the pharmacokinetics of abacavir and CBV-TP involves [2]:

  • Subject Population: HIV-infected adults on a stable regimen of ABC (600 mg once daily) plus two other NRTIs.
  • Study Design: An open-label, randomized, two-phase crossover study.
  • Interventions: Subjects are randomized to add either darunavir/ritonavir (900/100 mg once daily) or raltegravir (400 mg twice daily) to their existing regimen for 14 days, then switched to the other therapy.
  • Pharmacokinetic Assessments: At steady-state, intensive 24-hour plasma and intracellular sampling is performed.
  • Sample Collection: Blood samples are collected in CPT tubes for peripheral blood mononuclear cell (PBMC) isolation.
  • Analytical Methods: PBMC extracts are analyzed for CBV-TP using validated LC-MS/MS methods [2].
Pre-steady-state Kinetic Assay for RT Inhibition

To elucidate the mechanism of action at the enzymatic level, pre-steady-state kinetic studies can be performed [3].

  • Protein Purification: Express and purify recombinant HIV-1 RT (wild-type and mutant forms like M184V).
  • Nucleic Acid Substrate Preparation: Synthesize and purify DNA oligonucleotides to be used as primer/templates. The primer is 5'-end-labeled with γ-32P-ATP.
  • Rapid Chemical Quenching: Use a rapid quench-flow apparatus to mix the RT-primer/template complex with a solution of MgCl₂ and ETVTP/CBV-TP. Reactions are stopped over a time course (milliseconds to seconds) with EDTA.
  • Product Analysis: Quenched samples are separated by polyacrylamide gel electrophoresis, and the amount of incorporated nucleotide is quantified.

The diagram below outlines the workflow for this assay.

G A Purify HIV-1 RT B Prepare & Label Primer/Template A->B C Form E•DNA Complex B->C D Rapid Mix with Mg²⁺ & CBV-TP C->D E Quench with EDTA D->E F Analyze Product (Gel Electrophoresis) E->F

Experimental workflow for pre-steady-state kinetic assay.

Key Technical and Safety Considerations

  • Metabolic Pathway Specificity: The activation pathway is stereoselective; guanylate kinase (GUK1) is highly selective for the (–)-enantiomer of carbovir monophosphate [1].
  • Mechanism of RT Inhibition: CBV-TP acts as a competitive substrate and chain terminator for HIV-1 RT [1] [3].
  • Drug Interaction Potential: Be aware that co-administration with other drugs may impact intracellular CBV-TP levels [2].
  • Hypersensitivity Reaction (HSR): Abacavir use is associated with a risk of HSR, which is strongly linked to the HLA-B*57:01 allele [1] [4]. Pre-therapy screening for this allele is mandatory.

References

abacavir sulfate stability and thermal degradation profile

Author: Smolecule Technical Support Team. Date: February 2026

Degradation Profile and Products

The table below summarizes the forced degradation behavior of Abacavir sulfate under various stress conditions as per ICH guidelines [1] [2] [3].

Stress Condition Extent of Degradation Major Degradation Products (Identified by m/z) Key Findings

| Acidic Hydrolysis (e.g., 1N HCl) | Significant degradation [2] [3] | 247.19, 319.20, and others [3] [4] | The cyclopropylamine moiety is cleaved, forming the primary degradant (m/z 247.19, descyclopropyl-abacavir) [3]. | | Oxidative Stress (e.g., 3% H₂O₂) | Significant degradation [2] | 247.19, 303.20, 319.20 [3] [4] | Multiple oxidative products are formed; the profile can vary with oxidant strength and temperature [3] [4]. | | Basic Hydrolysis (e.g., 1N NaOH) | Stable to Labile [2] [3] | Various products detected [3] | One study found it stable [2], while another using more severe conditions observed degradation [3]. | | Thermal Stress (Solid-state, e.g., 105°C) | Stable [2] [3] | Degradation products identical to those from solution stress may form [3]. | The drug is generally stable under dry heat. One study reported no significant degradation after 10 days at 105°C [2]. | | Photolytic Stress | Stable [2] | Not significantly characterized | Studies indicate that Abacavir sulfate does not degrade substantially under light stress [2]. |

A typical workflow for conducting and analyzing forced degradation studies is systematic, as shown in the diagram below.

Start Abacavir Sulfate Sample Stress Apply Stress Conditions Start->Stress Acidic Acidic Hydrolysis 1N HCl Stress->Acidic Oxidative Oxidative Stress 3% H₂O₂ Stress->Oxidative Basic Basic Hydrolysis 1N NaOH Stress->Basic Thermal Thermal Stress 105°C Stress->Thermal Photolytic Photolytic Stress Stress->Photolytic Analysis Analyze Degraded Samples Acidic->Analysis Oxidative->Analysis Basic->Analysis Thermal->Analysis Photolytic->Analysis UHPLC UHPLC-PDA/MS Analysis->UHPLC Identify Identify & Characterize Degradation Products UHPLC->Identify

Analytical Methods for Characterization

Modern analytical techniques are crucial for separating and identifying degradation products.

  • Chromatography: A stability-indicating Ultra-High Performance Liquid Chromatography (UHPLC) method is recommended. One validated method uses a Waters Acquity BEH C8 column (50 mm × 2.1 mm, 1.7 µm) with a gradient of 0.1% o-phosphoric acid in water (Mobile Phase A) and methanol (Mobile Phase B) at a flow rate of 0.40 mL/min. Detection is at 220 nm [2]. This method successfully separates Abacavir from its impurities and degradants in just 6 minutes [2].
  • Hyphenated Techniques: For structural elucidation, Liquid Chromatography-Mass Spectrometry (LC-MS) is used. One study employed a similar C8 column with 0.1% formic acid in water and methanol as mobile phases [2]. Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectrometry has also been used to confirm the structures of novel degradation products unambiguously [3].

Detailed Experimental Protocols

Forced Degradation Studies

The following conditions are typically employed to stress the drug substance [2]:

  • Acidic Hydrolysis: Expose to 1 N HCl at ambient temperature for ~42 hours.
  • Basic Hydrolysis: Expose to 1 N NaOH at ambient temperature for ~42 hours.
  • Oxidative Stress: Treat with 3% H₂O₂ at ambient temperature for 7 days.
  • Thermal Stress: Heat the solid drug substance at 105°C for 10 days.
  • Photolytic Stress: Expose to both UV and visible light to achieve an overall illumination of 1.2 million lux hours and an integrated near-UV energy of 200-watt hours/square meter.
Novel Electrochemical Oxidation

A modern and faster alternative to chemical oxidation is electrochemical degradation, which can produce the same major degradation products (m/z 247.19 and 319.20) in minutes rather than days [4] [5].

  • Procedure: Prepare a 1 mmol/L solution of Abacavir in an electrolyte like ammonium acetate. Use a Boron-Doped Diamond (BDD) electrode or a platinum mesh electrode. Apply a controlled potential (e.g., +1.15 V on Pt or +4.0 V on BDD) until the target degradation (5-20%) is achieved. The pH of the electrolyte significantly influences the degradation rate and product distribution, with the fastest oxidation occurring at pH 9 [4] [5].

Key Insights for Researchers

  • Focus on Critical Stresses: Prioritize method development for acidic and oxidative conditions, as Abacavir sulfate is most labile under these stresses. The primary degradation product, descyclopropyl-abacavir (m/z 247.19), is a key marker [3] [4].
  • Thermal Stability: The drug is relatively stable under dry heat. For solid dosage forms, the primary risks are likely from interactions with excipients in the presence of moisture, rather than pure thermal decomposition [2] [3].
  • Leverage Advanced Techniques: The combination of LC-MS and NMR is powerful for resolving complex degradation pathways and confirming the structures of isomeric or novel degradation products [3].

References

abacavir sulfate molecular docking and in silico studies

Author: Smolecule Technical Support Team. Date: February 2026

The Research Context of Abacavir

Abacavir Sulfate is a nucleoside reverse transcriptase inhibitor (NRTI) used in combination antiretroviral therapy (ART) for HIV infection [1]. While the searched articles do not detail its molecular docking, one study mentions that abacavir can undergo degradation and exhibit physical incompatibilities, such as forming Maillard products when interacting with the excipient lactose [1]. This highlights the importance of stability studies, though it falls outside the scope of molecular docking.

General Framework for In Silico Studies

Although not specific to abacavir, the retrieved papers illustrate the standard workflow for computer-aided drug design, which you can adapt for your research on abacavir sulfate. The typical process involves target identification, molecular docking, and in silico ADMET prediction.

The following diagram outlines the key stages of this process:

workflow Start Start: In-Silico Drug Study PDB Retrieve Target Protein from PDB (e.g., 6M71, 6LU7) Start->PDB Prep Protein Preparation (Add H, assign charges, minimize) PDB->Prep Ligand Ligand (Drug) Preparation (Optimize geometry, assign charges) Prep->Ligand Dock Molecular Docking Ligand->Dock Analysis Interaction Analysis (Binding affinity, H-bonds, hydrophobic) Dock->Analysis ADMET In-silico ADMET Prediction Analysis->ADMET Report Report Findings ADMET->Report

Summary of Key Methodological Steps

The workflow involves several critical stages, each with specific tasks and tools, derived from the general protocols in the search results [2] [3] [4].

Stage Key Tasks Common Tools & Approaches

| 1. Target & Ligand Preparation | Retrieve 3D protein structure (e.g., HIV reverse transcriptase); remove water, add H, assign charges. Optimize drug structure, generate 3D conformers. | Sources: RCSB PDB [2] [3]. Software: BIOVIA Discovery Studio [2], Schrodinger Suite [3], AutoDock Tools [2]. | | 2. Molecular Docking | Define protein's active site; perform docking simulation to predict ligand pose and binding affinity. | Software: AutoDock Vina, MOE [4], Glide (Schrodinger) [3]. | | 3. Analysis & ADMET | Analyze binding pose, hydrogen bonds, hydrophobic interactions; predict absorption, toxicity profiles. | Analysis: PyMOL, Discovery Studio. ADMET: pkCSM, admetSAR, SwissADME, ProTox-II [1] [2] [5]. |

References

abacavir blood-brain barrier penetration central nervous system

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative CNS Penetration Data

The table below summarizes key pharmacokinetic findings on abacavir concentrations in the cerebrospinal fluid (CSF), which is used as a proxy for CNS exposure.

Parameter Findings Source / Context
CSF Concentration (Once-daily) Median trough: 123 ng/mL (IQR: 21-304 ng/mL) [1] Clinical study (2018) in 61 patients on once-daily abacavir.
CSF-to-Plasma Ratio (CPR) Median: 0.8 (IQR: 0.17-1.87) [1] Indicates that CSF concentrations are generally high relative to plasma.
CSF Concentration (Twice-daily) Median trough: 49 ng/mL [1] Clinical study (2018) in 9 patients on twice-daily abacavir.
CSF Penetration (Mass Balance) CSF concentrations were 8 to 20 times the IC50 (50% inhibitory concentration) for HIV clinical isolates [2] Phase I mass balance study with a single 600 mg dose.
CPE Score Ranked 3 out of 4, indicating medium-high CNS efficacy [1] Based on the CNS Penetration-Effectiveness ranking system.

Mechanisms of BBB Penetration and Efflux

Abacavir's ability to enter the brain is governed by its physicochemical properties and its interaction with specific transporters at the BBB.

G Abacavir Transport at the Blood-Brain Barrier cluster_BBB Blood-Brain Barrier (BBB) Plasma Blood Plasma (Abacavir) Paracellular Restricted Paracellular Pathway Plasma->Paracellular Passive_Diffusion Passive Diffusion Plasma->Passive_Diffusion Lipophilic, MW ~287 Da Endothelial_Cell Brain Microvascular Endothelial Cell ABCG2_efflux Efflux Transport: BCRP/ABCG2 Endothelial_Cell->ABCG2_efflux Brain_ECF Brain Extracellular Fluid (Abacavir) Endothelial_Cell->Brain_ECF Passive Diffusion Tight_Junctions Tight Junctions Endothelial_Cell->Tight_Junctions ABCG2_efflux->Plasma Active Efflux Paracellular->Brain_ECF BCRP_efflux BCRP_efflux Passive_Diffusion->Endothelial_Cell

The diagram illustrates two key pathways and one major barrier for abacavir at the BBB:

  • Favorable Passive Diffusion: Abacavir is a lipophilic molecule with a molecular weight of approximately 287 Da, characteristics that allow it to passively diffuse across the endothelial cell membrane via the transcellular route [3] [4]. This is the primary mechanism for its brain entry.
  • Active Efflux Transport: A significant challenge to abacavir's CNS accumulation is that it is a substrate for the Breast Cancer Resistance Protein (BCRP/ABCG2) efflux transporter [5]. This pump is expressed on the blood-facing membrane of endothelial cells and actively transports abacavir back into the blood, thereby limiting its net penetration into the brain.
  • Restricted Paracellular Pathway: Like most molecules, abacavir's movement via the paracellular route (between endothelial cells) is highly restricted by tight junctions [4] [6].

Experimental Evidence and Protocols

The quantitative data and mechanistic models are supported by specific clinical and preclinical studies.

Clinical Pharmacokinetic Study [1]
  • Objective: To compare abacavir CSF concentrations and CSF-to-plasma ratios (CPRs) in patients on once-daily versus twice-daily dosing regimens.
  • Methodology:
    • Population: 70 HIV-positive patients (61 once-daily, 9 twice-daily).
    • Sample Collection: Paired plasma and CSF samples were obtained concomitantly via lumbar puncture at steady state.
    • Drug Analysis: Abacavir concentrations were measured using a validated high-performance liquid chromatography–tandem mass spectrometry (HPLC-MS/MS) method.
    • BBB Function: The CSF-to-serum albumin ratio (CSAR) was used to evaluate blood-brain barrier integrity.
  • Key Finding: Once-daily dosing resulted in significantly higher CSF concentrations, supporting its adequacy for targeting the CNS.
Preclinical Efflux Transport Study [5]
  • Objective: To investigate the role of BCRP in the CNS penetration of abacavir and other NRTIs.
  • Methodology:
    • In Vitro Model: Used Madin-Darby canine kidney (MDCKII) cells transfected with the mouse gene for Bcrp1 (the murine homolog of human BCRP).
    • Experimental Measure: Intracellular accumulation of radiolabeled abacavir ([3H]ABC) was measured in transfected versus wild-type cells.
    • Data Analysis: Accumulation was normalized to total protein content. A significantly lower (approximately 80%) accumulation in Bcrp1-transfected cells indicated active efflux.
    • In Vivo Validation: Pharmacokinetic studies in mice, including the use of BCRP inhibitors, confirmed that BCRP limits abacavir's distribution to the brain.
  • Key Finding: This study provided direct evidence that abacavir is a substrate for BCRP, defining a key mechanism that modulates its brain distribution.

Significance for Research and Development

For researchers, abacavir represents a benchmark for CNS-penetrant antiretrovirals. Its relatively high penetration is a result of a balance between favorable passive diffusion and opposition from efflux transporters [1] [5]. Overcoming the BCRP-mediated efflux—for instance, through the development of inhibitors or prodrug strategies—remains a promising area of research to further improve drug delivery to CNS reservoirs [4] [7].

References

Comprehensive Application Notes and Protocols: HPLC Method Development and Validation for Abacavir Sulfate and Lamivudine Using Analytical Quality by Design (AQbD) Principles

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Analytical QbD for HPLC Method Development

Analytical Quality by Design (AQbD) represents a systematic, science-based, and risk-management approach to analytical method development that ensures quality throughout the method lifecycle. Unlike traditional one-factor-at-a-time (OFAT) approaches, AQbD emphasizes proactive understanding of the method requirements and potential sources of variability to establish a robust Method Operable Design Region (MODR). This paradigm shift aligns with regulatory expectations outlined in ICH Q8, Q9, and Q10 guidelines, promoting method flexibility while maintaining reliability and reducing the risk of failure during method transfer and routine use.

The Analytical Target Profile (ATP) serves as the foundation of AQbD, explicitly defining the method purpose and performance requirements. For the simultaneous quantification of abacavir sulfate and lamivudine—two critical nucleoside reverse transcriptase inhibitors (NRTIs) used in combination antiretroviral therapy—the ATP must address specific analytical challenges. These include adequate resolution of structurally similar compounds, detection and quantification of potential impurities and degradation products, and accurate quantification across therapeutically relevant concentration ranges. The AQbD framework provides a structured pathway to develop methods that are not only validated but inherently robust, capable of withstanding minor operational variations while maintaining reliability throughout their lifecycle [1].

Method Development Using AQbD Approach

AQbD Workflow and Implementation

The AQbD approach follows a systematic workflow that begins with defining the ATP and progresses through risk assessment, experimental design, and establishment of a control strategy. For HPLC method development, the ATP typically specifies that the method must simultaneously quantify abacavir and lamivudine in pharmaceutical dosage forms with precision, accuracy, and specificity, particularly in the presence of degradation products and related substances. The ATP drives the selection of appropriate analytical techniques, with reversed-phase HPLC emerging as the preferred approach due to its versatility, resolving power, and compatibility with both APIs [1] [2].

Table 1: Analytical Target Profile (ATP) for Abacavir-Lamivudine HPLC Method

ATP Component Target Requirement Justification
Analytical Technique Reversed-Phase HPLC with UV Detection Compatibility with both APIs, widespread availability, validation familiarity
Separation Scope Simultaneous quantification of abacavir, lamivudine, and separation from known impurities Therapeutic use in combination products requires joint quantification
Accuracy Mean recovery 98-102% for both APIs Ensures accurate potency determination in pharmaceutical formulations
Precision RSD ≤ 2.0% for repeatability Meets regulatory requirements for content uniformity testing
Linearity Range 50-150% of target assay concentration Covers expected analytical range with sufficient margin
Detection & Quantification Limits Sufficient for related substances testing Ensures method applicability for impurity profiling

Risk Assessment and Critical Method Parameters constitute the next critical phase in AQbD implementation. Through tools such as Ishikawa diagrams and Failure Mode Effects Analysis (FMEA), method parameters with potential impact on Critical Method Attributes (CMAs) are identified. For HPLC methods, CMAs typically include resolution between critical pairs, peak tailing factor, and theoretical plate count. Parameters such as mobile phase composition, pH, column temperature, and gradient profile are systematically evaluated to determine their criticality. This risk assessment prioritizes experimental efforts on factors with the greatest potential impact on method performance, ensuring efficient resource utilization [1].

Experimental Design and Optimization

Design of Experiments (DoE) represents the core of AQbD, enabling efficient exploration of factor interactions and establishment of mathematical relationships between Critical Method Parameters (CMPs) and CMAs. For abacavir and lamivudine HPLC methods, a Box-Behnken Design (BBD) with three factors at three levels each has been successfully employed to optimize mobile phase composition, buffer pH, and flow rate while minimizing experimental runs. This response surface methodology generates predictive models that facilitate identification of the design space—the multidimensional region where variations in CMPs do not adversely affect CMAs [3].

Table 2: Optimized Chromatographic Conditions for Abacavir and Lamivudine

Parameter Condition 1 [3] Condition 2 [4] Condition 3 [1]
Column Inertsil ODS, C18 (250 mm × 4.6 mm × 5 µm) Symmetry PremSil C18 (250 mm × 4.6 mm, 5 µm) C18 (specific type not mentioned)
Mobile Phase Methanol:ACN:phosphate buffer (65:20:15 v/v/v) Methanol:water with 0.05% OPA (83:17 v/v) Ammonium formate buffer (18.2 mM, pH 5.7):Methanol (97:3 v/v)
Buffer pH 3.5 3.0 5.7
Flow Rate 1.0 mL/min 1.0 mL/min 1.0 mL/min
Detection Wavelength 280 nm 245 nm Not specified
Column Temperature Ambient Ambient 25°C
Injection Volume Not specified 20 µL 25 µL
Retention Time (Abacavir) 4.12 min 3.5 min Method specific to lamivudine impurities
Retention Time (Lamivudine) 6.71 min 7.4 min Method specific to lamivudine impurities

The experimental data generated through DoE is analyzed using Analysis of Variance (ANOVA) to identify statistically significant factors and develop polynomial equations describing their relationship with CMAs. For instance, studies have demonstrated that mobile phase pH significantly impacts the resolution between abacavir and lamivudine due to their different pKa values. Similarly, organic modifier concentration and flow rate directly influence retention times and peak symmetry. The culmination of DoE is the establishment of the Method Operable Design Region (MODR), defined as the multidimensional combination and interaction of input variables that have been demonstrated to provide assurance of quality [3] [1].

AQbD_Workflow AQbD Method Development Workflow Start Define Analytical Target Profile (ATP) Risk_Assessment Risk Assessment & CMP Identification Start->Risk_Assessment Method Objectives DoE Design of Experiments (DoE) Execution Risk_Assessment->DoE Identify Critical Parameters Model Response Surface Modeling DoE->Model Experimental Data Design_Space Establish Design Space Model->Design_Space Statistical Models Control Control Strategy Implementation Design_Space->Control Proven Acceptable Ranges Lifecycle Method Lifecycle Management Control->Lifecycle Monitoring Plan

Method Validation Protocols

Validation Parameters and Acceptance Criteria

Method validation provides documented evidence that the analytical procedure consistently meets predefined acceptance criteria for its intended use. Following ICH Q2(R1) guidelines, the HPLC method for abacavir and lamivudine must be comprehensively validated across multiple parameters to ensure reliability in quality control environments. Specificity demonstrates the method's ability to unequivocally assess the analytes in the presence of potential interferents, including degradation products, impurities, and matrix components. Forced degradation studies under stress conditions (acidic, basic, oxidative, thermal, and photolytic) are essential to establish the stability-indicating capability of the method [1] [5].

Linearity and range validation involves preparing and analyzing standard solutions at a minimum of five concentration levels across the specified range. For abacavir and lamivudine assay methods, the range typically encompasses 50-150% of the target test concentration, with correlation coefficients (r²) exceeding 0.999 for both APIs. The accuracy of the method is established through recovery studies using spiked placebo samples at multiple concentration levels (80%, 100%, 120%), with mean recovery values between 98-102% considered acceptable. Precision validation encompasses both repeatability (intra-day precision) and intermediate precision (inter-day, inter-analyst, inter-instrument variations), with acceptance criteria of RSD ≤ 2.0% for the assay of active pharmaceutical ingredients [4].

Table 3: Method Validation Parameters and Acceptance Criteria

Validation Parameter Experimental Design Acceptance Criteria
Specificity Forced degradation studies; resolution from known impurities Peak purity ≥ 990; resolution ≥ 2.0 between critical pairs
Linearity Minimum 5 concentrations across specified range Correlation coefficient r² ≥ 0.999 for both APIs
Range 50-150% of target test concentration Linearity, accuracy, and precision meet criteria across range
Accuracy Recovery studies at 80%, 100%, 120% of target concentration Mean recovery 98-102% for each level
Precision (Repeatability) Six replicate preparations at 100% test concentration RSD ≤ 2.0% for both APIs
Intermediate Precision Different days, analysts, instruments RSD ≤ 2.0% for both APIs
Detection Limit (LOD) Signal-to-noise ratio 3:1 Typically 0.01-0.05 µg/mL for both APIs
Quantitation Limit (LOQ) Signal-to-noise ratio 10:1 Typically 0.03-0.15 µg/mL for both APIs
Robustness Deliberate variations in CMPs System suitability criteria maintained
Robustness Testing and System Suitability

Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing indication of its reliability during normal usage. For HPLC methods, robustness is typically assessed by varying parameters such as flow rate (±0.1 mL/min), mobile phase composition (±2-5%), buffer pH (±0.2 units), column temperature (±2-5°C), and detection wavelength (±2-5 nm). During robustness studies, system suitability parameters serve as key indicators of method performance and must remain within specified limits despite intentional variations in method conditions [4].

System suitability testing verifies that the chromatographic system is operating correctly at the time of analysis. For abacavir and lamivudine methods, typical system suitability criteria include resolution factor (R ≥ 2.0 between the two APIs and from any closely eluting impurities), tailing factor (T ≤ 2.0), theoretical plate count (N ≥ 2000), and repeatability (RSD ≤ 2.0% for multiple injections of standard solution). These tests are performed before each analytical run to ensure data integrity and method validity. The establishment of appropriate system suitability criteria is particularly important when working within the design space, as they provide ongoing verification that the method remains within its validated state [3] [4].

Experimental Protocols

Reagents, Standards, and Sample Preparation

Chemical and Reagents should be of appropriate grade, typically HPLC grade for mobile phase components and analytical grade for buffer salts. Key materials include: abacavir sulfate and lamivudine reference standards (purity ≥99%), methanol and acetonitrile (HPLC grade), potassium dihydrogen phosphate or ammonium formate (analytical grade), orthophosphoric acid or formic acid (for pH adjustment), and purified water (HPLC grade). Commercially available combined tablets containing abacavir 600 mg and lamivudine 300 mg are used for method validation and routine analysis [3] [4].

Standard Solution Preparation follows a systematic protocol to ensure accurate quantification:

  • Primary Stock Solutions: Accurately weigh approximately 60 mg of abacavir sulfate working standard and 30 mg of lamivudine working standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with diluent (typically methanol:water mixture) to obtain stock solutions of 600 µg/mL abacavir and 300 µg/mL lamivudine.

  • Working Standard Solutions: Pipette 1.0 mL of the primary stock solution into a 10 mL volumetric flask and dilute to volume with mobile phase to obtain working standards of 60 µg/mL abacavir and 30 µg/mL lamivudine.

  • Sample Solution Preparation: Weigh and finely powder not less than 20 tablets. Transfer an accurately weighed portion of the powder equivalent to about 60 mg of abacavir and 30 mg of lamivudine into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 15-20 minutes with intermittent shaking, and dilute to volume with the same diluent. Filter through a 0.45 µm membrane filter, discard the first few mL of filtrate, and use the clear filtrate for analysis after appropriate dilution [4].

Chromatographic System and Procedure

Instrumentation and Conditions for the analysis should be established as follows:

  • HPLC System: Liquid chromatography equipped with quaternary pump, auto-sampler, column thermostat, and UV or DAD detector
  • Data Station: Computer-based data acquisition system with suitable chromatography software
  • Chromatographic Column: Inertsil ODS C18 column (250 mm × 4.6 mm, 5 µm) or equivalent
  • Mobile Phase: Prepare a mixture of methanol, acetonitrile, and 20 mM potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with dilute orthophosphoric acid) in the ratio 65:20:15 v/v/v
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 280 nm
  • Injection Volume: 20 µL
  • Column Temperature: Maintained at 25±2°C
  • Run Time: 15 minutes [3]

Analytical Procedure follows a specific sequence:

  • Equilibrate the chromatographic system with mobile phase for at least 30 minutes at the specified flow rate.

  • Inject the diluent (blank), working standard solution in six replicates, followed by the sample solution in duplicate.

  • Record the chromatograms and measure the peak responses of abacavir and lamivudine.

  • Calculate the content of each drug in the sample preparation using the formula:

    Assay (%) = (A_U/A_S) × (C_S/C_U) × (M_std/M_test) × 100 × Average Weight/Label Claim

    Where A_U and A_S are peak areas of sample and standard respectively, C_S and C_U are concentrations of standard and sample respectively, M_std and M_test are the weights of standard and test sample respectively [4].

HPLC_Procedure HPLC Analytical Procedure Workflow Start System Preparation and Equilibration Standards Prepare Standard & Sample Solutions Start->Standards Mobile Phase Preparation Suitability System Suitability Test Standards->Suitability Solution Preparation Injection Inject Sequences: Blank, Standard, Sample Suitability->Injection SST Criteria Met Analysis Chromatographic Analysis Injection->Analysis Automated Injection Calculation Data Analysis & Calculation Analysis->Calculation Peak Integration Documentation Result Documentation Calculation->Documentation Assay Calculation

Applications and Lifecycle Management

Pharmaceutical Analysis Applications

The validated HPLC method for abacavir and lamivudine finds application across multiple domains in pharmaceutical analysis. Primarily, it serves as a quality control tool for the simultaneous quantification of both APIs in combined dosage forms, ensuring compliance with established specifications for identity, strength, quality, and purity. The method's stability-indicating capability enables its use in accelerated and long-term stability studies to monitor potential degradation under various environmental conditions, supporting shelf-life determination and storage recommendation establishment. Additionally, the method can be adapted for dissolution testing of combined dosage forms, providing insights into product performance and in vivo release characteristics [4] [2].

For impurity profiling, the method can be suitably modified to enhance detection and quantification of known and unknown impurities. While the assay method focuses on the main APIs, related substance methods typically employ lower wavelength detection (220-240 nm) and adjusted gradient elution to achieve adequate separation of impurity peaks. The greenness assessment of analytical methods has gained increasing attention, with studies evaluating the environmental impact of HPLC methods based on factors such as solvent consumption, waste generation, and toxicity of reagents. The development of eco-friendly HPLC methods that minimize toxic solvent usage while maintaining analytical performance represents an emerging trend in pharmaceutical analysis [3] [6].

Control Strategy and Lifecycle Management

A comprehensive control strategy ensures that the method remains in a state of control throughout its lifecycle. This strategy includes clearly defined system suitability tests, monitoring procedures for critical method attributes, and preventive maintenance schedules for instrumentation. The establishment of guard bands based on measurement uncertainty provides a statistical basis for pass/fail decisions, reducing the risk of incorrect conformity assessments. For abacavir and lamivudine HPLC methods, control strategies typically include regular performance verification using quality control samples, periodic review of system suitability criteria, and documentation of any method deviations [1].

Method lifecycle management encompasses all activities from initial development through retirement. In the AQbD framework, methods are designed for continuous improvement, allowing adjustments within the design space without requiring revalidation. Changes outside the design space trigger predefined change control procedures, which may include additional validation experiments or method optimization. Proper documentation throughout the method lifecycle provides regulatory flexibility and facilitates knowledge management during technology transfers between laboratories or sites. The application of AQbD principles to abacavir and lamivudine HPLC methods ultimately delivers robust, reliable analytical procedures that consistently generate quality data to support decision-making in pharmaceutical development and quality control [1] [5].

Conclusion

The Application Notes and Protocols presented herein provide a comprehensive framework for the development, validation, and implementation of HPLC methods for abacavir sulfate and lamivudine using AQbD principles. The systematic approach outlined—beginning with ATP definition, progressing through risk-based experimentation and design space establishment, and culminating in control strategy implementation—ensures method robustness, reliability, and regulatory compliance throughout the method lifecycle. The detailed experimental protocols, validated parameters, and practical applications facilitate successful technology transfer and routine implementation in quality control laboratories, ultimately supporting the consistent delivery of high-quality antiretroviral medications to patients worldwide.

References

Comprehensive Application Notes and Protocols: Controlled Release Delivery Systems for Abacavir Sulfate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Abacavir sulfate is a potent nucleoside reverse transcriptase inhibitor (NRTI) widely used in combination antiretroviral therapy for HIV-1 infection. The conventional immediate-release formulations of abacavir sulfate require twice-daily dosing (300 mg twice daily or 600 mg once daily), which can present challenges for long-term adherence in chronic HIV management. [1] [2] The development of controlled release delivery systems addresses this limitation by potentially reducing dosing frequency, maintaining consistent plasma concentrations, and improving overall treatment outcomes. The pharmacokinetic profile of abacavir sulfate makes it a suitable candidate for controlled release formulations, with an absolute bioavailability of approximately 83% and linear, dose-proportional pharmacokinetics over the range of 300-1200 mg/day. [3]

The therapeutic rationale for developing controlled release systems for abacavir sulfate extends beyond convenience. Maintaining consistent drug levels may help prevent subtherapeutic concentrations that could contribute to viral resistance development. Additionally, the long intracellular elimination half-life (>20 hours) of abacavir's active metabolite, carbovir triphosphate, supports the feasibility of extended release formulations. [3] This document provides comprehensive application notes and experimental protocols to guide researchers in developing, characterizing, and evaluating controlled release delivery systems for abacavir sulfate.

Formulation Strategies and Excipient Selection

Polymeric Matrix Systems

Semi-interpenetrating polymer network (semi-IPN) microspheres represent an advanced formulation strategy for controlled release of abacavir sulfate. These systems can be prepared using dextran-grafted-acrylamide (Dex-g-AAm) and poly(vinyl alcohol) (PVA) to create matrix structures that provide sustained drug release over extended periods. The graft copolymerization is confirmed through Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC), which verify the successful formation of the polymer network. [4] These microspheres typically range from 80-100 μm in size and are prepared through emulsion cross-linking methods, which allow for controlled drug release in different physiological environments.

The release characteristics of these systems demonstrate significant pH-dependent behavior, which is particularly relevant for gastrointestinal transit and potential for improved bioavailability. Research indicates that semi-IPN microspheres exhibit different release profiles in acidic (pH 1.2) and alkaline (pH 7.4) conditions, simulating the stomach and intestinal environments respectively. This pH-responsive behavior can be leveraged to design formulations that minimize gastric release while ensuring optimal intestinal absorption, potentially reducing side effects and improving therapeutic efficacy. [4]

Excipient Compatibility and Functionality

Table 1: Functional Excipients for Abacavir Sulfate Controlled Release Formulations

Excipient Category Specific Examples Functional Role Compatibility Notes
Polymeric Matrix Dextran-grafted-acrylamide, Poly(vinyl alcohol) Controlled release modulation, matrix formation Compatible; confirmed by FTIR and DSC [4]
Cross-linking Agents Glutaraldehyde, Glyoxal Matrix stabilization, release rate control Concentration-dependent effect on release profile
Stabilizers Poloxamers, Polysorbates Emulsion stabilization, particle size control Prevents aggregation during microsphere formation
pH-Modifiers Citrate buffers, Phosphate buffers Release rate optimization in different pH environments Critical for GI transit performance

The selection of compatible excipients is critical for developing stable and effective controlled release formulations of abacavir sulfate. Abacavir sulfate undergoes significant degradation under acidic hydrolysis and oxidative stress conditions, which must be considered when designing formulation matrices. [5] For cross-linking agents, the concentration and reaction time must be optimized to achieve the desired matrix density without compromising drug stability or release characteristics. Additionally, the compatibility of abacavir sulfate with various polymer systems should be verified through accelerated stability studies and thermal analysis methods.

Experimental Protocols

Semi-IPN Microsphere Preparation

Objective: To prepare and characterize semi-interpenetrating network microspheres of abacavir sulfate for controlled release applications.

Materials:

  • Abacavir sulfate API (purity >99%)
  • Dextran-grafted-acrylamide polymer
  • Poly(vinyl alcohol) (MW 85,000-124,000, 87-89% hydrolyzed)
  • Glutaraldehyde solution (25%)
  • Hydrochloric acid (concentrated)
  • n-Hexane
  • Light liquid paraffin
  • Span 80 surfactant

Equipment:

  • Mechanical stirrer with digital RPM control
  • Water bath with temperature regulation
  • Scanning Electron Microscope
  • FTIR Spectrometer
  • DSC Instrument
  • Sieve shaker with standard mesh sizes

Procedure:

  • Polymer Solution Preparation: Dissolve 2g Dex-g-AAm copolymer and 1g PVA in 50mL distilled water with continuous stirring at 40°C until complete dissolution.
  • Drug Loading: Incorporate 500mg abacavir sulfate into the polymer solution and stir for 30 minutes to ensure uniform dispersion.
  • Emulsion Formation: Add the drug-polymer dispersion to 150mL light liquid paraffin containing 1% Span 80 as emulsifier. Maintain stirring at 500 RPM for 15 minutes to form a stable water-in-oil emulsion.
  • Cross-linking: Add 2mL glutaraldehyde (25% solution) and 1mL HCl as catalyst to the emulsion. Continue stirring for 3 hours at 40°C to complete the cross-linking reaction.
  • Product Recovery: Filter the resulting microspheres and wash repeatedly with n-hexane and distilled water to remove residual oil, emulsifier, and cross-linking agent.
  • Drying and Sizing: Air-dry the microspheres for 12 hours followed by vacuum drying at 40°C for 6 hours. Sieve through standard meshes to collect the 80-100μm fraction for further studies.

Critical Parameters:

  • Stirring speed during emulsion formation directly affects microsphere size distribution
  • Cross-linking time and temperature determine matrix density and release characteristics
  • Drug-to-polymer ratio influences loading efficiency and release kinetics
In Vitro Release Studies

Objective: To evaluate the release kinetics of abacavir sulfate from controlled release formulations under simulated physiological conditions.

Materials:

  • Phosphate buffer saline (PBS), pH 7.4
  • HCl buffer, pH 1.2
  • Dissolution apparatus (USP Type I or Type II)
  • UV-Visible Spectrophotometer or UHPLC system

Procedure:

  • Sample Preparation: Accurately weigh microspheres equivalent to 300mg abacavir sulfate.
  • Dissolution Media: Prepare 900mL of dissolution media (pH 1.2 for gastric simulation, pH 7.4 for intestinal simulation) and maintain at 37±0.5°C.
  • Release Study: Place samples in dissolution vessels and operate at 50 RPM (for basket apparatus) or 75 RPM (for paddle apparatus).
  • Sampling: Withdraw 5mL aliquots at predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 16, 20, 24 hours) and replace with fresh media to maintain sink conditions.
  • Analysis: Filter samples through 0.45μm membrane filters and analyze for drug content using validated UV (λmax=220nm) or UHPLC methods.
  • Data Analysis: Calculate cumulative drug release and plot release kinetics. Apply mathematical models (zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand release mechanisms.

Table 2: Sampling Schedule and Data Analysis for Release Studies

Time Point (h) Sampling Volume (mL) Replacement Media Key Parameters to Record
0.5 5 5 mL fresh buffer Initial burst release
1 5 5 mL fresh buffer Early release profile
2 5 5 mL fresh buffer Release rate acceleration
4 5 5 mL fresh buffer Peak release rate period
8 5 5 mL fresh buffer Mid-point release assessment
12 5 5 mL fresh buffer Transition to sustained release
18 5 5 mL fresh buffer Sustained release phase
24 5 5 mL fresh buffer Total cumulative release

Analytical Methodologies

Stability-Indicating UHPLC Method

Chromatographic Conditions:

  • Column: Waters Acquity BEH C8 (50mm × 2.1mm, 1.7μm particle size)
  • Mobile Phase: Gradient mixture of solution A (0.10% v/v o-phosphoric acid in water) and solution B (0.10% v/v o-phosphoric acid in methanol)
  • Gradient Program: 0min/8% B, 5min/40% B, 6min/40% B, 6.01min/8% B
  • Flow Rate: 0.40mL/min
  • Column Temperature: 40°C
  • Detection Wavelength: 220nm
  • Injection Volume: 10μL
  • Run Time: 6.0 minutes [5]

Sample Preparation:

  • Standard solution: 0.10mg/mL abacavir sulfate in water
  • Test sample: 0.10mg/mL concentration in water
  • Impurity stock solutions: 0.10mg/mL in water:acetonitrile mixture (1:1 v/v)

Validation Parameters:

  • Specificity: No interference from impurities and degradation products
  • Linearity: 0.05-0.15mg/mL (R²>0.999)
  • Precision: RSD <2% for system precision, <5% for method precision
  • Accuracy: 98-102% recovery across specification range
  • LOD/LOQ: LOD 0.003μg, LOQ 0.01μg
Forced Degradation Studies

Protocol:

  • Acidic Hydrolysis: Expose abacavir sulfate (1mg/mL) to 1N HCl for 42 hours at ambient temperature (25±2°C).
  • Alkaline Hydrolysis: Treat with 1N NaOH for 42 hours at ambient temperature.
  • Oxidative Degradation: Incubate with 3% H₂O₂ solution for 7 days at ambient temperature.
  • Thermal Degradation: Heat solid sample at 105°C for 10 days.
  • Photolytic Degradation: Expose to 200W h/m² of UV light and 1.2 million lux hours of visible light for 11 days. [5]

Analysis: Monitor degradation progress using the stability-indicating UHPLC method. Ensure separation of degradation products from the main peak and from known impurities. Use photodiode array detection to establish peak purity.

Pharmacological Considerations

Pharmacokinetic Profile

Table 3: Key Pharmacokinetic Parameters of Abacavir Sulfate Relevant to Controlled Release Development

Parameter Immediate-Release Value Significance for Controlled Release
Absolute Bioavailability 83% [3] High bioavailability suggests good absorption from controlled release systems
Tmax (immediate-release) 0.63-1.0 hours [3] Controlled release should demonstrate prolonged Tmax
Elimination Half-life 1.54±0.63 hours [2] Short half-life necessitates extended release formulation
Protein Binding Approximately 50% [1] [3] Moderate binding allows for predictable release-correlation with activity
Food Effect No significant effect [3] Administration without regard to meals maintained
Intracellular CBV-TP Half-life >20 hours [3] Supports once-daily dosing potential of controlled release forms

The pharmacokinetic data provides critical insights for designing controlled release systems. The short plasma half-life (1.54±0.63 hours) combined with the long intracellular half-life of the active metabolite carbovir triphosphate (>20 hours) presents both challenges and opportunities for formulation scientists. [2] [3] The lack of food effect on absorption simplifies formulation development, as controlled release products can be administered without meal restrictions. The moderate protein binding (approximately 50%) suggests that unbound drug fraction remains consistent across therapeutic concentrations, facilitating predictable pharmacokinetic-pharmacodynamic relationships.

Safety and Tolerability

Hypersensitivity reactions represent the most significant safety concern with abacavir sulfate therapy, with serious and sometimes fatal reactions reported. These reactions are strongly associated with the HLA-B*5701 allele, and screening for this allele is mandatory before initiating treatment with abacavir-containing products. [6] The hypersensitivity manifestations typically appear within the first 6 weeks of treatment (median time to onset is 9 days) and involve symptoms from at least two of the following groups: fever, rash, gastrointestinal symptoms (nausea, vomiting, diarrhea, abdominal pain), constitutional symptoms (malaise, fatigue, achiness), and respiratory symptoms (pharyngitis, dyspnea, cough). [6]

Other important safety considerations include:

  • Lactic acidosis and severe hepatomegaly with steatosis, which have been reported with NRTI use
  • Potential increased risk of myocardial infarction in patients with underlying risk factors
  • Immune reconstitution syndrome during initial treatment
  • Hepatic impairment requires dose adjustment (200mg twice daily in mild impairment, contraindicated in moderate to severe impairment) [2] [6]

Regulatory and Quality Control Aspects

Quality Control Testing

Critical Quality Attributes for abacavir sulfate controlled release formulations include:

  • Identification: FTIR spectroscopy matching reference spectrum
  • Assay: 97.0-103.0% of labeled claim
  • Related Substances: Monitor known impurities (Imp-A through Imp-G) and unspecified degradation products
  • Content Uniformity: Meet USP requirements for uniformity of dosage units
  • In Vitro Release Testing: Establish specification range at multiple time points to define release profile
  • Microbial Limits: Meet requirements for non-sterile oral products

Storage Conditions: Abacavir sulfate is susceptible to degradation under various stress conditions. The bulk drug substance and finished products should be stored in tight containers, protected from light and moisture at controlled room temperature. [5]

Manufacturing Considerations

The manufacturing process for controlled release formulations of abacavir sulfate must be rigorously controlled to ensure consistent product quality. For semi-IPN microspheres, critical process parameters include:

  • Emulsion Stability: Controlled by emulsifier concentration and stirring speed
  • Cross-linking Efficiency: Affected by reaction time, temperature, and catalyst concentration
  • Drying Conditions: Influence residual moisture and physical stability
  • Particle Size Distribution: Affects release kinetics and flow properties

All manufacturing should comply with Good Manufacturing Practices (GMP), with particular attention to cross-contamination controls when manufacturing multiple drug products in the same facility. The use of approved vendors for API sourcing and comprehensive documentation of the manufacturing process are essential for regulatory compliance.

Visualization of Experimental Workflows

Formulation Development Workflow

formulation_workflow cluster_preformulation Preformulation Studies cluster_formulation Formulation Development cluster_characterization Product Characterization start Formulation Development Workflow pf1 API Characterization start->pf1 pf2 Excipient Compatibility pf1->pf2 pf3 Forced Degradation pf2->pf3 f1 Polymer Selection pf3->f1 f2 Matrix Formation f1->f2 f3 Drug Loading f2->f3 c1 Physical Characterization f3->c1 c2 In Vitro Release c1->c2 c3 Stability Studies c2->c3 optimization Formulation Optimization c3->optimization final Final Prototype optimization->final

Drug Release Mechanism

release_mechanism cluster_factors start Controlled Release Mechanism hydration Polymer Hydration start->hydration diffusion Drug Diffusion Through Swollen Matrix hydration->diffusion erosion Matrix Erosion diffusion->erosion release Drug Release erosion->release factors Influencing Factors f1 Polymer Composition factors->f1 f1->hydration f2 Cross-linking Density f1->f2 f2->diffusion f3 pH Environment f2->f3 f3->erosion f4 Drug-Polymer Ratio f3->f4 f4->release

Conclusion

The development of controlled release delivery systems for abacavir sulfate represents a promising strategy to enhance patient adherence and optimize therapeutic outcomes in long-term HIV management. The semi-IPN microsphere approach detailed in these application notes provides a viable platform for achieving extended release profiles while maintaining the stability and bioavailability of the drug substance. Implementation of the analytical methodologies and experimental protocols described will enable researchers to develop robust formulations with predictable performance characteristics. As HIV treatment continues to evolve, advanced drug delivery systems for antiretroviral agents like abacavir sulfate will play an increasingly important role in comprehensive patient management.

References

Comprehensive Analytical Methods for Abacavir Quantification: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Analytical Methods for Abacavir Quantification

Abacavir sulfate is a potent nucleoside reverse transcriptase inhibitor (NRTI) that plays a crucial role in combination antiretroviral therapy for HIV infection. As a BCS Class III drug with high solubility and low permeability, abacavir presents specific analytical challenges that require robust quantification methods to ensure therapeutic efficacy and patient safety. The development and validation of reliable analytical methods for abacavir quantification in both pharmaceutical formulations and biological matrices is essential for quality control, therapeutic drug monitoring, and pharmacokinetic studies.

Current analytical methodologies for abacavir quantification span a wide technological spectrum, from conventional chromatographic techniques to advanced sensor-based approaches. These methods must adhere to rigorous regulatory standards set forth by the International Council for Harmonisation (ICH) to ensure accuracy, precision, and reproducibility. The selection of an appropriate analytical method depends on multiple factors including the required sensitivity, specificity, available instrumentation, and the intended application (quality control versus therapeutic monitoring). This article provides a comprehensive overview of validated analytical methods for abacavir quantification, with detailed protocols designed for researchers and pharmaceutical scientists working in antiretroviral drug development and analysis.

Overview of Analytical Methods

The quantitative analysis of abacavir has been accomplished using various analytical techniques, each offering distinct advantages depending on the application requirements. Chromatographic methods, particularly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), remain the most widely established approach for abacavir quantification in pharmaceutical dosage forms. Recent advancements have introduced innovative detection methodologies including micellar liquid chromatography and graphene quantum dot-based sensors, which offer enhanced sensitivity and environmental friendliness.

  • RP-HPLC Methods: Conventional RP-HPLC with UV detection provides a robust, cost-effective solution for quality control laboratories. A recently developed Analytical Quality by Design (AQbD) approach for simultaneous determination of abacavir, lamivudine, and zidovudine exemplifies modern method development strategies. This method employs a C18 column (250 mm × 4.6 mm × 5 µm) with a mobile phase consisting of methanol:acetonitrile:potassium dihydrogen phosphate (pH 3.5) in the ratio 65:20:15% v/v/v at a flow rate of 1.0 mL/min, with detection at 280 nm [1]. The retention times for abacavir, lamivudine, and zidovudine were 4.12 min, 6.71 min, and 9.25 min, respectively.

  • Alternative Methods: For biological matrices, micellar liquid chromatography (MLC) has been successfully applied, allowing direct injection of plasma samples without extensive pre-treatment [2]. More recently, graphene quantum dot (GQD)-based fluorescence sensors have emerged as highly sensitive alternatives capable of detecting abacavir at nanogram levels with minimal sample preparation [3] [4]. These sensors operate on the principle of fluorescence quenching through specific interactions between functionalized GQDs and abacavir molecules.

Table 1: Comparison of Analytical Methods for Abacavir Quantification

Method Linear Range LOD LOQ Analysis Time Key Applications
RP-HPLC (AQbD) [1] 10-60 µg/mL (ABA) Not specified Not specified <10 min Pharmaceutical dosage forms
RP-HPLC (Conventional) [5] 20-100 µg/mL (ABAC) Not specified Not specified 10 min Pharmaceutical dosage forms
Micellar LC [2] Not specified Not specified Not specified Not specified Plasma samples
GQD Sensor [3] [4] 100-1000 ng/mL 17.5-34 ng/mL Not specified Rapid Pharmaceutical and biological samples
UV Spectroscopy [6] 0-40 µg/mL Not specified Not specified Rapid Bulk drug and pharmaceutical forms

Method Validation Parameters and Results

Method validation is an essential requirement for analytical procedures to demonstrate they are suitable for their intended purpose. The ICH guidelines Q2(R2) provide a comprehensive framework for validation parameters that must be evaluated, including specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness [7]. The validation data for various abacavir quantification methods confirm their reliability for pharmaceutical analysis.

Key Validation Parameters
  • Specificity: All developed HPLC methods demonstrated excellent specificity with no interference from excipients, degradation products, or co-administered drugs. The AQbD approach specifically evaluated resolution between critical pairs (Abacavir-Lamivudine and Lamivudine-Zidovudine) as Analytical Target Profiles [1].

  • Linearity and Range: The linearity of abacavir quantification methods has been established across clinically and pharmaceutically relevant concentration ranges. The correlation coefficients (r²) consistently exceeded 0.999 for HPLC methods [1] [5] and 0.997 for the GQD-based sensor [3], demonstrating excellent linear response.

  • Accuracy and Precision: Accuracy, expressed as percentage recovery, ranged between 99%-101% for HPLC methods [5] and 98.5%-101.5% for the GQD sensor [3]. Precision studies showed %RSD values below 2% for both repeatability and intermediate precision, meeting ICH acceptance criteria [1] [5].

Table 2: Method Validation Data for Abacavir Quantification Methods

Validation Parameter RP-HPLC (AQbD) [1] RP-HPLC (Conventional) [5] GQD Sensor [3] [4] UV Spectroscopy [6]
Linearity Range 10-60 µg/mL (ABA) 20-100 µg/mL (ABAC) 100-1000 ng/mL 0-40 µg/mL
Precision (%RSD) <2% <2% <2% Not specified
Accuracy (% Recovery) 98-102% 99%-101% 98.5%-101.5% 99.94%-100.2%
Robustness Established for mobile phase, pH, flow rate Established for flow rate variations Established for pH, GQDs concentration, incubation time Established
LOD Not specified Not specified 17.5-34 ng/mL Not specified

Experimental Protocols

RP-HPLC Method with AQbD Approach for Simultaneous Quantification of Abacavir, Lamivudine, and Zidovudine
4.1.1 Materials and Equipment
  • HPLC System: Shimadzu HPLC system with UV-Visible multiple wavelength detector
  • Column: Inertsil ODS, C18 (250 mm × 4.6 mm × 5 µm)
  • Chemicals: Methanol (HPLC grade), acetonitrile (HPLC grade), potassium dihydrogen phosphate (AR grade)
  • Standard Samples: Abacavir, lamivudine, and zidovudine reference standards (purity >99%)
  • Software: Design Expert (Version 11.0) for experimental design and data analysis
4.1.2 Mobile Phase Preparation

Prepare the mobile phase by mixing methanol, acetonitrile, and 20 mM potassium dihydrogen phosphate buffer (pH 3.5, adjusted with orthophosphoric acid) in the ratio 65:20:15% v/v/v. Filter the mixture through a 0.45 µm membrane filter and degas by sonication for 10 minutes before use.

4.1.3 Standard Solution Preparation
  • Stock Solutions: Accurately weigh and transfer 30 mg of abacavir, 15 mg of lamivudine, and 30 mg of zidovudine reference standards into separate 100 mL volumetric flasks. Dissolve in methanol and dilute to volume to obtain concentrations of 300 µg/mL, 150 µg/mL, and 300 µg/mL, respectively.
  • Working Solutions: Pipette 1 mL from each stock solution into a 10 mL volumetric flask and dilute to volume with mobile phase to obtain mixed standard solution containing 30 µg/mL abacavir, 15 µg/mL lamivudine, and 30 µg/mL zidovudine.
4.1.4 Chromatographic Conditions
  • Flow Rate: 1.0 mL/min
  • Detection Wavelength: 280 nm
  • Injection Volume: 20 µL
  • Column Temperature: Ambient (25±2°C)
  • Run Time: 12 minutes
4.1.5 System Suitability Testing

Inject the working standard solution in six replicates. The system suitability parameters should meet the following acceptance criteria: %RSD of peak areas for six injections should be less than 2%, theoretical plates should be greater than 2000 for all analytes, and tailing factor should be less than 1.5 for all peaks.

4.1.6 Sample Analysis

For tablet formulation analysis, weigh and powder twenty tablets. Transfer powder equivalent to 300 mg of abacavir to a 100 mL volumetric flask, add 50 mL of methanol, sonicate for 15 minutes, and dilute to volume with methanol. Filter through a 0.45 µm membrane filter. Dilute the filtrate further with mobile phase to obtain a solution containing approximately 30 µg/mL of abacavir and inject following the established chromatographic conditions.

Graphene Quantum Dot-Based Fluorescence Sensor Method
4.2.1 Materials and Equipment
  • GQDs: Commercially available graphene quantum dots (1-4 nm diameter, >99% purity)
  • Buffer: Phosphate buffer (0.1 M, pH 7.4)
  • Fluorescence Spectrometer: Equipped with quartz cuvette (1 cm path length)
  • Standard Samples: Abacavir sulfate reference standard (purity >99%)
4.2.2 GQD Probe Preparation

Prepare a 0.5 mg/mL solution of GQDs in phosphate buffer (0.1 M, pH 7.4). Sonicate the solution for 30 minutes to ensure complete dispersion and homogeneity.

4.2.3 Standard Solution Preparation

Accurately weigh 10 mg of abacavir sulfate reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with phosphate buffer to obtain a stock solution of 100 µg/mL. Prepare working standards in the concentration range of 100-1000 ng/mL by appropriate dilution of the stock solution with phosphate buffer.

4.2.4 Fluorescence Quenching Procedure
  • Pipette 1.0 mL of GQD solution (0.5 mg/mL) into a series of quartz cuvettes
  • Add 1.0 mL of abacavir standard solutions at different concentrations (100-1000 ng/mL)
  • Mix thoroughly and allow to incubate for 10 minutes at room temperature
  • Measure the fluorescence intensity at excitation/emission wavelengths of 350/450 nm
  • Prepare a blank solution containing GQDs without abacavir
4.2.5 Calibration Curve Construction

Plot the fluorescence quenching ratio (F₀/F) against abacavir concentration, where F₀ is the fluorescence intensity of GQDs without abacavir and F is the fluorescence intensity in the presence of abacavir. The method demonstrates linearity in the range of 100-1000 ng/mL with a detection limit of 17.5 ng/mL.

Experimental and Validation Workflows

The following diagrams illustrate the key experimental workflows and validation relationships for abacavir quantification methods:

HPLC_Workflow Start Method Development MP Mobile Phase Preparation Methanol:ACN:Buffer (65:20:15) Start->MP Std Standard Preparation 10-60 µg/mL Abacavir MP->Std Column Column Conditioning C18 (250×4.6 mm, 5µm) Std->Column Injection Sample Injection 20 µL, 1.0 mL/min Column->Injection Detection UV Detection 280 nm Injection->Detection Data Data Analysis Peak Area Measurement Detection->Data Validation Method Validation Data->Validation

Figure 1: HPLC Method Development and Validation Workflow

Validation_Relations ATP Analytical Target Profile Specificity Specificity ATP->Specificity Linearity Linearity ATP->Linearity Accuracy Accuracy ATP->Accuracy Precision Precision ATP->Precision Robustness Robustness ATP->Robustness LOD LOD/LOQ ATP->LOD Validation Validated Method Specificity->Validation Linearity->Validation Accuracy->Validation Precision->Validation Robustness->Validation LOD->Validation

Figure 2: ICH Method Validation Parameter Relationships

Discussion and Conclusion

The comprehensive evaluation of abacavir quantification methods reveals that well-validated RP-HPLC methods remain the gold standard for pharmaceutical quality control due to their robustness, precision, and compliance with regulatory standards. The incorporation of Analytical Quality by Design (AQbD) principles in method development represents a significant advancement, providing enhanced method understanding and control over critical method variables [1]. The AQbD approach employs experimental designs like Box-Behnken to systematically optimize critical parameters including mobile phase composition, pH, and flow rate, resulting in methods with built-in robustness and minimal risk of failure.

Emerging techniques such as graphene quantum dot-based sensors offer promising alternatives for applications requiring high sensitivity and minimal sample preparation. These novel approaches demonstrate exceptional potential for therapeutic drug monitoring and point-of-care testing, particularly in resource-limited settings [3] [4]. The validation data confirms that GQD-based methods meet ICH requirements for linearity, accuracy, and precision while offering environmental benefits through reduced solvent consumption.

The regulatory-compliant validation of all described methods ensures their suitability for intended applications in pharmaceutical analysis. When selecting an appropriate method for abacavir quantification, researchers should consider the specific application requirements, available instrumentation, and required sensitivity. The protocols provided in this article offer practical guidance for implementation in both research and quality control settings, contributing to improved analysis of this critical antiretroviral medication.

References

Comprehensive Application Notes and Protocols: Stability-Indicating Analytical Methods for Abacavir Sulfate

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Stability-Indicating Methods for Abacavir Sulfate

Stability-indicating analytical methods are essential techniques in pharmaceutical analysis that can reliably detect and quantify the active pharmaceutical ingredient (API) while simultaneously resolving it from its degradation products and impurities. For Abacavir sulfate, a potent nucleoside reverse transcriptase inhibitor (NRTI) used in HIV treatment, these methods are critical for ensuring product quality, safety, and efficacy throughout the shelf life of the drug product. The forced degradation studies conducted under various stress conditions help identify potential degradation pathways and establish the intrinsic stability characteristics of the molecule, providing crucial information for formulation development and storage condition recommendations.

The International Conference on Harmonisation (ICH) guidelines Q1A(R2) and Q2(R1) mandate that stability-indicating methods must demonstrate specificity, accuracy, precision, and robustness when applied to stressed samples where degradation has occurred. These methods employ various chromatographic and spectroscopic techniques, with UHPLC (Ultra-High Performance Liquid Chromatography) emerging as a powerful platform due to its enhanced resolution, sensitivity, and speed compared to conventional HPLC. The development and validation of stability-indicating methods for Abacavir sulfate represent a critical component in the overall quality control strategy for this important antiretroviral medication [1].

Table 1: Overview of Analytical Techniques for Abacavir Sulfate Analysis

Technique Applications Key Advantages References
UHPLC Related substances, forced degradation impurities High resolution, rapid analysis (6 min), sensitivity [1]
RP-HPLC Assay of Abacavir in combination products Robustness, compatibility with multiple detectors [2] [3]
LC-MS Identification of degradation products, metabolite profiling Structural elucidation capability [1] [4]
UV Spectroscopy Quantitative analysis in formulations Simplicity, cost-effectiveness [2]
HPTLC Simultaneous estimation with other antiretrovirals High throughput, minimal solvent consumption [2]

UHPLC Method for Related Substances and Degradants

Experimental Protocol
2.1.1 Chromatographic Conditions
  • Column: Waters Acquity BEH C8 (50 mm × 2.1 mm, 1.7 μm particle size)
  • Mobile Phase A: 0.10% v/v o-phosphoric acid in water
  • Mobile Phase B: 0.10% v/v o-phosphoric acid in methanol
  • Gradient Program: Initial 8% B; linear increase to 40% B in 5 minutes; hold at 40% B for 1 minute; return to initial conditions in 0.01 minute; re-equilibrate for 2 minutes
  • Flow Rate: 0.40 mL/min
  • Column Temperature: 40°C
  • Detection Wavelength: 220 nm
  • Injection Volume: 10 μL
  • Sample Concentration: 0.10 mg/mL in water
  • Run Time: 6.0 minutes [1]
2.1.2 Solution Preparation
  • Standard Solution: Precisely weigh approximately 10 mg of Abacavir sulfate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with water to obtain a concentration of 0.10 mg/mL.
  • Test Solution: Precisely weigh approximately 10 mg of Abacavir sulfate sample into a 100 mL volumetric flask. Dissolve and dilute to volume with water to obtain a concentration of 0.10 mg/mL.
  • System Suitability Solution: Prepare a solution containing Abacavir sulfate at 0.10 mg/mL spiked with known impurities (Imp-A, Imp-B, Imp-C, Imp-D, Imp-E, Imp-F, Imp-G) each at 0.5% level relative to Abacavir concentration. [1]
2.1.3 Forced Degradation Studies
  • Acidic Hydrolysis: Expose Abacavir sulfate sample to 1 N HCl at ambient temperature (25 ± 2°C) for 42 hours. Neutralize prior to analysis.
  • Alkaline Hydrolysis: Expose Abacavir sulfate sample to 1 N NaOH at ambient temperature (25 ± 2°C) for 42 hours. Neutralize prior to analysis.
  • Oxidative Degradation: Treat Abacavir sulfate sample with 3% H₂O₂ solution at ambient temperature for 7 days.
  • Thermal Degradation: Heat Abacavir sulfate solid sample at 105°C for 10 days in a stability chamber.
  • Photolytic Degradation: Expose Abacavir sulfate solid sample to 200 W h/m² of UV light and 1.2 million lux hours of visible light in a photostability chamber for 11 days. [1]

The following workflow diagram illustrates the complete analytical procedure for stability testing of Abacavir sulfate:

Start Start Stability Testing SamplePrep Sample Preparation • Weigh 10 mg Abacavir sulfate • Dilute to 100 mL with water • Concentration: 0.10 mg/mL Start->SamplePrep StressStudies Forced Degradation Studies SamplePrep->StressStudies AcidHydrolysis Acidic Hydrolysis 1N HCl, 42h, 25°C StressStudies->AcidHydrolysis BaseHydrolysis Alkaline Hydrolysis 1N NaOH, 42h, 25°C StressStudies->BaseHydrolysis Oxidation Oxidative Degradation 3% H₂O₂, 7 days, 25°C StressStudies->Oxidation Thermal Thermal Degradation 105°C, 10 days StressStudies->Thermal Photo Photolytic Degradation UV/VIS, 11 days StressStudies->Photo UHPLCAnalysis UHPLC Analysis AcidHydrolysis->UHPLCAnalysis BaseHydrolysis->UHPLCAnalysis Oxidation->UHPLCAnalysis Thermal->UHPLCAnalysis Photo->UHPLCAnalysis Column Column: BEH C8 (50 mm × 2.1 mm, 1.7 µm) UHPLCAnalysis->Column MobilePhase Mobile Phase A: 0.10% H₃PO₄ in water Mobile Phase B: 0.10% H₃PO₄ in methanol UHPLCAnalysis->MobilePhase Gradient Gradient Program: 0 min: 8% B → 5 min: 40% B Flow: 0.40 mL/min Temp: 40°C UHPLCAnalysis->Gradient Detection Detection: 220 nm Injection: 10 µL UHPLCAnalysis->Detection DataAnalysis Data Analysis & Reporting • Calculate degradation products • Assess mass balance • Verify method specificity Column->DataAnalysis MobilePhase->DataAnalysis Gradient->DataAnalysis Detection->DataAnalysis End Method Validation Complete DataAnalysis->End

Forced Degradation Results and Method Validation

Forced Degradation Findings

Abacavir sulfate demonstrates significant degradation under specific stress conditions, which facilitates the evaluation of the stability-indicating capability of analytical methods. The drug substance was found to be highly susceptible to acidic and oxidative stress, with substantial degradation observed under these conditions. The degradation products formed during stress studies were well-resolved from the main peak and from known related substances, demonstrating the excellent specificity of the developed UHPLC method. Mass balance was established in all stress conditions, confirming the method's ability to accurately account for the total drug content despite degradation [1].

The chromatographic separation was achieved using a gradient elution program that effectively resolved Abacavir sulfate from its potential impurities and degradation products. The use of a C8 column with 1.7 μm particles contributed to enhanced resolution and sensitivity compared to conventional HPLC columns. The diode array detector confirmed peak purity by verifying that the Abacavir peak in stressed samples was homogeneous and free from co-eluting impurities, further establishing the stability-indicating nature of the method [1].

Table 2: Forced Degradation Conditions and Results for Abacavir Sulfate

Stress Condition Parameters Duration Extent of Degradation Major Degradation Products
Acidic Hydrolysis 1 N HCl, 25°C 42 hours Significant degradation Well-resolved degradants
Alkaline Hydrolysis 1 N NaOH, 25°C 42 hours Moderate degradation Well-resolved degradants
Oxidative Degradation 3% H₂O₂, 25°C 7 days Significant degradation Well-resolved degradants
Thermal Degradation 105°C 10 days Moderate degradation Well-resolved degradants
Photolytic Degradation UV/VIS 11 days Mild degradation Well-resolved degradants
Method Validation Parameters

The UHPLC method for Abacavir sulfate has been comprehensively validated in accordance with ICH guidelines Q2(R1). The validation established that the method is specific, accurate, precise, linear, robust, and suitable for its intended purpose of quantifying related substances and degradation products in Abacavir sulfate bulk drug samples. The method exhibited excellent linearity over the concentration range of 0.05% to 2.0% for impurities relative to the target analyte concentration of 0.10 mg/mL, with correlation coefficients exceeding 0.999. The limit of detection (LOD) and limit of quantification (LOQ) were established, demonstrating the method's sensitivity for detecting and quantifying low levels of impurities [1].

The precision of the method was confirmed by multiple injections of standard and sample solutions, with %RSD values for peak areas consistently below 5%. Accuracy was demonstrated through recovery studies by spiking known impurities into Abacavir sulfate samples at various concentration levels, with recovery values ranging between 90% and 110%. The robustness of the method was established by deliberately varying critical method parameters such as mobile phase composition, flow rate, column temperature, and detection wavelength within a small range and evaluating the system suitability outcomes [1].

Table 3: Method Validation Parameters for UHPLC Method

Validation Parameter Acceptance Criteria Results
Specificity No interference from blank, placebo, or degradation products Established through forced degradation
Linearity Correlation coefficient > 0.999 Meets acceptance criteria
Range 0.05% to 2.0% for impurities Appropriate for intended applications
Accuracy Recovery 90-110% Confirmed through spike recovery studies
Precision %RSD < 5% Meets acceptance criteria
LOD Signal-to-noise ratio ≥ 3 Appropriate for detection of low-level impurities
LOQ Signal-to-noise ratio ≥ 10 Appropriate for quantification of specified impurities
Robustness System suitability parameters within limits Method resistant to small deliberate changes

Application Notes and Troubleshooting

Practical Implementation Considerations

Mobile phase preparation requires precise measurement of o-phosphoric acid to ensure reproducible retention times and peak shapes. Always use high-purity water and HPLC-grade methanol to minimize baseline noise and ghost peaks. The mobile phase should be freshly prepared and filtered through a 0.45 μm PTFE membrane filter before use to prevent particulate contamination and degassed by sonication to avoid bubble formation in the UHPLC system. When performing forced degradation studies, it is crucial to quench the reactions appropriately before analysis, especially for acid and base hydrolysis, to prevent ongoing degradation during the analysis [1].

Column conditioning is essential for achieving stable baseline and consistent retention times. The UHPLC column should be equilibrated with initial mobile phase composition for at least 10-15 column volumes or until a stable baseline is achieved. For long-term column performance, regular flushing with high water content mobile phase followed by storage in methanol-water mixture is recommended. When analyzing multiple stressed samples, include control samples and standard solutions at regular intervals to monitor system performance throughout the sequence [1].

Troubleshooting Common Issues
  • Peak Tailing: If peak tailing is observed for the main peak, check the column performance using system suitability test. Consider adjusting the mobile phase pH slightly (within ±0.2 units) or increasing the buffer concentration.

  • Retention Time Shift: Significant retention time shifts may indicate mobile phase composition errors, column temperature fluctuations, or column degradation. Verify mobile phase preparation, ensure column compartment temperature stability, and evaluate column performance with system suitability test.

  • Increased Backpressure: Sudden increase in system pressure may indicate column blockage or particulate matter in the system. Check inline filter, replace if necessary, and flush the system according to manufacturer's recommendations.

  • Poor Mass Balance: If mass balance issues are observed in forced degradation studies, verify the detection wavelength appropriateness for degradation products and check for the presence of non-UV absorbing degradation products or highly retained compounds [1].

The following diagram illustrates the degradation pathways and analytical control strategy for Abacavir sulfate:

API Abacavir Sulfate API DegPathways Degradation Pathways API->DegPathways AcidDeg Acidic Degradation Significant DegPathways->AcidDeg OxidativeDeg Oxidative Degradation Significant DegPathways->OxidativeDeg ThermalDeg Thermal Degradation Moderate DegPathways->ThermalDeg PhotoDeg Photolytic Degradation Mild DegPathways->PhotoDeg ControlStrategy Analytical Control Strategy AcidDeg->ControlStrategy OxidativeDeg->ControlStrategy ThermalDeg->ControlStrategy PhotoDeg->ControlStrategy UHPLC UHPLC Method • Related substances • Degradation products ControlStrategy->UHPLC Validation Method Validation • Specificity • Accuracy • Precision ControlStrategy->Validation Stability Stability Monitoring • Forced degradation • Mass balance ControlStrategy->Stability Specification Quality Control • Release testing • Stability testing ControlStrategy->Specification

Conclusion

The stability-indicating UHPLC method described in these application notes provides a robust, specific, and accurate approach for the analysis of Abacavir sulfate and its related substances and degradation products. The method has been comprehensively validated in accordance with ICH guidelines and demonstrated suitable for quantifying impurities and degradants in Abacavir sulfate bulk drug substances. The forced degradation studies established the specificity of the method and revealed that Abacavir sulfate is particularly susceptible to degradation under acidic and oxidative stress conditions.

Implementation of this method in quality control laboratories ensures reliable monitoring of Abacavir sulfate quality and stability throughout its shelf life. The method offers advantages of rapid analysis time (6 minutes per injection) and reduced solvent consumption compared to conventional HPLC methods, making it environmentally friendly and cost-effective for routine analysis. Following the detailed protocols and application notes provided will facilitate successful method implementation and troubleshooting in various laboratory settings [1].

References

Comprehensive Analytical Methods for Abacavir Extraction from Biological Samples: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Abacavir Analysis

Abacavir sulfate is a potent nucleoside reverse transcriptase inhibitor (NRTI) used extensively in combination antiretroviral therapy for treating human immunodeficiency virus type 1 (HIV-1) infection. As a carbocyclic 2'-deoxyguanosine analogue, abacavir is metabolized intracellularly to its active form, carbovir triphosphate, which inhibits HIV reverse transcriptase by competing with natural substrates and incorporating into viral DNA. The chemical structure of abacavir features a purine ring system with cyclopentene and cyclopropylamino substituents, contributing to its unique physicochemical properties. With an oral bioavailability of approximately 83% and minimal metabolism via cytochrome P450 enzymes, abacavir displays favorable pharmacokinetic properties, though with significant individual variability that necessitates therapeutic drug monitoring in certain clinical scenarios.

The quantitative analysis of abacavir in biological matrices presents several analytical challenges, including the need for selective detection in complex samples, low concentration ranges in biological fluids, and the requirement for robust extraction procedures to eliminate interfering compounds. Biological samples such as plasma, serum, saliva, and tissue homogenates contain numerous endogenous components that can interfere with analytical detection, making efficient sample preparation crucial for accurate quantification. Additionally, abacavir's stability under various storage and processing conditions must be considered throughout method development and implementation to ensure result reliability.

HPLC-UV Method for Abacavir Quantification

Principle and Applications

The HPLC-UV method represents a well-established approach for abacavir quantification in biological samples, particularly suitable for pharmacokinetic studies in HIV-infected individuals. This technique leverages the inherent UV absorbance of abacavir, which displays three maxima at 217, 260, and 285 nm, with detection typically performed at 285 nm for enhanced selectivity against interfering endogenous compounds. The method employs isocratic reversed-phase chromatography with a C18 stationary phase, providing sufficient retention and separation of abacavir from prominent endogenous compounds present in biological matrices. This approach has been successfully validated for the determination of abacavir concentrations in human plasma, demonstrating adequate sensitivity, precision, and accuracy for therapeutic drug monitoring and pharmacokinetic research.

Detailed Experimental Protocol

Materials and Reagents:

  • Abacavir reference standard (purity >99.5%)
  • HPLC-grade methanol, acetonitrile, and water
  • Orthophosphoric acid (analytical grade)
  • Drug-free human plasma for calibration standards
  • Equipment:
  • HPLC system with isocratic pump, autosampler, and UV detector
  • Analytical column: Symmetry C18 column (100 × 4.6 mm I.D., 3.5 μm particle size) with C18 guard column
  • Centrifuge capable of ≥10,000 × g
  • Vortex mixer and precision pipettes
  • pH meter and solvent filtration apparatus

Sample Preparation Procedure:

  • Protein Precipitation: Transfer 500 μL of plasma sample to a clean microcentrifuge tube. Add 1.0 mL of ice-cold acetonitrile to precipitate proteins.
  • Vortex and Centrifuge: Vortex mix for 60 seconds, then centrifuge at 10,000 × g for 10 minutes at 4°C.
  • Supernatant Collection: Carefully transfer the clear supernatant to a clean glass tube.
  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
  • Reconstitution: Reconstitute the residue in 200 μL of mobile phase and vortex mix for 30 seconds.
  • Injection: Transfer to HPLC vials and inject 20-50 μL into the chromatographic system.

Chromatographic Conditions:

  • Mobile Phase: 10 mM potassium phosphate buffer (pH 7.0):methanol (85:15, v/v)
  • Flow Rate: 1.0 mL/min
  • Column Temperature: Ambient
  • Detection Wavelength: 285 nm
  • Injection Volume: 20-50 μL
  • Run Time: 15 minutes
Method Validation Parameters

The HPLC-UV method has been comprehensively validated according to international bioanalytical method validation guidelines. The method demonstrates linearity over a concentration range of 25-2500 ng/mL with a correlation coefficient (r²) >0.999. The limit of quantification (LOQ) is established at 25 ng/mL, with a limit of detection (LOD) of approximately 10 ng/mL. Precision studies show intra-day and inter-day coefficients of variation (%CV) of less than 8%, while accuracy ranges from 95-105% across the validation range. The extraction recovery of abacavir from plasma exceeds 85%, demonstrating efficient extraction with minimal matrix effects.

Table 1: Validation Parameters for HPLC-UV Method

Validation Parameter Result Acceptance Criteria
Linear range (ng/mL) 25-2500 r² > 0.995
LOD (ng/mL) 10 S/N ≥ 3
LOQ (ng/mL) 25 CV < 20%, Bias < ±20%
Intra-day precision (%CV) < 6% < 15%
Inter-day precision (%CV) < 8% < 15%
Accuracy (%) 95-105 85-115%
Extraction recovery (%) > 85% Consistent and reproducible

LC-MS/MS Methods for Enhanced Sensitivity

Advanced LC-MS/MS Techniques

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) represents the current gold standard for abacavir quantification in biological matrices, offering superior sensitivity, selectivity, and throughput compared to HPLC-UV methods. This technique is particularly valuable for applications requiring low limits of quantification, such as pharmacokinetic studies with sparse sampling, pediatric investigations, or analysis of complex matrices like saliva and tissue homogenates. The LC-MS/MS approach typically employs electrospray ionization (ESI) in positive ion mode, monitoring specific precursor-to-product ion transitions for abacavir (m/z 287.3 → 191.2) and stable isotope-labeled internal standards to correct for matrix effects and extraction variability.

A particularly innovative LC-MS/MS method has been developed for the simultaneous determination of abacavir in multiple biological matrices, including maternal plasma, amniotic fluid, and fetal and placental tissues. This method utilizes a polarity switching technique to optimize detection conditions for various analytes and internal standards in a single chromatographic run. Sample preparation involves homogenization of tissue samples in water followed by protein precipitation with acetonitrile and dilution with HPLC-grade water. Chromatographic separation is achieved using a C8 analytical column (2.1 × 150 mm, 5 μm particle size) with a gradient mobile phase consisting of 10 mM ammonium acetate and acetonitrile at a flow rate of 0.25 mL/min, yielding retention times of approximately 5.1 minutes for abacavir.

Detailed LC-MS/MS Protocol

Materials and Specialized Reagents:

  • Abacavir and internal standard (Azidouridine or stable isotope-labeled abacavir)
  • Ammonium acetate (MS-grade)
  • HPLC-grade acetonitrile and methanol
  • Deionized water (18.2 MΩ·cm resistivity)
  • Equipment:
  • LC-MS/MS system with electrospray ionization source
  • Analytical column: C8 (2.1 × 150 mm, 5 μm) or equivalent
  • Centrifuge and vortex mixer
  • Analytical balance and pH meter
  • Tissue homogenizer (for tissue samples)

Sample Preparation Workflow:

  • Tissue Homogenization (if applicable): Homogenize tissue samples in ice-cold water (1:4 w/v ratio) using a mechanical homogenizer.
  • Protein Precipitation: Transfer 100 μL of plasma, amniotic fluid, or tissue homogenate to a microcentrifuge tube. Add 300 μL of ice-cold acetonitrile containing internal standard.
  • Vortex and Centrifuge: Vortex mix vigorously for 60 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C.
  • Dilution: Transfer the supernatant to a clean tube and dilute with an equal volume of HPLC-grade water.
  • Injection: Transfer to LC-MS/MS vials and inject 5-10 μL into the chromatographic system.

LC-MS/MS Conditions:

  • Column: C8 (2.1 × 150 mm, 5 μm)
  • Mobile Phase A: 10 mM ammonium acetate in water
  • Mobile Phase B: Acetonitrile
  • Gradient Program: 5% B (0-1 min), 5-95% B (1-8 min), 95% B (8-10 min), 95-5% B (10-11 min), 5% B (11-15 min)
  • Flow Rate: 0.25 mL/min
  • Ionization Mode: ESI positive
  • Detection: Multiple reaction monitoring (MRM)
  • Ion Transitions: m/z 287.3 → 191.2 (abacavir)
Method Validation and Performance

The LC-MS/MS method has been rigorously validated for various biological matrices, demonstrating exceptional sensitivity with limits of detection approximately 1 ng/mL across all matrices. Extraction recoveries range from 53-87% for abacavir, depending on the specific matrix, with within-run and between-run precision (%RSD) and accuracy (%Error) consistently below 15%. The method exhibits linearity over a concentration range of 1-1000 ng/mL, making it suitable for both therapeutic drug monitoring and pharmacokinetic studies. The use of a structural analogue or stable isotope-labeled internal standard corrects for matrix effects and ensures quantification reliability.

Table 2: LC-MS/MS Method Performance Across Different Matrices

Biological Matrix LOD (ng/mL) LOQ (ng/mL) Recovery (%) Precision (%RSD)
Plasma 1.0 2.5 78-85 < 10%
Amniotic Fluid 1.0 2.5 70-80 < 12%
Placental Tissue 1.5 5.0 53-65 < 15%
Fetal Tissue 1.5 5.0 55-60 < 15%
Saliva 1.0 2.5 75-87 < 10%

Alternative Methods: Micellar Liquid Chromatography

Green Chemistry Approach

Micellar liquid chromatography (MLC) represents an alternative, environmentally friendly approach for abacavir quantification in biological samples, particularly useful for high-throughput therapeutic drug monitoring. This technique utilizes micellar solutions as mobile phases, typically with sodium dodecyl sulfate (SDS) as the surfactant, which enables direct injection of biological samples after minimal pretreatment. The MLC approach significantly reduces organic solvent consumption compared to conventional reversed-phase HPLC, aligning with green chemistry principles while maintaining analytical performance. Additionally, the direct injection capability eliminates extensive sample preparation procedures, reducing analysis time and potential analyte losses during extraction.

The MLC method has been successfully applied to the simultaneous determination of abacavir, lamivudine, and raltegravir in plasma samples from AIDS patients, demonstrating the technique's applicability to combination antiretroviral therapy monitoring. The method employs a C18 column (150 × 4.6 mm, 5 μm particle size) with a micellar mobile phase consisting of 0.15 M SDS, 10% n-butanol, and 0.5% triethylamine adjusted to pH 7 with orthophosphoric acid. Detection is performed at 265 nm, providing adequate sensitivity for therapeutic drug monitoring applications with a runtime of 25 minutes.

MLC Protocol

Materials and Reagents:

  • Abacavir, lamivudine, and raltegravir standards
  • Sodium dodecyl sulfate (SDS, purity >99%)
  • n-Butanol and triethylamine (HPLC grade)
  • Orthophosphoric acid
  • Equipment:
  • HPLC system with isocratic pump and UV detector
  • C18 column (150 × 4.6 mm, 5 μm)
  • Centrifuge and vortex mixer
  • pH meter and solvent filtration apparatus

Sample Preparation Procedure:

  • Sample Dilution: Dilute plasma samples 1:5 (v/v) with the micellar mobile phase.
  • Filtration: Filter the diluted samples through a 0.45 μm nylon membrane filter.
  • Direct Injection: Inject 20 μL of the filtered solution directly into the chromatographic system.

Chromatographic Conditions:

  • Mobile Phase: 0.15 M SDS, 10% n-butanol, 0.5% triethylamine in water, pH 7.0
  • Flow Rate: 1.2 mL/min
  • Detection Wavelength: 265 nm
  • Injection Volume: 20 μL
  • Run Time: 25 minutes

Method Comparison and Selection Guide

The selection of an appropriate analytical method for abacavir extraction and quantification depends on various factors, including required sensitivity, available instrumentation, sample throughput, and intended application. HPLC-UV methods offer a cost-effective solution for laboratories with limited access to mass spectrometry instrumentation, providing adequate sensitivity for routine therapeutic drug monitoring. LC-MS/MS methods deliver superior sensitivity and selectivity, essential for advanced pharmacokinetic studies, pediatric dosing optimization, and analysis of complex matrices. MLC represents an environmentally friendly alternative with simplified sample preparation, ideal for high-throughput clinical monitoring.

Table 3: Comprehensive Comparison of Abacavir Extraction and Quantification Methods

Parameter HPLC-UV LC-MS/MS Micellar LC
Sensitivity (LOQ) 25 ng/mL 1-5 ng/mL 50 ng/mL
Extraction Recovery > 85% 53-87% > 90%
Sample Volume 500 μL 100 μL 100 μL
Sample Preparation Protein precipitation Protein precipitation Dilution and filtration
Run Time 15 min 15 min 25 min
Matrices Validated Plasma Plasma, saliva, tissues, amniotic fluid Plasma
Green Chemistry Aspect Moderate Low High
Equipment Cost Low High Low
Throughput Moderate High High

The following workflow diagram illustrates the decision-making process for selecting the appropriate abacavir extraction and quantification method based on analytical requirements and available resources:

AbacavirMethodSelection Start Start: Need for Abacavir Analysis SensitivityReq Sensitivity Requirement Start->SensitivityReq HighSensitivity High Sensitivity Needed? (LOQ < 25 ng/mL) SensitivityReq->HighSensitivity MatrixComplexity Sample Matrix Complexity HighSensitivity->MatrixComplexity No MethodLCMSMS LC-MS/MS Method HighSensitivity->MethodLCMSMS Yes ResourceAvail Resource Availability MatrixComplexity->ResourceAvail Plasma/serum only MatrixComplexity->MethodLCMSMS Complex matrices (tissues, saliva) MethodHPLCUV HPLC-UV Method ResourceAvail->MethodHPLCUV Limited resources MethodMLC Micellar LC Method ResourceAvail->MethodMLC Green chemistry priority

Troubleshooting and Technical Notes

Common Challenges and Solutions

Matrix Effects: Ion suppression or enhancement in mass spectrometry-based methods represents a significant challenge in abacavir quantification. To mitigate matrix effects:

  • Use stable isotope-labeled internal standards for optimal correction
  • Implement thorough matrix effect evaluation during method validation
  • Optimize sample clean-up procedures to remove interfering compounds
  • Employ post-column infusion techniques to identify regions of ion suppression

Analyte Stability: Abacavir stability in biological samples and prepared solutions must be carefully monitored:

  • Process samples immediately after collection or store at -80°C
  • Avoid multiple freeze-thaw cycles
  • Evaluate short-term and long-term stability under various storage conditions
  • Use amber vials to protect from light degradation when necessary

Extraction Efficiency: Consistent recovery is essential for reliable quantification:

  • Optimize protein precipitation solvent composition and volume
  • Consider alternative extraction techniques such as solid-phase extraction for challenging matrices
  • Evaluate different organic modifiers and pH conditions for maximum recovery
  • Use internal standards with extraction characteristics similar to abacavir
Regulatory Considerations

Bioanalytical methods for abacavir quantification should adhere to international regulatory guidelines for method validation, including demonstrated specificity, sensitivity, linearity, accuracy, precision, and stability. Particular attention should be paid to:

  • Selectivity: Demonstration of no interference from endogenous matrix components
  • Carryover: Assessment and minimization of carryover between injections
  • Dilution integrity: Validation of sample dilution beyond the calibration range
  • Reinjection reproducibility: Evaluation of extracted sample stability in the autosampler

managing abacavir hypersensitivity reaction diagnosis

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Diagnosis & Management FAQs

Q1: What are the key clinical features and timing of Abacavir HSR? Abacavir HSR is a multi-organ, systemic reaction. The presentation and timing are summarized below.

Feature Description
Typical Onset Within first 6 weeks of treatment [1] [2]. Median time is 9-11 days [3] [4].
Key Symptoms Fever and/or rash present in almost all cases [1]. Symptoms worsen with continued therapy [1].
Multi-Organ Involvement Gastrointestinal (nausea, vomiting, diarrhea, abdominal pain) [1] [5]. Respiratory (dyspnea, cough, sore throat) [3] [1] [5]. Constitutional (lethargy, malaise, fatigue) [1] [4].

Q2: What is the critical role of HLA-B*57:01 genotyping in pre-therapy screening? The association between the HLA-B*57:01 allele and abacavir HSR is a cornerstone of pharmacogenomics. Professional guidelines universally recommend screening.

Guideline / Label Recommendation Strength of Recommendation
US FDA Drug Label Contraindicated in HLA-B*57:01-positive patients. Screening required before initiation or re-initiation [3] [2] [6]. Mandatory
Clinical Pharmacogenetics Implementation Consortium (CPIC) Abacavir not recommended for HLA-B*57:01 carriers. Use per standard guidelines for non-carriers [3] [6]. Strong
Dutch Pharmacogenetics Working Group (DPWG) Abacavir contraindicated for HLA-B*57:01-positive patients [3] [6]. Strong

Screening reduces immunologically confirmed HSR incidence to nearly zero [3]. The allele frequency is approximately 6% in Caucasians and 2-3% in African Americans [3] [7].

Q3: How should a suspected HSR be managed clinically? Immediate action is required for suspected HSR. The following workflow outlines the critical steps.

G Start Patient on Abacavir Presents Symptoms Suspect Suspect HSR if ≥2 symptom groups: • Fever/Rash • GI Symptoms • Respiratory Symptoms • Constitutional Symptoms Start->Suspect Action DISCONTINUE Abacavir IMMEDIATELY Suspect->Action Diagnose Physician Diagnosis Action->Diagnose RuledOut HSR Ruled Out Diagnose->RuledOut No Confirmed HSR Confirmed Diagnose->Confirmed Yes RestartCare May restart abacavir with caution (ensure medical access) RuledOut->RestartCare NeverRestart NEVER RESTART abacavir or any abacavir-containing product (Fatal reaction can occur) Confirmed->NeverRestart

Molecular Mechanisms & Research Models

Q4: What is the current understanding of the molecular mechanism behind the HSR? The leading hypothesis is the pharmacogenetic interaction model. Abacavir metabolites bind non-covalently to the peptide-binding cleft of the HLA-B*57:01 protein [6]. This alters its shape, allowing it to present an array of "self"-peptides that are not normally displayed [3]. This novel pepidome is perceived as "foreign" by the immune system, triggering a massive, polyclonal activation of abacavir-specific CD8+ T-cells, which drive the inflammatory hypersensitivity syndrome [8].

Q5: What recent research models have advanced our understanding of the immune response? A 2025 study used HLA-B*57:01 transgenic mice with inducible depletion of regulatory T-cells (Treg) to investigate mechanisms of tolerance and hypersensitivity [8].

Experimental Protocol: Uncovering Immune Mechanisms in a Murine Model

  • Animal Model: DEREG HLA-B57:01 transgenic mice (crossed Foxp3-DTR/EGFP mice with HLA-B57:01 Tg mice) [8].
  • Key Interventions:
    • Treg Depletion: Administer diphtheria toxin (DT) intraperitoneally to ablate Foxp3+ Tregs [8].
    • Drug Administration: Treat with abacavir (ABC) via intraperitoneal or topical routes for 8 days [8].
    • Pathway Blocking: Use cytokine-depleting antibodies or CTLA-4-Ig to dissect mechanisms [8].
  • Analysis Workflow: The following diagram outlines the experimental and analytical steps.

G cluster_analysis Analysis Modules Model HLA-B*57:01 Tg Mouse Model (Foxp3-DTR for Treg depletion) Intervene1 Treg Depletion (Diphtheria Toxin) Model->Intervene1 Intervene2 Abacavir Dosing (8 days) Intervene1->Intervene2 Intervene3 Pathway Blockade (e.g., Anti-IFN-I, CTLA-4-Ig) Intervene2->Intervene3 Analyze Downstream Analysis Intervene3->Analyze A1 Flow Cytometry (Phenotyping, intracellular cytokines) Analyze->A1 A2 Transcriptomics (Bulk RNA from tissues) Analyze->A2 A3 Single-Cell RNAseq (LN cells: T-cells, DCs, Macrophages) Analyze->A3 A4 In Vitro Co-culture (CD8+ T-cells with Treg) Analyze->A4

Key Findings from this Model:

  • Tregs are primary controllers of tolerance, preventing CD8+ T-cell activation by controlling antigen presentation and co-stimulation [8].
  • Abacavir triggers HLA-independent innate immune activation, causing mitochondrial stress and inducing IFN-I and Il1b in macrophages [8].
  • Type-I Interferon (IFN-I) is critical for supporting the differentiation and effector functions of drug-reactive CD8+ T-cells [8].
  • CD8+ T-cell activation requires CD28-mediated costimulation and is supported by CD4+ non-Treg cells [8].

Troubleshooting Guide for Researchers

Challenge 1: Diagnosing HSR in patients who are HLA-B*57:01 negative.

  • Background: A low frequency of suspected HSRs occurs in HLA-B*57:01 negative patients [1] [2]. Diagnosis is complicated by nonspecific symptoms that overlap with other conditions [1] [9].
  • Recommendation: The clinical diagnosis must be the foundation for decision-making [2] [7]. Adhere strictly to the management workflow, discontinuing abacavir immediately if HSR is suspected regardless of genotype [2].

Challenge 2: In vitro model limitations for studying idiosyncratic HSR.

  • Background: Traditional in vitro systems cannot fully replicate the complex immune interactions of a multi-organ, T-cell-mediated HSR.
  • Solution: The HLA-B*57:01 transgenic murine model with conditional Treg depletion provides a more physiologically relevant system [8]. This model allows researchers to dissect the contributions of specific immune cell populations and signaling pathways.

References

HLA-B*57:01 screening protocol implementation abacavir therapy

Author: Smolecule Technical Support Team. Date: February 2026

Core Principles & Rationale for Screening

  • Clinical Purpose: Screening for the HLA-B*57:01 allele is a preventive measure against abacavir hypersensitivity reaction (ABC HSR), a potentially life-threatening immune-mediated reaction. Testing is recommended before initiating or re-initiating abacavir therapy [1] [2].
  • Genetic Basis: The presence of the HLA-B*57:01 allele is the primary risk factor for ABC HSR. The drug binds specifically to the peptide-binding groove of the HLA-B*57:01 protein, altering the repertoire of self-peptides presented to T-cells and initiating a polyclonal cytotoxic T-cell response that drives the hypersensitivity syndrome [3] [4].
  • Clinical Utility: Prospective screening has been shown to dramatically reduce the incidence of ABC HSR and is considered a cost-effective clinical practice [5] [1] [2].

Established Genotyping Methodologies

Here are the technical details for two common PCR-based methods used for HLA-B*57:01 detection.

Table 1: Key Genotyping Methods for HLA-B*57:01
Method Principle Key Steps Advantages & Considerations

| Real-Time PCR with Sybr-Green & Melting Curve Analysis [5] | Two sequential PCR reactions:

  • First PCR: Detects the presence of the broader HLA-B*57 allotype.
  • Second PCR: Specifically identifies the HLA-B*57:01 variant within the B*57 positive samples. | - DNA is isolated from whole blood (K₂-EDTA tubes).
  • First PCR uses primers 1F & 4R; melting temperature (Tm) ~87.1°C.
  • Second PCR uses primers 1F, 2R, & 3R; Tm ~85.1°C.
  • Analysis performed on a platform like an ABI 7500 Real-time PCR System. | - Fast: Complete in 2-3 hours.
  • Cost-effective: Reagent cost is low.
  • Specific & Sensitive: High reproducibility.
  • Requires sequential reactions and melting curve precision. | | Sequence-Specific Primer PCR (SSP-PCR) [6] | A single PCR reaction using primers that are specifically designed to amplify only the HLA-B*57:01 allele. | - DNA is extracted from buffy coat or whole blood.
  • Specific primer sets are used in a standardized PCR protocol.
  • Amplification products are detected via gel electrophoresis. | - Can be simpler in design than real-time PCR.
  • Result interpretation is based on presence/absence of a amplification band.
  • Requires post-PCR gel electrophoresis. |

The following workflow diagram illustrates the general decision-making process for HLA-B*57:01 screening and its clinical application:

Start Patient Candidate for Abacavir Therapy Screen HLA-B*57:01 Genotyping (e.g., Real-Time PCR, SSP-PCR) Start->Screen Decision Genotyping Result? Screen->Decision Positive HLA-B*57:01 POSITIVE Decision->Positive Positive Negative HLA-B*57:01 NEGATIVE Decision->Negative Negative ActionPos Abacavir is CONTRAINDICATED. Select an alternative NRTI. Positive->ActionPos ActionNeg Abacavir can be prescribed. Maintain clinical vigilance for any atypical symptoms. Negative->ActionNeg

Global Allele Frequency & Implications

Understanding the population frequency of HLA-B*57:01 is crucial for assessing its relevance in different geographic and ethnic contexts.

Table 2: Global Prevalence of HLA-B*57:01 Allele
Region / Population % of Carriers (Approx. Prevalence) Sample Size (n) Notes / Source
Overall Africa (West & Central) 0.1% 4,016 Very low prevalence; study from Burkina-Faso, Côte d'Ivoire, Gabon, Togo [6].
African Americans 1.0% 8,570 Meta-analysis estimate [6].
Caucasians (Europeans) 2.8% - 14.1% Varies 2.8% in S. Italy [5]; up to 14.1% in some groups [6]. High frequency.
India (Southern) 15.7% 11,446 Notably high frequency in some Indian populations [7].
Admixed Americans 2.2% - 2.6% Varies Meta-analysis estimate [6].
East Asians (e.g., China) 0% - 4.5% Varies Generally low, but variable within regions [7].

Frequently Asked Questions & Troubleshooting

  • What is the required specimen for testing? The test can be performed on whole blood (7 mL in a K₂/K₃-EDTA "lavender-top" tube) or from buccal (cheek) swabs (typically 4 swabs in a sealed kit) [1]. For blood, invert the tube gently to mix with EDTA and avoid hemolysis. For swabs, ensure they are dry before sealing and instruct the patient not to eat, drink, or smoke for 30 minutes before collection [1].

  • A patient with an unknown HLA status needs to start therapy immediately. What should we do? If the HLA-B*57:01 status is unknown and testing is not available, current guidelines recommend avoiding abacavir and using an alternative NRTI. If abacavir must be used with close clinical monitoring for the first 6 weeks, this is not the preferred strategy due to the risk of HSR [1] [2].

  • Our real-time PCR melting curve shows atypical peaks. What could be the cause? Atypical melting peaks can result from:

    • Sample Degradation: Check the quality and concentration of the isolated genomic DNA [5].
    • Primer Dimers: Optimize primer concentrations and validate the annealing temperature in your protocol.
    • Contamination: Ensure strict separation of pre- and post-PCR areas and use appropriate negative controls. Verify the specificity of your primers for HLA-B57:01 against closely related alleles like HLA-B57:02 and B*57:03 [5] [3].
  • Does a negative HLA-B*57:01 test completely rule out the risk of a hypersensitivity reaction? No. While the test has a 100% Negative Predictive Value (meaning a negative result means a patient is extremely unlikely to develop an immunologically confirmed HSR), clinical vigilance is still required. A negative result does not eliminate the risk of other, non-immune adverse reactions [1] [2].

  • How do we ensure quality assurance in our HLA-B*57:01 testing lab? Implement a robust quality assurance program that includes [1]:

    • Routine Equipment Calibration
    • Continuous Staff Training
    • Adherence to Standard Operating Procedures (SOPs)
    • Participation in External Quality Assessment (EQA) / Proficiency Testing (PT) programs to validate your results against other labs.

Key Technical & Clinical Considerations

  • Mechanism Insight: The hypersensitivity is triggered because abacavir binds non-covalently inside the F-pocket of the HLA-B*57:01 molecule, altering its preferred peptide repertoire. This presents a new set of "self" peptides to T-cells, which are then misrecognized as foreign, triggering a polyclonal T-cell response [3] [4].
  • Cost-Effectiveness: Screening is a cost-effective intervention. One study estimated the reagent cost for a real-time PCR method to be around 16 Euros per test [5].
  • Regulatory Mandate: The US FDA and European EMA recommend screening for all patients prior to abacavir use. This is a strong recommendation reflected in the drug's label [5] [2].

References

Abacavir Stability: Core Degradation Pathways & Products

Author: Smolecule Technical Support Team. Date: February 2026

Understanding how abacavir degrades is the first step in controlling it. The table below summarizes the primary routes and resulting products.

Degradation Pathway Key Conditions Major Identified Transformation/Degradation Products Analytical Evidence

| Oxidative Degradation | 3% H₂O₂, 25-50°C, 1-24 hours [1] | • TP-247 (Descyclopropyl-abacavir, m/z 247.19) [2] [1]Product with m/z 319.20 (Hydroxylated/oxidized form) [1] | LC-MS, UHPLC/PDA [3] [1] | | Acidic Hydrolysis | 1 N HCl, Ambient Temperature, 42 hours [3] | Significant degradation observed; specific products well-resolved by UHPLC [3] | UHPLC/PDA, Mass balance [3] | | Photocatalytic Degradation (AOPs) | UV/TiO₂, UV/Fe²⁺/H₂O₂, UV/MOF/S₂O₈²⁻ [2] [4] | • TP-247 (Descyclopropyl-abacavir) is the most abundant initial intermediate [2] [4] • Three other major TPs identified | High-resolution MS, Time-evolution profiles [2] | | Microbial Biodegradation | Pseudomonas sp. A1, 1 mg/L concentration [5] | Two distinct pathways involving oxidation, cleavage, methylation, deamination, and addition reactions [5] | High-resolution MS, Transcriptomic profiling [5] |

Standard Experimental Protocols for Stability Testing

Protocol 1: Forced Degradation Study with Chemical Oxidation

This method helps simulate and identify oxidative degradation products for impurity profiling [3] [1].

  • Solution Preparation: Prepare a 1 mmol/L (0.335 mg/mL) working solution of abacavir in 3% (v/v) hydrogen peroxide.
  • Stress Conditions: Place the solution in a controlled-temperature chamber. The ICH-recommended extent of degradation is 5-20% [1].
    • Time: Sample at 1, 2, 3, 5, and 24 hours.
    • Temperature: Conduct studies at both 25°C and 50°C to understand temperature dependence [1].
  • Reaction Quenching: Neutralize the reaction at designated time points as required.
  • Analysis: Analyze samples using a stability-indicating UHPLC method. The separation can be achieved on a C8 column (e.g., Waters Acquity BEH C8, 50 x 2.1 mm, 1.7 μm) with a mobile phase of 0.1% v/v o-phosphoric acid in water (A) and methanol (B) under gradient elution. Monitor the effluent at 220 nm [3].
  • Product Identification: Use LC-MS/MS to characterize the degradation products, identifying major products such as m/z 247.19 and 319.20 [3] [1].
Protocol 2: Electrochemical Oxidative Stability Testing

Electrochemical methods offer a faster, more controlled alternative to chemical oxidation for stability studies [1].

  • Electrochemical Cell Setup:
    • Working Electrode: Boron-Doped Diamond (BDD) or large-surface platinum mesh electrode.
    • Counter Electrode: Platinum wire or mesh.
    • Reference Electrode: Ag|AgCl|3M KCl.
  • Electrolyte and Sample: Dissolve abacavir in a suitable electrolyte (e.g., ammonium acetate buffer). The degradation rate is pH-dependent, with the fastest oxidation at pH 9 [1].
  • Oxidation Procedure: Apply a controlled oxidizing potential.
    • For a BDD electrode, use a potential of +4.0 V.
    • For a large-surface platinum electrode, a potential of +1.15 V can be effective [1].
  • Monitoring: The degradation of 20% of abacavir (the target for stability studies) can be achieved in minutes. Monitor the reaction progress by UHPLC-MS.
  • Analysis: Identify and quantify degradation products (m/z 247.19 and 319.20) and compare the profiles with those from chemical oxidation [1].

Solutions to Mitigate and Manage Degradation

Based on the identified pathways, here are strategies to prevent or control degradation in experimental and treatment contexts.

Solution Category Specific Recommendation Application Context
Formulation & Handling Avoid strong oxidizers and acidic conditions during processing and storage. Control temperature and limit exposure to light. Drug substance synthesis, analytical sample preparation, and storage.
Advanced Treatment Use Advanced Oxidation Processes (AOPs) like UV/TiO₂. Optimize catalyst loading (e.g., 100 mg/L TiO₂ degrades abacavir in 2 min) for rapid breakdown [2]. Remediation of abacavir in wastewater or landfill leachate [2] [6].
Microbial Remediation Utilize specific bacterial strains like Pseudomonas sp. A1, which can degrade abacavir with a half-life of 28.27 h at 1 mg/L [5]. Sustainable, bio-based removal from contaminated water streams.

Experimental Workflow for Stability Investigation

This diagram outlines a logical workflow for a comprehensive stability study.

Important Considerations for Researchers

  • Monitor Key Intermediates: In any oxidative or AOP treatment, closely track TP-247 (Descyclopropyl-abacavir). While abacavir may degrade quickly, this primary transformation product can persist and requires longer treatment for complete elimination [2].
  • Matrix Effects: The efficiency of degradation technologies, especially AOPs, can be significantly retarded in complex matrices like wastewater effluent or landfill leachate due to organic matter and inorganic constituents that scavenge radicals [2].
  • Toxicity of Products: Detoxification is not guaranteed just because the parent compound is degraded. In-silico (ECOSAR) predictions suggest that while some transformation products may be less toxic, only specific reactions like hydroxylation consistently play a detoxification role [2]. Always assess the toxicity of the resulting mixture.

References

Abacavir-Ethanol Interaction: Key Facts & Management

Author: Smolecule Technical Support Team. Date: February 2026

Aspect Key Finding & Management Strategy
Interaction Type Pharmacokinetic (metabolic competition) [1] [2]
Mechanism Competitive inhibition of Alcohol Dehydrogenase (ADH) [1] [2] [3]
Effect on Abacavir Increases systemic exposure (AUC ↑ by 41%), prolongs half-life [1]
Effect on Ethanol No significant change in ethanol pharmacokinetics [1] [2]
Clinical Risk Potential for increased abacavir exposure and risk of adverse effects [1] [2]
Management Patients should be informed of the interaction and advised to limit or avoid ethanol consumption [3]

Experimental Protocols for Investigation

For researchers aiming to study this interaction in vitro, the following methodologies from the literature can serve as a guide.

Protocol 1: Human Liver Cytosol Incubations

This protocol is used to study the NAD-dependent oxidation of abacavir and the potential for protein adduct formation [4].

  • System: Human liver cytosol
  • Test Compound: 14C-abacavir (incubated at concentrations near the clinical Cmax)
  • Incubation Conditions:
    • Buffer: pH 7.4
    • Cofactor: NAD (1 mM)
    • Duration: Up to 20 hours
  • Analysis:
    • Metabolite Detection: Use radiochemical detection (e.g., HPLC) to identify polar metabolites, including the carboxylic acid metabolite (2269W93).
    • Covalent Binding: Assess protein covalent binding by precipitating protein from the incubation mixture and measuring radioactivity.
Protocol 2: Recombinant Enzyme Studies

This protocol helps identify the specific ADH isozymes responsible for abacavir metabolism [4].

  • Enzymes: Expressed human alcohol dehydrogenase isozymes (e.g., αα, β1β1, β2β2, γ1γ1, γ2γ2, χχ)
  • Test Compound: Abacavir
  • Incubation Conditions:
    • Buffer: 0.1 M Glycine-NaOH (pH 9.5) or Phosphate (pH 7.4)
    • Cofactor: NAD (1 mM)
    • Inhibitors: Include 4-methylpyrazole (4-MP) to confirm ADH-specific activity.
  • Analysis: Measure the formation of the aldehyde/carboxylic acid metabolite to determine kinetic parameters (Km, Vmax) for each isozyme.

FAQs for a Technical Support Center

Q1: What is the molecular basis of the abacavir-ethanol interaction? The interaction is a result of competitive metabolism. Both abacavir and ethanol are substrates for the enzyme alcohol dehydrogenase (ADH). When both are present, they compete for binding sites on the ADH enzyme. Ethanol can inhibit the oxidation of abacavir to its carboxylate metabolite, leading to increased plasma concentrations of the parent abacavir drug [1] [2] [4].

Q2: Does this interaction affect blood alcohol levels? Available clinical evidence indicates that a single dose of abacavir does not alter the pharmacokinetic parameters of ethanol. The interaction is unidirectional, affecting abacavir levels but not ethanol levels [1] [2].

Q3: Are there any in vitro models to study this interaction? Yes, established in vitro models include:

  • Human liver cytosolic incubations with NAD+ to study the oxidative pathway [4].
  • Incubations with specific recombinant human ADH isozymes (e.g., αα, β1β1, γ1γ1) to identify which isoforms metabolize abacavir [4].
  • Human liver slice models have also been used, showing that ethanol markedly inhibits the formation of the abacavir carboxylate metabolite [1].

The following diagram illustrates the parallel metabolic pathways of abacavir and ethanol and their point of interaction.

G Abacavir Abacavir ADH Alcohol Dehydrogenase (ADH) Abacavir->ADH Oxidation Step 1 Ethanol Ethanol Ethanol->ADH Competes for Enzyme Abacavir_Aldehyde Abacavir Aldehyde (Reactive Intermediate) ADH->Abacavir_Aldehyde Acetaldehyde Acetaldehyde ADH->Acetaldehyde Abacavir_Carboxylate Abacavir Carboxylate (Inactive Metabolite) Abacavir_Aldehyde->Abacavir_Carboxylate Oxidation Step 2 Acetate Acetate Acetaldehyde->Acetate Oxidation Urine Urine Abacavir_Carboxylate->Urine Excreted Acetate->Urine Excreted

Key Takeaways for Professionals

For drug development professionals and researchers, the abacavir-ethanol case is a classic example of a metabolic drug-interaction rooted in enzyme competition.

  • Primary Concern: The main risk is increased systemic exposure to abacavir, which could potentially heighten the risk of concentration-dependent adverse effects.
  • Research Focus: In vitro models using human liver fractions and recombinant enzymes are critical for predicting and characterizing such interactions early in development.
  • Clinical Translation: The findings from these studies directly inform clinical management strategies, leading to clear guidance for patients to limit or avoid alcohol consumption while on abacavir therapy [3].

References

reducing abacavir toxicity novel prodrug development

Author: Smolecule Technical Support Team. Date: February 2026

Abacavir Toxicity & Prodrug Rationale

Understanding the inherent toxicities of abacavir is the first step in designing effective prodrugs. The key challenges are summarized below.

Toxicity/Challenge Description & Mechanism Prodrug Development Objective
Hypersensitivity Reaction (HSR) Immune-mediated, multi-organ reaction; strongly associated with HLA-B*57:01 allele. Presentation includes fever, rash, GI symptoms, malaise, respiratory symptoms [1] [2] [3]. Design prodrugs that avoid triggering the immune pathway linked to the HLA-B*57:01 allele [3].
Mitochondrial Toxicity Class effect of NRTIs; inhibits DNA polymerase gamma, leading to mitochondrial DNA depletion. Can manifest as hepatic steatosis, lactic acidosis, lipoatrophy [1]. Improve intracellular targeting to reduce off-target effects on mitochondrial enzymes.
Other Toxicities Includes hepatotoxicity (often part of HSR), increased risk of myocardial infarction in some patients, and nausea/headache [4] [1] [2]. Enhance drug's physicochemical properties to lower dosage required, thereby reducing exposure-related adverse effects.
Suboptimal Delivery As a nucleoside, requires intracellular phosphorylation to active form; poor permeability can limit efficacy [5]. Enhance lipophilicity, bioavailability, and delivery to specific cellular and anatomical reservoirs (e.g., lymphatic system, CNS) [6] [5].

The relationship between abacavir's structure, its metabolism, and the associated hypersensitivity reaction can be visualized as a key pathway to target with prodrug strategies.

G Abacavir Abacavir Metabolism Metabolism Abacavir->Metabolism  Activated by  intracellular enzymes HLA_B5701 HLA_B5701 Hypersensitivity Hypersensitivity HLA_B5701->Hypersensitivity  Genetic Risk Factor Active_Metabolite Active_Metabolite Metabolism->Active_Metabolite  Phosphorylation Active_Metabolite->Hypersensitivity  In carriers Immune_Response Immune_Response Hypersensitivity->Immune_Response  Manifests as  fever, rash, etc.

Troubleshooting Guide: Common Prodrug Research Challenges

Here are solutions to specific issues you might encounter during experimental work on abacavir prodrugs.

FAQ: How do we confirm the prodrug is successfully converted to the active form?

Issue: Uncertainty in tracking the prodrug's metabolism and activation intracellularly.

Methodology:

  • Cell-Based Assays: Use peripheral blood mononuclear cells (PBMCs) or relevant cell lines (e.g., CEM-SS) infected with HIV-1. Treat cells with your prodrug and the parent drug (abacavir) as a control [5].
  • Sample Collection: Collect cell lysates at multiple time points (e.g., 0, 2, 4, 8, 12, 24 hours).
  • Analysis: Use High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) to detect and quantify the levels of the prodrug, any intermediate metabolites, and the active triphosphate metabolite (carbovir triphosphate) [3] [5]. The intracellular concentration-time profile of the active metabolite should be comparable or superior to that achieved with abacavir itself.
FAQ: Our prodrug shows high efficacy but also increased cytotoxicity. What could be the cause?

Issue: Improved cellular uptake can sometimes lead to off-target toxicity, often related to mitochondrial damage.

Troubleshooting Steps:

  • Calculate Selectivity Index (SI): Determine the 50% Cytotoxic Concentration (CC₅₀) in proliferating mammalian cell lines (e.g., MT-4 cells) and the 50% Effective Concentration (EC₅₀) in the antiviral assay. The SI (CC₅₀/EC₅₀) should be significantly higher than 1, and ideally, higher than the parent drug [5]. A low SI indicates poor selectivity.
  • Assess Mitochondrial Toxicity: Measure markers of mitochondrial dysfunction, such as:
    • Lactate Production: Increased lactate in cell culture media indicates a shift to anaerobic glycolysis.
    • Intracellular ATP Levels: Use a luminescent ATP assay kit.
    • Mitochondrial DNA Copy Number: Use quantitative PCR to assess mtDNA depletion relative to nuclear DNA after prolonged exposure to the prodrug [1] [2].
FAQ: How can we improve the lymphatic targeting of our abacavir prodrug?

Issue: Achieving effective drug concentrations in viral reservoir sites like the lymphatic system.

Experimental Protocol:

  • Strategy: Conjugate abacavir to a lipid moiety to create a "liponucleoside" prodrug that mimics dietary lipid metabolism [5].
  • Synthesis: Consider synthesizing abacavir-glycerolipid conjugates. These are designed to be incorporated into chylomicrons after absorption and transported directly to the lymphatic system, bypassing first-pass liver metabolism.
  • In Vivo Evaluation: Use animal models (e.g., rats) with cannulated mesenteric lymph ducts. After oral administration of the lipidic prodrug, collect lymph and plasma samples. Analyze them using LC-MS/MS to quantify the drug concentration. A successful prodrug will show a significantly higher ratio of drug in lymph compared to plasma than unmodified abacavir [5].

Key Experimental Parameters for Evaluation

When characterizing a novel abacavir prodrug, the following quantitative data should be collected and compared against abacavir and relevant positive controls.

Parameter Experimental Method Desired Outcome vs. Abacavir
Water Solubility Shake-flask method followed by HPLC-UV analysis Improved for formulations (e.g., IV) or comparable.
Lipophilicity (log P/D) Reverse-phase HPLC or shake-flask method Optimized for enhanced membrane permeability.
Chemical Stability Incubation in buffers (pH 1.2, 7.4); monitor degradation by HPLC Stable in GI tract, but readily cleaved in target cells.
Metabolic Stability Incubation with liver microsomes/S9 fraction; monitor parent compound loss Sufficiently stable in plasma and liver to reach target.
Antiviral Potency (EC₅₀) Cell-based assay (e.g., CEM-SS cells infected with HIV-1) [5] Comparable or improved.
Cytotoxicity (CC₅₀) MTT/XTT assay in proliferating mammalian cell lines Higher CC₅₀ (less toxic) leading to a better Selectivity Index.

The general workflow for prodrug design, synthesis, and evaluation involves several key stages, which are interconnected as shown below.

G A Identify Target Property (e.g., Lipophilicity, Targeting) B Rational Prodrug Design (Select promoiety) A->B C Chemical Synthesis B->C D In Vitro Evaluation (Stability, Permeability, Efficacy) C->D E In Vivo Evaluation (PK/PD, Toxicity, Lymphatic Uptake) D->E F Data Analysis & Optimization E->F F->B  Refine Design

References

Abacavir and Lactic Acidosis: Monitoring and Management

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core aspects of monitoring for and managing suspected lactic acidosis in patients on abacavir.

Aspect Key Clinical Guidance
Risk Profile Class-wide nucleoside reverse transcriptase inhibitor (NRTI) adverse effect; rare with newer NRTIs like abacavir [1]. Female sex and obesity may be risk factors [2] [3].
Mechanism Mitochondrial toxicity via inhibition of DNA polymerase gamma, disrupting cellular energy production and leading to lactic acid accumulation [1].
Key Symptoms Persistent nausea/vomiting, abdominal pain, unexplained fatigue, rapid breathing, shortness of breath, cold/blue extremities, weight loss [1].
Key Laboratory Tests Serum lactate level, liver enzymes (AST, ALT), electrolytes, blood pH; consider CT scan or ultrasound for hepatomegaly/steatosis [1].
Management Actions Immediately suspend abacavir and other NRTIs upon suspicion [2] [1]. Provide supportive care (IV fluids, respiratory support) for severe cases; hospitalization is required in serious instances [1].
Regimen Change Permanently discontinue abacavir and switch to a non-abacavir containing regimen after diagnosis is confirmed [1].

Clinical Monitoring Protocol

For researchers designing clinical protocols or analyzing safety data, the following workflow and details are critical.

Start Patient on Abacavir Therapy Monitor Routine Clinical & Lab Monitoring Start->Monitor Assess Assess for Symptoms & Lab Abnormalities Monitor->Assess Assess->Monitor No Symptoms Suspect Suspect Lactic Acidosis Assess->Suspect Symptoms/Abnormal Results Present Act Immediate Action: Suspend Abacavir Suspect->Act Confirm Confirm Diagnosis (Serum Lactate, Blood pH) Act->Confirm Manage Manage Symptoms & Provide Supportive Care Confirm->Manage Change Permanently Discontinue & Switch ART Regimen Manage->Change

Routine Monitoring Schedule

The following laboratory monitoring is recommended for patients on antiretroviral therapy, which provides a baseline for detecting abnormalities like lactic acidosis [4].

Laboratory Test Baseline 3 Months 12 Months Annually After 1 Year
Hepatic Panel (AST, ALT, Alkaline Phosphatase, Bilirubin) Yes Yes Yes Yes
Random Blood Glucose Yes Yes Yes With INSTIs or PIs
eGFR (estimated Glomerular Filtration Rate) Yes Yes With TAF or TDF With TAF or TDF
  • Frequency: Most laboratory-detected toxicities occur in the first year of therapy, guiding the monitoring schedule [4].
  • Additional Tests for Suspected Lactic Acidosis: If lactic acidosis is suspected based on clinical symptoms, specific tests must be ordered, including serum lactate level, blood pH, and electrolytes [1].

Other Critical Abacavir Safety Considerations

  • Hypersensitivity Reactions (HSR): This is a distinct, well-defined risk. Screen all patients for the HLA-B*5701 allele before initiating therapy; abacavir is contraindicated in positive patients. Never restart abacavir after a suspected HSR [2] [3] [5].
  • Cardiovascular Risk: Some observational studies have reported an association between abacavir use and an increased risk of myocardial infarction. The evidence is inconclusive, but it is prudent to consider a patient's underlying cardiovascular risk factors when prescribing [2] [3].

References

abacavir cross-resistance other NRTIs mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Key Mutations in Abacavir Cross-Resistance

Mutation Origin of Selection Impact on Abacavir & Other NRTIs Primary Resistance Mechanism
K65R [1] [2] Abacavir, Tenofovir, Didanosine Confers low-level resistance to ABC, DDI, 3TC, and TDF [1]. Nucleoside analogue discrimination [1].
L74V [1] [2] Abacavir, Didanosine Reduces susceptibility to ABC and DDI; impact increases when combined with other mutations (e.g., M184V) [1]. Nucleoside analogue discrimination [1].
M184V/I [1] [3] [2] Lamivudine (3TC), Emtricitabine (FTC), Abacavir Confers high-level resistance to 3TC/FTC and low-level to ABC alone. Combined with TAMs, leads to high-level ABC resistance [1] [2]. Nucleoside analogue discrimination [1].
Thymidine Analogue Mutations (TAMs) [4] [1] [2] Zidovudine (ZDV/AZT), Stavudine (d4T TAMs (M41L, D67N, K70R, L210W, T215Y/F, K219Q/E) confer varying degrees of cross-resistance to all NRTIs, including ABC [1]. Enhanced primer unblocking [1].
Q151M Complex [1] Multi-NRTI therapy (e.g., ddI + ZDV/d4T) Confers intermediate to high-level resistance to ABC, ZDV, ddI, and d4T [1]. Nucleoside analogue discrimination [1].

Detailed Mechanisms of NRTI Resistance

The mutations listed above primarily operate through two distinct biochemical mechanisms, as shown in the following diagram.

G NRTI Resistance Mechanisms NRTI_Resistance NRTI Resistance Mechanisms Discrimination 1. Discrimination NRTI_Resistance->Discrimination Unblocking 2. Primer Unblocking NRTI_Resistance->Unblocking Disc_Desc Reverse Transcriptase (RT) avoids binding the NRTI, while still recognizing natural substrates. Discrimination->Disc_Desc Unblock_Desc RT enhances the removal (primer unblocking) of the chain-terminating NRTI. Unblocking->Unblock_Desc Disc_Muts Key Mutations: K65R, L74V, Q151M, M184V Disc_Desc->Disc_Muts Results in Unblock_Muts Key Mutations: TAMs (e.g., M41L, T215Y/F) Unblock_Desc->Unblock_Muts Results in

1. Discrimination

  • Mechanism: The reverse transcriptase (RT) enzyme undergoes structural changes that reduce its affinity for the NRTI triphosphate (the active drug form), while maintaining its ability to bind and use the natural nucleoside triphosphates (dNTPs) [1]. This results in diminished incorporation of the NRTI into the growing viral DNA chain.
  • Mutations: This mechanism is characteristic of mutations like K65R, L74V, Q151M, and M184V [1].

2. Primer Unblocking (Excision)

  • Mechanism: The NRTI is successfully incorporated into the DNA chain, causing chain termination. However, mutant RT enhances a phosphorolytic reaction that excises or "unblocks" the chain-terminating NRTI, allowing DNA synthesis to continue [1].
  • Mutations: This mechanism is primarily associated with Thymidine Analogue Mutations (TAMs), such as M41L, D67N, K70R, L210W, T215Y/F, and K219Q/E [1].

Experimental Protocol: Phenotypic Resistance Testing

To experimentally investigate and confirm cross-resistance, phenotypic resistance testing is a standard method. The workflow below outlines the key steps in this process [2].

G Phenotypic Resistance Assay Workflow Start Patient Plasma Sample (Containing HIV-1) Step1 RT-PCR Amplification of viral protease and reverse transcriptase genes Start->Step1 Step2 Cloning into HIV-1 proviral vector (deleted for PR and RT) Step1->Step2 Step3 Transfection of 293T cells to produce recombinant virus stocks Step2->Step3 Step4 In vitro Drug Susceptibility Assay - Titrate virus stocks - Culture with serial drug dilutions - Use reporter cell line (e.g., SEAP) Step3->Step4 Step5 Calculate Resistance Factor (RF) RF = IC₅₀ (Patient Virus) / IC₅₀ (Wild-type Reference) Step4->Step5

Key Steps Explained [2]:

  • Viral Gene Amplification: Isolate HIV-1 RNA from patient plasma and use RT-PCR to amplify the genes encoding reverse transcriptase (RT) and protease.
  • Recombinant Virus Generation: Insert the amplified patient-derived RT gene into a replication-competent HIV-1 vector (from which the corresponding RT region has been deleted). Transfect a cell line (e.g., 293T) with this construct to generate chimeric, replication-competent virus particles that express the patient's RT.
  • Drug Susceptibility Testing: Titrate the recombinant virus stocks and inoculate them onto a reporter cell line in the presence of serial dilutions of the drug(s) of interest (e.g., abacavir). After a set incubation period, measure viral replication (e.g., by measuring reporter signal like SEAP).
  • Data Analysis: Calculate the IC₅₀ (50% inhibitory concentration) for the patient-derived virus and a drug-susceptible wild-type reference virus (e.g., NL4-3). The Resistance Factor (RF) is determined as: RF = IC₅₀ (patient virus) / IC₅₀ (wild-type virus). An RF > 2.5 to 3.0 is typically considered indicative of reduced susceptibility or resistance [2].

Troubleshooting Common Scenarios

Scenario 1: Interpreting Complex Genotypic Results

  • Challenge: A viral genotype from a treatment-experienced patient shows a complex pattern including both TAMs (e.g., M41L, T215Y) and the M184V mutation.
  • Interpretation and Action: This combination is a classic scenario for high-level abacavir resistance [2]. While M184V alone causes only low-level resistance, its presence in a virus with a TAM background significantly increases the resistance level. In this case, abacavir is unlikely to be effective, and alternative NRTIs or drug classes should be considered for the salvage regimen.

Scenario 2: Discrepancy Between Genotype and Phenotype

  • Challenge: A genotype shows the M184V mutation, but a phenotypic assay indicates the virus retains intermediate susceptibility to abacavir.
  • Interpretation and Action: This is an expected finding. The M184V mutation by itself typically confers only low-level (2.5 to 5.5-fold) resistance to abacavir [2]. The phenotypic result reflects this moderate shift. The clinical response to abacavir in this context may be preserved, especially if it is used in a potent combination regimen with other fully active drugs and the patient has no prior treatment failure with abacavir [1] [3].

Scenario 3: Investigating Novel Mutations

  • Challenge: Mutations at less common codons like E44D or V118I are identified, and their clinical impact on abacavir resistance is unclear.
  • Interpretation and Action: These mutations are considered secondary or accessory. They rarely appear in isolation and are often found in viruses that already have multiple other NRTI resistance mutations (like TAMs and M184V) [2]. While site-directed mutagenesis studies show they can contribute to low-level resistance in specific combinations, their independent effect is minimal. Focus clinical decision-making on the primary mutations present.

References

Understanding Abacavir Hypersensitivity & Patch Testing

Author: Smolecule Technical Support Team. Date: February 2026

1. What is the immunologic mechanism behind abacavir hypersensitivity reaction (AHR)?

AHR is a T-cell-mediated delayed hypersensitivity reaction strongly associated with the HLA-B*57:01 allele. The prevailing mechanistic model, supported by crystallographic and mass spectrometry data, is the altered peptide repertoire model [1] [2].

  • Drug Binding: Abacavir binds non-covalently and specifically to the peptide-binding cleft (F-pocket) of the HLA-B*57:01 molecule. This binding is highly allele-specific due to interactions with key residues (e.g., Ser116) that differ in closely related alleles like HLA-B*57:03 and HLA-B*58:01 [1].
  • Altered Self-Peptides: By occupying the F-pocket, abacavir alters the chemistry and shape of the binding groove. This changes the repertoire of self-peptides that can be presented by HLA-B*57:01, favoring peptides with smaller C-terminal anchor residues (e.g., Isoleucine, Leucine, Valine) instead of the canonical Tryptophan [1].
  • T-Cell Activation: This novel array of self-peptides is perceived as "non-self" by the immune system, triggering a polyclonal CD8+ T-cell response that manifests as the clinical hypersensitivity syndrome [3] [1].

The diagram below illustrates this pathway.

abcahr_mechanism ABC Abacavir (ABC) HLA HLA-B*57:01 Molecule ABC->HLA Binds F-pocket Neo Altered Peptide Repertoire ABC->Neo Alters selection Peptide Endogenous Self-Peptides HLA->Peptide Presents HLA->Neo Presents TCR T-Cell Receptor (TCR) Neo->TCR Recognized as foreign TCell CD8+ T-Cell Activation TCR->TCell Activates AHR Hypersensitivity Reaction (AHR) TCell->AHR Mediates

2. What is the clinical role of patch testing in confirming AHR?

Patch testing is a diagnostic tool used to confirm or exclude abacavir as the cause of a suspected hypersensitivity reaction in patients who have already been exposed to the drug [3] [4]. It is a safe and sensitive method to establish a causal link immunologically.

  • Primary Use: Confirmation of AHR diagnosis after a clinical reaction has occurred, which is critical for guiding future therapeutic decisions [3].
  • Contrast with HLA-B*5701 Screening: Genetic screening is a prospective predictive tool used before initiating abacavir to identify at-risk patients and prevent AHR. Patch testing is a retrospective diagnostic tool [5] [4] [6].

3. What is a typical protocol for an abacavir patch test?

A study by Dermatol Ther. 2011 provides a referenced methodology [3]:

  • Test Population: HIV-positive patients with a suspected AHR when treated with an abacavir-containing regimen.
  • Test Formulations:
    • Abacavir "as such" (neat drug).
    • Abacavir extract diluted to 1% and 10% in petrolatum.
  • Control Group: HIV-negative patients patch tested with petrolatum only.
  • Procedure: Patches are applied to the skin, typically on the upper back, and removed after 48 hours. Reading of the skin reaction is performed at 48 and 72-96 hours after application.
  • Interpretation: A positive skin reaction (e.g., erythema, edema, vesicles) at the test site indicates a hypersensitivity to abacavir.
  • Supplementary Analysis: A biopsy of the positive reaction site can be performed, which typically shows a vigorous CD4+ and CD8+ T-cell infiltrate, compatible with a delayed hypersensitivity reaction [3].

Performance Data & Clinical Validation

The table below summarizes key performance metrics for AHR diagnostic methods, synthesized from clinical studies [3] [5] [6].

Test Method Sensitivity (%) Specificity (%) Positive Predictive Value (PPV) Negative Predictive Value (NPV) Primary Use
HLA-B*5701 Screening (for immunologically confirmed AHR) 94 - 100 [5] [6] 90 - 100 [5] 47.9 - 82 [5] [6] 85 - 100 [5] [6] Prospective risk assessment
Abacavir Patch Test Information not specified in search results Information not specified in search results Information not specified in search results Information not specified in search results Retrospective diagnosis confirmation
Clinical Diagnosis (symptom-based without immunologic confirmation) 46 - 78 (for HLA-B*5701) [5] 90 - 100 (for HLA-B*5701) [5] Information not specified in search results Information not specified in search results Initial clinical suspicion

Troubleshooting Guide for Researchers

1. We are getting inconsistent results in our T-cell activation assays. What could be the cause?

  • Check HLA Restriction: Ensure your in vitro models use antigen-presenting cells expressing HLA-B*57:01. Using cells with other alleles (e.g., HLA-B*57:03 or B*58:01) will not trigger the specific T-cell response, as the abacavir binding is highly allele-specific [1] [2].
  • Consider Peptide Dynamics: Molecular dynamics simulations show that abacavir and the bound peptides exhibit significant conformational flexibility within the HLA binding cleft [2]. This inherent dynamism could contribute to variability in T-cell recognition across experiments.
  • Confirm Abacavir Purity and Stability: Ensure the abacavir used in cell cultures is of high purity and stable in your assay buffer.

2. Why does AHR only occur in about 50% of HLA-B*5701-positive patients exposed to abacavir?

This indicates that HLA-B*5701 is necessary but not sufficient for AHR, pointing to other contributing factors that are active research areas [1]:

  • T-Cell Receptor (TCR) Repertoire: Differences in the pre-existing TCR repertoire among individuals may limit the potential for a reactive T-cell clone to be activated.
  • Co-stimulatory "Danger" Signals: The presence of concurrent immune activation (e.g., from HIV infection itself or other inflammatory conditions) may provide the necessary co-stimulatory signals to break tolerance [1].
  • Additional Genetic Factors: Other immunomodulatory genes might influence the susceptibility and strength of the immune response.

3. Our molecular modeling shows abacavir can escape the HLA binding cleft. Is this an artifact?

Probably not. Molecular dynamics simulations have demonstrated that abacavir and its analogues can indeed escape the HLA-B*57:01 antigen-binding cleft, often facilitated by the partial detachment of the peptide's N- or C-termini [2]. This suggests the binding may be dynamic, which could have implications for the kinetics of immune activation.

Key Experimental Workflows

The diagram below outlines a generalized workflow for preclinical immunogenicity assessment of abacavir, integrating the key concepts discussed.

abcahr_workflow Step1 In vitro Binding Assay (HLA-B*57:01 + ABC) Step2 Peptide Elution & Mass Spectrometry Analysis Step1->Step2 Confirms altered peptide repertoire Step3 T-Cell Activation Assay (e.g., IFN-γ ELISpot) Step2->Step3 Determines immunogenic potential Step4 Cellular Confirmation (Patch Test on Donors) Step3->Step4 Validates response in ex vivo model

Key Takeaways for Drug Development Professionals

  • Mechanism is Key: The altered peptide repertoire model is the leading explanation for AHR, providing a clear rationale for the strict HLA-B*57:01 association [1] [2].
  • Tool Selection: HLA-B*5701 genotyping is the gold standard for pre-therapy screening, while patch testing remains valuable for confirming clinical diagnoses in exposed individuals [3] [5] [4].
  • High Predictive Value: Prospective HLA-B*5701 screening has been proven in large clinical trials (e.g., PREDICT-1) to virtually eliminate AHR, with a negative predictive value of 100% [5] [6].

References

abacavir lamivudine zidovudine combination therapy outcomes

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Safety Profile in Clinical Trials

The table below summarizes key outcomes from major clinical studies investigating the ABC/3TC/ZDV combination.

Study / Regimen Patient Population Study Duration Virologic Suppression (<50 copies/mL) Key Efficacy Findings Key Safety Findings
ACTION Study [1] ART-naive 48 weeks 62% (ITT-E, M/S=F) Comparable efficacy to Atazanavir + 3TC/ZDV; viable option for patients with viral load <100,000 c/mL. Well-tolerated; balanced virologic failure (13% in each arm); no primary PI mutations observed.
CNA3005 Study [2] ART-naive 48 weeks 70% (ABC group) vs. 69% (ZDV group) Non-inferior to ZDV+3TC+EFV; significant CD4+ cell response (209 vs. 155 cells/mm³). Safety profiles as expected; ABC hypersensitivity is a known consideration.
Network Meta-Analysis [3] [4] ART-naive (7 trials) 48-96 weeks No statistically significant difference in effectiveness among TDF/FTC, ABC/3TC, and ZDV/3TC. Higher efficacy suggested for TDF/FTC at some time points, but not definitive due to heterogeneity. Increased risk of bone marrow suppression with ZDV/3TC; ABC/3TC had higher risk of hypersensitivity reactions.

Key Experimental Protocols

The findings in the table are derived from robust clinical trial methodologies. Here are the details of the key study designs:

  • ACTION Study (ESS100327) Design [1]: This was a Phase IV, multicenter, open-label, randomized trial. It enrolled 279 antiretroviral-naive adults across 46 sites. Patients were randomized to receive either ABC/3TC/ZDV or Atazanavir (ATV) + 3TC/ZDV. The primary endpoint was the proportion of patients with HIV-1 RNA below 50 copies/mL at 48 weeks, analyzed using an Intent-to-Treat Exposed (ITT-E) approach where missing data or treatment switches were considered failures. Virologic failure was strictly defined using multiple criteria, including failure to achieve a 1-log drop in viral load by Week 12 or failure to suppress below 400 copies/mL by Week 24 [1].

  • CNA3005 Study Design [2]: This was a multicenter, randomized, double-blind, non-inferiority clinical trial. It involved 649 antiretroviral-naive, HIV-infected adults. Participants were randomized to either abacavir or zidovudine, both in combination with lamivudine and efavirenz. The primary objective was to compare the proportions of patients achieving a plasma HIV-1 RNA level of ≤50 copies/mL through 48 weeks [2].

  • In Vitro Model for Latent Cell Activity [5]: A specific laboratory model was used to evaluate the drugs' activity in latently infected cells. The methodology involved generating a population of latently infected, resting CD4+ T cells in vitro by using an immunotoxin to eliminate productively infected activated (CD25+) cells. These resting cells were then treated with different NRTIs (ZDV, 3TC, ABC) and subsequently activated with phytohemagglutinin (PHA). The antiviral activity was evaluated by measuring the levels of p24 antigen in the culture supernatants, reflecting the drugs' ability to suppress viral production from this latent reservoir following activation [5].

Mechanism of Action and Experimental Workflow

The following diagram illustrates the cellular mechanism of NRTIs and the experimental workflow used to test their activity in latently infected cells, as described in the research [5].

NRTI Mechanism and Latent Cell Assay Workflow cluster_pharm Cellular Pharmacology cluster_moa Mechanism of Action in Activated Cells cluster_latent Activity in Latent Reservoir (Experimental Model) cluster_latent_process NRTI (Prodrug) NRTI (Prodrug) Cellular Uptake Cellular Uptake NRTI (Prodrug)->Cellular Uptake 3-2 Steps Phosphorylation Phosphorylation Cellular Uptake->Phosphorylation 3-2 Steps Active Triphosphate Form Active Triphosphate Form Phosphorylation->Active Triphosphate Form 3-2 Steps Competes with Natural Nucleotides Competes with Natural Nucleotides Active Triphosphate Form->Competes with Natural Nucleotides Incorporation into Viral DNA Incorporation into Viral DNA Competes with Natural Nucleotides->Incorporation into Viral DNA Chain Termination Chain Termination Incorporation into Viral DNA->Chain Termination   Inhibition of Viral Replication Inhibition of Viral Replication Chain Termination->Inhibition of Viral Replication Generate Latently\nInfected Resting Cells Generate Latently Infected Resting CD4+ T Cells (via CD25+ Cell Removal) Treat with NRTIs\n(ZDV, 3TC, ABC) Treat with NRTIs (ZDV, 3TC, ABC) Generate Latently\nInfected Resting Cells->Treat with NRTIs\n(ZDV, 3TC, ABC) Activate Cells\n(e.g., with PHA) Activate Cells (e.g., with PHA) Treat with NRTIs\n(ZDV, 3TC, ABC)->Activate Cells\n(e.g., with PHA) Measure Viral Output\n(e.g., p24 antigen) Measure Viral Output (e.g., p24 antigen) Activate Cells\n(e.g., with PHA)->Measure Viral Output\n(e.g., p24 antigen) Finding: 3TC & ABC showed\nsignificant activity in\nresting cells post-activation Finding: 3TC & ABC showed significant activity in resting cells post-activation Measure Viral Output\n(e.g., p24 antigen)->Finding: 3TC & ABC showed\nsignificant activity in\nresting cells post-activation  Result

Key Considerations for Clinical and Research Applications

When evaluating the ABC/3TC/ZDV combination, consider these critical factors derived from the evidence:

  • Guideline Positioning: While effective, modern treatment guidelines often position ABC/3TC/ZDV as an alternative or special-case regimen, not a preferred first-line option. It may be recommended for patients who cannot tolerate NNRTI- or PI-based regimens or in specific clinical scenarios, such as for naive patients with a viral load below 100,000 copies/mL [1] [6].

  • Distinct Safety Profile: The safety landscape is a key differentiator. Be aware of the increased risk of bone marrow suppression (e.g., anemia, neutropenia) associated with the zidovudine component and the potential for hypersensitivity reactions linked to abacavir, which requires HLA-B*5701 screening before use [3] [4].

  • Activity in Cellular Reservoirs: In vitro research suggests that not all NRTIs are equal in targeting latent viral reservoirs. Studies indicate that 3TC and ABC demonstrate significant activity in decreasing HIV production from recently infected resting cells following activation, whereas the effect of ZDV was more modest. This could inform the selection of drugs in strategies aimed at eradicating persistent HIV [5].

References

Clinical Evidence from Meta-Analyses and Cohort Studies

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from major studies and meta-analyses on abacavir and cardiovascular risk.

Study / Analysis Study Design & Population Key Findings on Cardiovascular Risk

| Dhillon et al. (2018) Meta-Analysis [1] | Systematic Review & Meta-analysis 16 studies on recent ABC exposure | Summary Relative Risk (sRR): 1.61 (95% CI: 1.48-1.75) • Higher risk in ART-naive: sRR 1.91 (1.48-2.46) • Risk remained elevated after adjusting for confounders (smoking, prior CVD, etc.) | | D:A:D Study (2008) [1] | Prospective Cohort 33,347 participants | Recent use RR: 1.90 (1.47-2.45) Cumulative use (per year) RR: 1.14 (1.08-1.21) | | D:A:D Study (2016) [1] | Prospective Cohort 49,717 participants | Current use RR: 1.98 (1.72-2.29) | | REPRIEVE Trial Analysis (2025) [2] | Longitudinal Cohort Analysis 7,769 participants (low-moderate CVD risk) | vs. Never exposed:Former ABC use HR: 1.62 (1.11-2.37) • Current ABC use HR: 1.41 (1.03-1.93) |

Proposed Mechanisms of Cardiovascular Toxicity

The association between abacavir and CVD is biologically plausible. A leading hypothesis suggests that abacavir, a guanosine analogue, interferes with purinergic signalling pathways [3] [4].

Detailed Experimental Protocols for Key Findings
  • In Vivo Model (Intravital Microscopy): Studies used male C57BL/6 wild-type or P2rx7 knockout mice. Clinical concentrations of abacavir were administered, and leukocyte-endothelial cell interactions (rolling flux, velocity, adhesion) were quantified in real-time using intravital microscopy [3].
  • In Vitro Flow Chamber Assay: Human endothelial cells and leukocytes were studied under flow conditions simulating blood vessels. Abacavir's effect on leukocyte adhesion to endothelial cells was measured, with specific roles of receptors probed using pharmacological blockers [3] [4].
  • Flow Cytometry: Used to measure the surface expression of Mac-1 (an integrin critical for leukocyte adhesion) on human leukocytes after exposure to abacavir [3].
  • Receptor Blockade Studies: In both mouse models and in vitro assays, the specific ATP-P2X7 receptor was blocked using antagonists or genetically ablated in knockout mice to confirm its essential role in the observed pro-inflammatory effects [3].

The diagram below illustrates this proposed mechanism, which centers on the activation of ATP-P2X7 receptors on leukocytes, leading to vascular inflammation—a critical step in atherosclerosis.

Proposed Mechanism of Abacavir Cardiovascular Toxicity Abacavir (Guanosine analogue) Abacavir (Guanosine analogue) Interference with\nPurinergic Signalling Interference with Purinergic Signalling Abacavir (Guanosine analogue)->Interference with\nPurinergic Signalling ATP-P2X7 Receptor\n(on Leukocyte) ATP-P2X7 Receptor (on Leukocyte) ↑ Leukocyte Activation ↑ Leukocyte Activation ATP-P2X7 Receptor\n(on Leukocyte)->↑ Leukocyte Activation Mac-1 (Integrin) Upregulation Mac-1 (Integrin) Upregulation ↑ Leukocyte-Endothelial\nAdhesion ↑ Leukocyte-Endothelial Adhesion Mac-1 (Integrin) Upregulation->↑ Leukocyte-Endothelial\nAdhesion ↑ Leukocyte Activation->Mac-1 (Integrin) Upregulation Vascular Inflammation Vascular Inflammation ↑ Leukocyte-Endothelial\nAdhesion->Vascular Inflammation Accelerated Atherosclerosis\n& Increased CVD Risk Accelerated Atherosclerosis & Increased CVD Risk Vascular Inflammation->Accelerated Atherosclerosis\n& Increased CVD Risk Interference with\nPurinergic Signalling->ATP-P2X7 Receptor\n(on Leukocyte)

Implications for Clinical Practice and Research

  • Clinical Practice: Given the accumulated evidence and availability of safer alternatives, major guidelines now relegate abacavir to an alternative option or recommend against its use for most adults [5] [2].
  • Future Research: Further investigation is needed to fully understand the risk from long-term cumulative exposure and the precise molecular mechanisms [1] [5]. The clinical community is shifting towards ART regimens that optimize long-term cardiovascular health [5].

References

analytical method validation parameters abacavir sulfate

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Method Parameters at a Glance

The following table summarizes the core validation parameters from recent, developed methods for analyzing Abacavir Sulfate, often in combination with other antiretroviral drugs.

Method Parameter RP-HPLC (for ABAC & LAMI) [1] Stability-Indicating UHPLC (for ABAC alone) [2] AQbD-based RP-HPLC (for ABAC, LAMI & ZIDO) [3]
Stationary Phase Symmetry C18 (250 mm × 4.6 mm, 5 μm) [1] Acquity BEH C8 (50 mm × 2.1 mm, 1.7 μm) [2] Inertsil ODS C18 (250 mm × 4.6 mm, 5 μm) [3]
Mobile Phase Methanol: Water (0.05% OPA, pH 3) (83:17 v/v) [1] Gradient of 0.1% OPA in Water (A) and 0.1% OPA in Methanol (B) [2] Methanol: ACN: Phosphate Buffer (pH 3.5) (65:20:15 v/v/v) [3]
Flow Rate (mL/min) 1.0 [1] 0.4 [2] 1.0 [3]
Detection Wavelength (nm) 245 [1] 220 [2] 280 [3]
Linearity Range 20-100 μg/mL (ABAC) [1] Specific range not provided [2] 10-60 μg/mL (ABAC) [3]
Accuracy (% Recovery) 99% - 101% [1] Confirmed via mass balance in forced degradation [2] 98.67% - 101.52% (for all three drugs) [3]
Precision (% RSD) < 2% [1] Method validated per ICH; specific value not provided [2] < 2% [3]
Key Method Feature Simple, rapid, and economical isocratic method [1] Forced degradation studies and related substance profiling [2] Enhanced robustness and eco-friendliness via Analytical Quality by Design [3]

Detailed Experimental Protocols

For researchers looking to implement or compare these methods, here is a detailed breakdown of the experimental protocols.

Chromatographic Conditions
  • Standard and Sample Preparation:
    • RP-HPLC (for ABAC & LAMI): Standard stock solution of Abacavir (2000 μg/mL) and Lamivudine (1000 μg/mL) was prepared in methanol and diluted with mobile phase [1].
    • AQbD-based RP-HPLC: Stock solutions were prepared in methanol to achieve working concentrations of 20 μg/mL for ABA and ZIDO, and 10 μg/mL for LAMI [3].
  • Mobile Phase Preparation:
    • RP-HPLC (for ABAC & LAMI): The mobile phase was a degassed mixture of methanol and water with 0.05% orthophosphoric acid (pH 3) in a 83:17 ratio [1].
    • AQbD-based RP-HPLC: The mobile phase was a mixture of methanol, acetonitrile, and 15 mM potassium dihydrogen phosphate buffer (adjusted to pH 3.5 with orthophosphoric acid) in a 65:20:15 ratio [3].
Forced Degradation Studies

Forced degradation is critical for demonstrating method specificity and stability-indicating properties [2].

  • Acidic & Basic Hydrolysis: Expose the drug substance to 1 N HCl or 1 N NaOH at ambient temperature for approximately 42 hours [2].
  • Oxidative Degradation: Treat the drug substance with 3% hydrogen peroxide solution at ambient temperature for up to seven days [2].
  • Other Stress Conditions: Also perform photolytic (UV and visible light) and thermal (at 105°C) stress studies [2]. The degradation products are then identified using techniques like LC-MS.
Method Validation

The described methods were validated per ICH guidelines, assessing the following parameters [1] [3]:

  • Linearity: Demonstrated by a high correlation coefficient (r² > 0.999) for the calibration curve over the specified range.
  • Precision: Expressed as % RSD for repeatability (injection repeatability, intra-day, inter-day), with values less than 2% considered acceptable.
  • Accuracy: Determined by recovery studies, where a known amount of standard is spiked into a pre-analyzed sample. Recovery close to 100% confirms accuracy.
  • Robustness: Assessed by deliberately introducing small changes in method parameters (e.g., flow rate ±0.1 mL/min, mobile phase composition ±2%, wavelength ±2 nm) and confirming that the results remain unaffected.

Experimental Workflow and Validation Pathway

The following diagrams illustrate the logical workflow for forced degradation studies and the analytical method validation lifecycle.

start Start: Abacavir Sulfate Sample acid Acidic Hydrolysis (1N HCl, ~42h) start->acid base Basic Hydrolysis (1N NaOH, ~42h) start->base oxid Oxidative Stress (3% H₂O₂, up to 7 days) start->oxid photo Photolytic Stress start->photo thermal Thermal Stress (105°C, 10 days) start->thermal analyze Analyze Degradants (UHPLC/MS) acid->analyze base->analyze oxid->analyze photo->analyze thermal->analyze end Identify & Report Degradation Products analyze->end

define Define Analytical Target Profile (ATP) develop Method Development & Optimization define->develop validate Method Validation develop->validate lin Linearity validate->lin prec Precision validate->prec acc Accuracy validate->acc spec Specificity validate->spec robust Robustness validate->robust approve Method Approved for Use lin->approve prec->approve acc->approve spec->approve robust->approve

Key Insights for Method Selection

  • For Routine Quality Control: The traditional RP-HPLC [1] method is robust, cost-effective, and ideal for high-throughput analysis of formulations with Abacavir and Lamivudine.
  • For Stability and Degradation Studies: The UHPLC method [2] is superior due to its speed, high resolution, and proven capability to separate and identify degradation products from the main peak.
  • For Maximum Robustness and Regulatory Compliance: The AQbD-based approach [3] systematically builds quality into the method, making it the most resilient to minor operational variations. It is highly recommended for new drug applications and methods intended for transfer between laboratories.

References

Abacavir Resistance and Cross-Resistance Mutations

Author: Smolecule Technical Support Team. Date: February 2026

Abacavir's resistance profile is complex, often involving multiple mutations that can also confer cross-resistance to other Nucleoside Reverse Transcriptase Inhibitors (NRTIs). The table below summarizes the primary and cross-resistance mutations.

Mutation/s Selected by/Primary Effect Impact on Abacavir Cross-Resistance to Other NRTIs Experimental/Clinical Context

| K65R, L74V, Y115F, M184V [1] | Selected by abacavir therapy in vitro and in vivo [1]. | Reduced susceptibility [1]. | K65R: Reduces susceptibility to didanosine (ddI), lamivudine (3TC), and abacavir [2]. L74V: Confers cross-resistance to abacavir and ddI; when combined with TAMs, also reduces tenofovir (TDF) susceptibility [2]. | In treatment-naive patients, 12 weeks of ABC monotherapy selected these mutations in 49% of cases [2]. | | Thymidine Analogue Mutations (TAMs) Pathway 1: M41L, L210W, T215Y Pathway 2: D67N, K70R, T215F, K219Q/E [2] | Selected by zidovudine (ZDV) or stavudine (d4T); confer cross-resistance to most NRTIs [2]. | High-level resistance when combined with M184V [1]. The number of TAMs matters; 3 or more TAMs + M184V can lead to clinically significant ABC resistance (>4-fold) [3]. | Confer cross-resistance to ZDV, d4T, ddI, ABC, and TDF to varying degrees. Pathway 2 TAMs are associated with high-level resistance to most NRTIs [2]. | Site-directed mutagenesis showed that a viral clone with ZDV mutations alone had low-level ABC resistance. Adding M184V to this background doubled the resistance level [1]. | | M184V/I [1] [2] | Selected by lamivudine (3TC) or emtricitabine (FTC); confers high-level resistance to these drugs [2]. | Confers low-level resistance in vitro (approx. 3-fold) [1] [2]. Its clinical significance is low unless other mutations (TAMs, K65R, L74V) are present [2]. | High-level resistance to 3TC and FTC. Can partially restore susceptibility to ZDV and delay TAM emergence [2]. | The M184V mutation increases the enzyme's selectivity for natural dGTP over the active form of abacavir, leading to resistance [4]. | | Q151M Complex (with A62V, V75I, F77L, F116Y) [2] | Associated with multi-NRTI resistance [1]. | Confers high-level resistance [2]. | Confers high-level resistance to ZDV, ddI, d4T, ABC, and 3TC, and intermediate resistance to TDF [2]. | - | | T69 Insertions [2] | Observed in heavily treated patients; linked to thymidine analogue therapy [2]. | Confers high-level resistance [2]. | In combination with TAMs, confers high-level resistance to ZDV, d4T, ddI, ABC, and TDF [2]. | - | | E44D / V118I [1] | Often appear in genotypes with multiple TAMs; may contribute to broad NRTI resistance [2]. | Associated with low-level resistance in the presence of other mutations like M184V [1]. | Contributes to broad NRTI class resistance in the setting of multiple mutations [2]. | Site-directed mutagenesis of E44D and M184V resulted in low-level abacavir resistance [1]. |

Key Experimental Data and Methodologies

For research and development purposes, understanding the experimental basis of this data is critical.

  • Phenotypic Resistance Testing: The fold reduction in susceptibility (Resistance Factor, RF) is typically determined using a recombinant virus assay. Viral genes from patient samples are cloned into a reference HIV strain (e.g., NL4-3). The 50% inhibitory concentration (IC₅₀) of the recombinant virus is compared to a drug-susceptible reference strain. Resistance is often categorized as:
    • Susceptible: RF < 2.5
    • Low-level resistance: RF 2.5 - 5.5
    • High-level resistance: RF > 5.5 [1]
  • Genotypic Prediction & Virtual Phenotyping: Genotypic sequences are analyzed for known mutations. The virtual phenotype (vPT) is a computational method that links a virus's genotype to a large database of matched genotypes and phenotypes to predict the level of resistance, providing a fold-change value without the need for a phenotypic assay [3].
  • Site-Directed Mutagenesis: This is used to confirm the causal role of specific mutations. Researchers introduce mutations (e.g., E44D, V118I, M184V) into a lab strain of HIV using primers and then test the drug susceptibility of the resulting viral clones [1].
  • Mechanistic Biochemical Studies: Kinetics studies evaluate how mutant reverse transcriptase enzymes incorporate natural nucleotides versus drug analogues. For abacavir, key mechanisms include:
    • Discrimination: Mutations like K65R, L74V, and M184V allow the enzyme to better distinguish between the natural substrate (dGTP) and the active form of abacavir (carbovir triphosphate), leading to diminished drug incorporation [2] [4].
    • Primer Unblocking: While TAMs primarily work by enhancing the removal of chain-terminating drugs, this mechanism is less pronounced for abacavir. Unlike with zidovudine, no significant increase in the rate of removal of carbovir monophosphate was detected for mutants like L74V or M184V [4].

Visualizing the Pathways to Abacavir Resistance

The following diagram synthesizes the relationships between mutation pathways and their cumulative impact on abacavir resistance levels, based on the experimental data.

Start Wild-type HIV (Susceptible to ABC) Mono_ABC ABC Monotherapy Selects for: Start->Mono_ABC M184V M184V Mono_ABC->M184V K65R_L74V K65R, L74V Mono_ABC->K65R_L74V Low_Res Low-Level ABC Resistance (2.5-5.5 fold) M184V->Low_Res Alone High_Res High-Level ABC Resistance (>5.5 fold) M184V->High_Res Combined with TAMs K65R_L74V->Low_Res Alone or Combined Prior_TAMs Preexisting Thymidine Analogue Mutations (TAMs) Prior_TAMs->Low_Res Alone Prior_TAMs->High_Res Combined with M184V

Key Clinical and Research Implications

  • M184V is Pivotal: The M184V mutation is a cornerstone of abacavir resistance. Alone, it causes only low-level resistance, but its combination with TAMs is a primary pathway to high-level, clinically significant resistance [1] [3].
  • Impact of TAM Pathways: The specific pathway of TAMs influences the cross-resistance profile. Virus with the T215Y pathway (M41L, L210W, T215Y) is generally associated with higher-level resistance to abacavir and other NRTIs compared to the T215F pathway [2].
  • Antagonism Between Mutations: Some mutations are mutually exclusive. For instance, K65R and T215Y rarely coexist because K65R antagonizes the primer unblocking mechanism enhanced by TAMs [2].
  • Consider the Backbone: The efficacy of an abacavir-containing regimen can be compromised by pre-existing NRTI resistance. Clinical data has shown that the combination of abacavir/lamivudine was less effective than tenofovir/emtricitabine in patients with high baseline viral loads, underscoring the importance of the resistance background [5].

References

Comparison of Phosphorylated Abacavir Derivatives as Antiviral Agents

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the experimental data for the most active phosphorylated abacavir derivative identified in a study investigating treatments for Newcastle Disease Virus (NDV) in chickens [1]. Please note that this research is from 2016 and focuses on veterinary virology.

Derivative Name Primary Experimental Model Key Efficacy Findings Quantitative Data / Outcome Metrics
ABC-1 In vitro antiviral efficacy against NDV-infected DF-1 cells [1] Potent antiviral activity; significant reduction in plaque units and cytopathic effect [1] Effective Dose (ED₅₀) determined [1]
In vivo study in NDV-infected chickens [1] Increased survival rate; restoration of antioxidant enzyme levels; decreased lipid peroxidation and HA titer; restoration of histopathological modifications [1] Effective dose: 2 mg/kg body weight [1]

Detailed Experimental Protocols

For the key study on the ABC-1 derivative, the experimental workflow involved several stages, from design to in vivo testing. The diagram below outlines the core workflow described in the research.

abc1_workflow Experimental Workflow for Abacavir Derivative ABC-1 Design & Docking Design & Docking Synthesis & Characterization Synthesis & Characterization Design & Docking->Synthesis & Characterization In Vitro Antiviral Assay In Vitro Antiviral Assay Synthesis & Characterization->In Vitro Antiviral Assay In Vivo Efficacy Study In Vivo Efficacy Study In Vitro Antiviral Assay->In Vivo Efficacy Study Plaque Reduction Assay Plaque Reduction Assay In Vitro Antiviral Assay->Plaque Reduction Assay  assesses Cytopathic Effect (CPE) Cytopathic Effect (CPE) In Vitro Antiviral Assay->Cytopathic Effect (CPE)  evaluates Survival Rate Survival Rate In Vivo Efficacy Study->Survival Rate  measures Biochemical & Histological Analysis Biochemical & Histological Analysis In Vivo Efficacy Study->Biochemical & Histological Analysis  performs Antioxidant Enzymes (SOD, Catalase) Antioxidant Enzymes (SOD, Catalase) Biochemical & Histological Analysis->Antioxidant Enzymes (SOD, Catalase)  e.g. Lipid Peroxidation Lipid Peroxidation Biochemical & Histological Analysis->Lipid Peroxidation  e.g. Tissue Histopathology Tissue Histopathology Biochemical & Histological Analysis->Tissue Histopathology  e.g.

Here is a detailed breakdown of the methodologies cited in the workflow:

  • Design and Docking: Sixteen analogues of abacavir were designed. Their binding affinity was studied via molecular docking against the fusion protein of the Newcastle Disease Virus (NDV) to predict efficacy [1].
  • Synthesis and Characterization: The selected compounds were synthesized and their chemical structures confirmed using instrumental techniques including IR, ¹H NMR, ¹³C NMR, ³¹P NMR, CHN analysis, and mass spectrometry [1].
  • In Vitro Antiviral Assay: The synthesized compounds were tested for antiviral efficacy in DF-1 cells (a chicken embryo fibroblast cell line) infected with NDV. Activity was evidenced by:
    • Plaque Reduction Assay: Quantifying the decrease in the number of viral plaques [1].
    • Cytopathic Effect (CPE) Observation: Assessing the reduction in virus-induced cell damage [1].
  • In Vivo Efficacy Study: The most promising compound, ABC-1, was advanced to a chicken model infected with NDV. The study evaluated [1]:
    • Survival rate of infected chickens post-treatment.
    • Biochemical markers: Levels of superoxide dismutase (SOD) and catalase (antioxidant enzymes), lipid peroxidation, and hemagglutination (HA) titer in brain, liver, and lung tissues.
    • Histopathological examination of tissues to observe restoration of normal morphology.

Interpretation and Research Context

It is important to interpret these findings within their specific research context:

  • Scope and Limitations: The identified study focuses on a veterinary application (Newcastle Disease in poultry). While the chemical approach of creating phosphorylated prodrugs is a known strategy to improve nucleoside analog efficacy, the direct relevance to human HIV treatment requires further investigation [1].
  • Research on Abacavir's Other Effects: Other search results highlight studies on abacavir's off-target effects, such as its impact on gene expression in adipose tissue [2] or its ability to induce the activity of certain transcription factors in gastric cancer cells [3]. While these are not studies on novel synthetic derivatives, they indicate other active research avenues that could inform new drug development.
  • Analytical Methods Development: Several publications focus on analytical techniques for abacavir, such as the development of RP-HPLC methods [4] or electrochemical degradation studies [5]. These are valuable for quality control and stability testing but do not compare the efficacy of new derivatives.

References

abacavir lamivudine fixed-dose combination bioequivalence

Author: Smolecule Technical Support Team. Date: February 2026

Bioequivalence & Food Effect Data

The table below summarizes key bioequivalence findings for abacavir and lamivudine in different FDCs, based on a randomized controlled trial and population pharmacokinetic modeling [1] [2] [3].

Drug / FDC Comparison Key Bioequivalence Parameters (Geometric Mean Ratio, 90% CI) Effect of Food Dosing Recommendation
Abacavir (in ABC/3TC/DTG FDC) [1] [2] FDC vs. separate tablets Met pre-defined BE criteria (90% CI within 0.8-1.25) ↓ Cmax by 23% with high-fat meal; AUC unaffected [2] Without regard to meals [1]
Lamivudine (in ABC/3TC/DTG FDC) [1] [2] FDC vs. separate tablets Met pre-defined BE criteria (90% CI within 0.8-1.25) No clinically significant differences in exposure [1] Without regard to meals [1]
Abacavir/Lamivudine (Epzicom) [4] FDC vs. individual components Demonstrated bioequivalence to individual abacavir (600 mg) and lamivudine (300 mg) [4] ↓ Cmax by 26%; AUC unaffected; can delay Tmax [4] With or without food [4]
Abacavir/Lamivudine/Dolutegravir (Pediatric FDC) [3] New dispersible tablet/tablet FDC vs. historical models Population PK model predicted exposures within target ranges across pediatric weight bands (≥6 to <40 kg) Analysis supported dosing without regard to meals Without regard to meals [3]

Experimental Protocols for Key Studies

To evaluate the bioequivalence and food effect data, understanding the underlying study methodologies is crucial.

  • Bioequivalence Study of Dolutegravir/Abacavir/Lamivudine FDC [1] [2]

    • Study Design: A single-dose, open-label, randomized, two-period crossover study in 66 healthy adults under fasted conditions.
    • Interventions:
      • Treatment A: A single fixed-dose combination tablet containing dolutegravir 50 mg, abacavir 600 mg, and lamivudine 300 mg.
      • Treatment B: Coadministered single tablets of dolutegravir 50 mg and abacavir/lamivudine (600 mg/300 mg).
    • PK Assessment: Serial blood samples for pharmacokinetic analysis were collected over 48 hours post-dose.
    • Statistical Analysis: Bioequivalence was assessed by comparing the ratio of geometric least squares means for AUC and Cmax for each drug. The 90% confidence intervals were required to fall within the 0.80-1.25 range.
  • Food Effect Assessment [1] [2]

    • Study Design: A subset of 12 subjects from the main study received a single dose of the dolutegravir/abacavir/lamivudine FDC tablet with a high-fat meal.
    • Intervention: The meal was estimated at 869 calories with 53% fat, compliant with FDA recommendations.
    • PK Assessment: Serial PK sampling was again performed over 48 hours.
    • Analysis: The resulting exposures (AUC and Cmax) were compared to the fasted-state data from the main study to determine the food effect.
  • Pediatric Population Pharmacokinetic Analysis [3]

    • Study Design: Phase I/II, open-label study (IMPAACT 2019) in children with HIV-1.
    • Method: Previously established pediatric population PK (PopPK) models for each drug were externally validated against new data from children receiving the new FDC (dispersible and tablet). The models were used to simulate drug exposures across WHO weight bands without re-estimating parameters.
    • Endpoint: The predicted exposures were compared to pre-defined target ranges derived from adult and pediatric data to confirm appropriate dosing.

Pharmacological Pathway and Study Workflow

For further clarity, here are diagrams illustrating the mechanism of action of the drugs and the workflow of the key bioequivalence study.

cluster_0 NRTI Mechanism: Chain Termination Viral RNA Viral RNA DNA Polymerization DNA Polymerization Viral RNA->DNA Polymerization Chain Termination Chain Termination DNA Polymerization->Chain Termination  Lack of 3'-OH group Proviral DNA Proviral DNA DNA Polymerization->Proviral DNA Abacavir (CBV-TP) Abacavir (CBV-TP) Abacavir (CBV-TP)->DNA Polymerization  Competes with dGTP Lamivudine (3TC-TP) Lamivudine (3TC-TP) Lamivudine (3TC-TP)->DNA Polymerization  Competes with dCTP

cluster_partB Study Part B (n=12) Food Effect Study Part A (n=66)\nBioequivalence Study Part A (n=66) Bioequivalence Randomized\nCrossover Randomized Crossover Study Part A (n=66)\nBioequivalence->Randomized\nCrossover Treatment A\nFDC Tablet Treatment A FDC Tablet Randomized\nCrossover->Treatment A\nFDC Tablet Treatment B\nSeparate Tablets Treatment B Separate Tablets Randomized\nCrossover->Treatment B\nSeparate Tablets PK Sampling\n(48 hrs) PK Sampling (48 hrs) Treatment A\nFDC Tablet->PK Sampling\n(48 hrs) Treatment B\nSeparate Tablets->PK Sampling\n(48 hrs) Washout\n≥7 days Washout ≥7 days Washout\n≥7 days->Treatment A\nFDC Tablet  Sequence 2 Washout\n≥7 days->Treatment B\nSeparate Tablets  Sequence 1 PK Sampling\n(48 hrs)->Washout\n≥7 days  Sequence 1: A->B PK Sampling\n(48 hrs)->Washout\n≥7 days  Sequence 2: B->A Analysis Analysis PK Sampling\n(48 hrs)->Analysis Conclusion\nBioequivalent Conclusion Bioequivalent Analysis->Conclusion\nBioequivalent FDC + High-Fat Meal FDC + High-Fat Meal PK Sampling (48 hrs) PK Sampling (48 hrs) FDC + High-Fat Meal->PK Sampling (48 hrs) Conclusion\nNo Clinically\nSignificant Effect Conclusion No Clinically Significant Effect PK Sampling (48 hrs)->Conclusion\nNo Clinically\nSignificant Effect

The data demonstrates that the fixed-dose combinations of abacavir and lamivudine are well-established and provide a reliable, convenient dosing option for both adults and children.

References

×

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Color/Form

White to off-white solid

Hydrogen Bond Acceptor Count

16

Hydrogen Bond Donor Count

8

Exact Mass

670.27579815 g/mol

Monoisotopic Mass

670.27579815 g/mol

Heavy Atom Count

47

LogP

log Kow = 1.2 @ 25 °C

Appearance

White to Off-White Solid

Melting Point

213-214 °C

UNII

J220T4J9Q2
1PPL256S5A

GHS Hazard Statements

Aggregated GHS information provided by 45 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H318 (11.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H341 (11.11%): Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H351 (91.11%): Suspected of causing cancer [Warning Carcinogenicity];
H361 (88.89%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Ziagen is indicated in antiretroviral combination therapy for the treatment of Human Immunodeficiency Virus (HIV) infection in adults, adolescents and children. The demonstration of the benefit of Ziagen is mainly based on results of studies performed with a twice daily regimen, in treatment-naïve adult patients on combination therapy. Before initiating treatment with abacavir, screening for carriage of the HLA-B*5701 allele should be performed in any HIV-infected patient, irrespective of racial origin. Abacavir should not be used in patients known to carry the HLA-B*5701 allele.

Therapeutic Uses

Abacavir is indicated, in combination with other agents, for treatment of HIV-1 infection. /Included in US product labeling/

Pharmacology

Abacavir Sulfate is a sulfate salt form of abacavir, a nucleoside reverse transcriptase inhibitor analog of guanosine. This agent decreases HIV viral loads, retards or prevents the damage to the immune system, and reduces the risk of developing AIDS.

MeSH Pharmacological Classification

Anti-HIV Agents

ATC Code

J05AR13
J05AF06

Mechanism of Action

Like dideoxynucleoside reverse transcriptase inhibitors (e.g., didanosine, lamivudine, stavudine, zalcitabine, zidovudine), the antiviral activity of abacavir appears to depend on intracellular conversion of the drug to a 5-triphosphate metabolite; thus, carbovir triphosphate (carbocyclic guanosine triphosphate) and not unchanged abacavir appears to be the pharmacologically active form of the drug. Substantial differences exist in the rates at which human cells phosphorylate various nucleoside antiviral agents and in the enzymatic pathways involved.
Enzymatic conversion of abacavir to carbovir triphosphate appears to be complex and involves certain steps and enzymes that differ from those involved in the enzymatic conversion of dideoxynucleoside reverse transcriptase inhibitors. Abacavir is phosphorylated by adenosine phosphotransferase to abacavir monophosphate, which is converted to carbovir monophosphate by a cytosolic enzyme. Subsequently, carbovir monophosphate is phosphorylated by cellular kinases to carbovir triphosphate. Abacavir is not a substrate for enzymes (i.e., thymidine kinase, deoxycytidine kinase, adenosine kinase, mitochondrial deoxyguanosine kinase) known to phosphorylate other nucleoside analogs. Because phosphorylation of abacavir depends on cellular rather than viral enzymes, conversion of the drug to the active triphosphate derivative occurs in both virus-infected and uninfected cells. Carbovir triphosphate is a structural analog of deoxyguanosine-5-triphosphate (dGTP), the usual substrate for viral RNA-directed DNA polymerase. Although other mechanisms may be involved in the antiretroviral activity of the drug, carbovir triphosphate appears to compete with deoxyguanosine-5-triphosphate for viral RNA-directed DNA polymerase and incorporation into viral DNA. Following incorporation of carbovir triphosphate into the viral DNA chain instead of deoxyguanosine-5-triphosphate, DNA synthesis is prematurely terminated because the absence of the 3-hydroxy group on the drug prevents further 5 to 3 phosphodiester linkages.
The complete mechanism(s) of antiviral activity of abacavir has not been fully elucidated. Following conversion to a pharmacologically active metabolite, abacavir apparently inhibits replication of retroviruses, including human immunodeficiency virus type 1 (HIV-1) and type 2 (HIV-2), by interfering with viral RNA-directed DNA polymerase (reverse transcriptase). The drug, therefore, exerts a virustatic effect against retroviruses by acting as a reverse transcriptase inhibitor.

Vapor Pressure

VP: 3.1X10-13 mm Hg @ 25 °C /Estimated/ /Abacavir/

Pictograms

Health Hazard

Corrosive;Health Hazard

Other CAS

1423331-68-3
188062-50-2

Absorption Distribution and Excretion

Following oral administration of a 600-mg dose of radiolabeled abacavir, 82.2% of the dose is excreted in urine and 16% of the dose is excreted in feces. The 5-carboxylic acid metabolite, 5-glucuronide metabolite, and unchanged abacavir accounted for 30, 36, and 1.2%, respectively, of recovered radioactivity in urine; unidentified minor metabolites accounted for 15% of recovered radioactivity in urine.
It is not known whether abacavir is distributed into human milk; the drug is distributed into milk in rats.
Abacavir crosses the placenta in rats.
The oral bioavailability of abacavir is high with or without food; the CSF-to-plasma AUC ratio is approximately 0.3.
For more Absorption, Distribution and Excretion (Complete) data for ABACAVIR SULFATE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Abacavir is partially metabolized by alcohol dehydrogenase (to form the 5'-carboxylic acid) and glucuronidation (to form the 5'-glucuronide).
The metabolic fate of abacavir has not been fully determined, but the drug is metabolized in the liver. Abacavir is metabolized by alcohol dehydrogenase to form the 5-carboxylic acid and by glucuronyltransferase to form the 5-glucuronide; these metabolites do not appear to have any antiviral activity. Any involvement of cytochrome p450 isoenzymes in the metabolism of abacavir is limited.
Intracellularly, abacavir is phosphorylated to abacavir monophosphate by adenosine phosphotransferase; abacavir monophosphate is then converted to carbovir monophosphate in a reaction catalyzed by cytosolic enzymes and then to carbovir triphosphate by cellular kinases. Intracellular (host cell) conversion of abacavir to carbovir triphosphate is necessary for the antiviral activity of the drug. The in vitro intracellular half-life of carbovir triphosphate in CD4+ CEM cells is 3.3 hours.

Wikipedia

Abacavir sulfate

FDA Medication Guides

Epzicom
Abacavir Sulfate; LAmivudine
TABLET;ORAL
VIIV HLTHCARE
12/10/2021
Ziagen
Abacavir Sulfate
SOLUTION;ORAL
11/24/2020
Triumeq Pd
Abacavir Sulfate; Dolutegravir Sodium; LAmivudine
SUSPENSION;ORAL
06/15/2023
Abacavir and LAmivudine
Abacavir Sulfate;Lamivudine
MYLAN LABORATORIES LIMITED
12/22/2023

Drug Warnings

A unique and potentially fatal hypersensitivity reaction occurs in 2% to 5% of patients receiving abacavir. Symptoms typically occur within the first six weeks of therapy and include fever, rash, nausea, malaise, and respiratory complaints, in various combinations. Symptoms initially may be mild but increase in severity with continued administration. Discontinuation of the medication usually resolves all signs and symptoms, but rechallenge may cause rapid onset of severe reactions, hypotension, and death. Once an abacavir hypersensitivity reaction is suspected or confirmed, it is recommended that the patient never by rechallenged with abacavir.
The major toxicity associated with abacavir therapy is potentially life-threatening hypersensitivity reactions. In clinical studies, hypersensitivity reactions have been reported in approximately 5% of adult and pediatric patients receiving abacavir in conjunction with lamivudine and zidovudine. Fatalities related to hypersensitivity reactions to abacavir have been reported. Manifestations of hypersensitivity usually are apparent within the first 6 weeks of abacavir therapy, but may occur at any time during therapy. Severe hypersensitivity reactions are likely to recur within hours following rechallenge in patients with a prior history of hypersensitivity to the drug, and these reactions may include life-threatening hypotension and death. The most severe hypersensitivity reactions reported to date have been in individuals who were rechallenged with abacavir after a previous hypersensitivity reaction to the drug. There also have been reports of severe or fatal hypersensitivity reactions occurring after abacavir was reintroduced in patients with no identified history of abacavir hypersensitivity or with unrecognized manifestations of hypersensitivity to the drug. Although these patients had discontinued abacavir for reasons unrelated to hypersensitivity (e.g., interruption in drug supply, discontinuance of abacavir during treatment for other medical conditions), some may have had symptoms present before discontinuance of the drug that were consistent with hypersensitivity but were attributed to other medical conditions (e.g., acute onset respiratory disease, gastroenteritis, adverse reactions to other drugs). Most of the hypersensitivity reactions reported following reintroduction of abacavir in these patients were indistinguishable from hypersensitivity reactions associated with abacavir rechallenge (i.e., short time to onset, increased severity of symptoms, poor outcome including death).Hypersensitivity reactions can occur within hours after abacavir is reintroduced; however, in some cases, these reactions occurred days to weeks following reintroduction of the drug.
Lactic acidosis and severe hepatomegaly with steatosis (sometimes fatal) have been reported rarely in patients receiving abacavir and also have been reported in patients receiving dideoxynucleoside reverse transcriptase inhibitors. Most reported cases have involved women; obesity and long-term therapy with a nucleoside reverse transcriptase inhibitor also may be risk factors. Increased serum concentrations of Gamma-glutamyltransferase (GGT, GGPT) have been reported in patients receiving abacavir.
Hypersensitivity reactions reported in patients receiving abacavir are characterized by the appearance of manifestations indicating involvement of multiple organ and body systems; these reactions have occurred in association with anaphylaxis, liver failure, renal failure, hypotension, and death. The most frequent manifestations of hypersensitivity reactions to abacavir include fever, rash, fatigue, GI symptoms such as nausea, vomiting, diarrhea, and abdominal pain, and respiratory symptoms such as pharyngitis, dyspnea, and cough. Other signs and symptoms include malaise, lethargy, myalgia, myolysis, headache, arthralgia, edema, paresthesia, lymphadenopathy, and mucous membrane lesions (e.g., conjunctivitis, mouth ulceration). Respiratory symptoms, including cough, dyspnea, and pharyngitis, have been reported in approximately 20% of patients with hypersensitivity reactions to abacavir. Fatalities have occurred in patients who developed hypersensitivity reactions in which the initial presentation included respiratory symptoms; some patients who experienced fatal hypersensitivity reactions were initially diagnosed as having an acute respiratory disease (pneumonia, bronchitis, flu-like illness). Hypersensitivity reactions can occur without rash; if rash occurs, it usually is maculopapular or urticarial, but may be variable in appearance. Laboratory abnormalities reported in patients experiencing a hypersensitivity reaction to abacavir include lymphopenia and increases in serum concentrations of liver enzymes, creatine kinase (CK, creatine phosphokinase, CPK), or creatinine.
For more Drug Warnings (Complete) data for ABACAVIR SULFATE (17 total), please visit the HSDB record page.

Biological Half Life

The in vitro intracellular half-life of carbovir triphosphate /SRP: a metabolite of abacavir sulfate,/ in CD4+ CEM cells is 3.3 hours.
The plasma elimination half-life of abacavir following a single oral dose (given as abacavir sulfate) is about 1.5 hours. In HIV-infected children 3 months to 13 years of age who received 8 mg/kg of abacavir every 12 hours (given as an oral solution containing abacavir sulfate), steady-state plasma elimination half-life averaged 1.3 hours and was essentially the same as that reported after a single dose. Following oral administration of a single 300-mg dose of abacavir to an individual with renal failure (glomerular filtration rate less than 10 mL/minute) undergoing peritoneal dialysis, the plasma elimination half-life of the drug was 1.33 hours.

Use Classification

Human drugs -> Antivirals for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Preparation: S. M. Daluge, EP 349242 (1990 to Wellcome Foundation); S. M. Daluge et al, US 5034394 (1991 to Burroughs Wellcome).

Storage Conditions

Commercially available fixed-combination tablets containing abacavir sulfate, lamivudine, and zidovudine should be stored at 25C, but may be exposed to temperatures ranging from 15-30C.
Commercially available abacavir sulfate tablets and oral solution should be stored at a controlled room temperature of 20-25C. Abacavir sulfate oral solution may be refrigerated; freezing should be avoided.

Interactions

Concurrent use /of ethanol/ with abacavir may result in increased concentrations and half-life of abacavir as a result of competition for common metabolic pathways via alcohol dehydrogenase.
Methadone clearance increased 22% in patients stabilized on oral methadone maintenance therapy who started abacavir therapy with 600 mg twice daily; increase in clearance will not be clinically significant in the majority of patients; methadone dosage increase may be required in a small number of patients.

Dates

Last modified: 08-15-2023

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